E3 Ligase Ligand-linker Conjugate 160
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C17H19ClN4O5 |
|---|---|
Molekulargewicht |
394.8 g/mol |
IUPAC-Name |
2-[[2-[7-[(2-chloroacetyl)-(2-cyanoethyl)amino]-2,3-dihydro-1,4-benzoxazin-4-yl]acetyl]amino]acetic acid |
InChI |
InChI=1S/C17H19ClN4O5/c18-9-16(24)22(5-1-4-19)12-2-3-13-14(8-12)27-7-6-21(13)11-15(23)20-10-17(25)26/h2-3,8H,1,5-7,9-11H2,(H,20,23)(H,25,26) |
InChI-Schlüssel |
APRWQSARCNXWPQ-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of VHL E3 Ligase Ligand-Linker Conjugates: A Case Study of MZ1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for E3 ligase ligand-linker conjugates, utilizing the well-characterized PROTAC (Proteolysis Targeting Chimera), MZ1, as a prime exemplar. MZ1 is a pioneering heterobifunctional molecule that induces the degradation of Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This document details the core mechanism, quantitative data, key experimental protocols, and relevant signaling pathways.
Core Mechanism of Action
E3 ligase ligand-linker conjugates, exemplified by MZ1, operate by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). The mechanism is a catalytic cycle involving several key steps:[1]
-
Ternary Complex Formation : The conjugate, possessing two distinct ligands connected by a linker, simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase. In the case of MZ1, it binds to a BET protein (e.g., BRD4) via its JQ1-derived ligand and to the VHL E3 ligase through its VHL ligand, forming a BRD4-MZ1-VHL ternary complex.[1][3] The formation of this complex is a critical, often rate-limiting, step.[1]
-
Ubiquitination : The induced proximity within the ternary complex allows the E3 ligase (VHL) to transfer ubiquitin from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein (BRD4). This results in the formation of a polyubiquitin (B1169507) chain on the target.
-
Proteasomal Degradation : The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[2]
-
Recycling of the Conjugate : Following the degradation of the target protein, the E3 ligase ligand-linker conjugate is released and can engage another target protein and E3 ligase, continuing its catalytic cycle. This allows for the degradation of multiple target protein molecules by a single molecule of the conjugate.[4]
The crystal structure of the BRD4 bromodomain 2 (BD2) in a ternary complex with MZ1 and VHL reveals that MZ1 folds to create specific protein-protein interactions, which contributes to the stability and cooperativity of the complex.[3][5][6][7][8]
Quantitative Data
The efficacy of MZ1 is quantified through various biophysical and cellular assays. The following tables summarize key quantitative data for MZ1.
Table 1: Binding Affinities of MZ1 and Ternary Complex Formation
| Interacting Molecules | Assay Type | Affinity (Kd) | Reference(s) |
| MZ1 to BRD4BD2 | ITC | 15 nM | [4] |
| MZ1 to VCB Complex | ITC | 66 nM | [4] |
| BRD4BD2::MZ1::VCB Ternary Complex | ITC | 3.7 nM | [4] |
| MZ1 to BRD4 BD1/2 | Not Specified | 382/120 nM | [9] |
| MZ1 to BRD3 BD1/2 | Not Specified | 119/115 nM | [9] |
| MZ1 to BRD2 BD1/2 | Not Specified | 307/228 nM | [9] |
| cis-MZ1 to VCB Complex | ITC | > 15 µM | [4] |
VCB Complex: VHL-ElonginC-ElonginB ITC: Isothermal Titration Calorimetry
Table 2: Cellular Degradation Potency of MZ1
| Cell Line | Target Protein | DC50 | Dmax | Time Point | Reference(s) |
| Various | BRD4 | 2-20 nM | >90% | 24 hours | [4] |
| HeLa | BRD4 | ~10-fold lower than BRD2/3 | Not Specified | 24 hours | [4][10] |
| LS174t | BRD4 | Not Specified (complete degradation at 100 nM) | ~100% | 24 hours | [9] |
| 697 (B-ALL) | BRD4, BRD3, BRD2 | Not Specified | Not Specified | 48 hours | [11][12] |
| RS4;11 (B-ALL) | BRD4, BRD3, BRD2 | Not Specified | Not Specified | 48 hours | [11][12] |
| NB4 (AML) | BET proteins | Not Specified | Not Specified | 32 hours | [13] |
DC50: Concentration for 50% degradation. Dmax: Maximum degradation.
Experimental Protocols
Detailed methodologies are crucial for the characterization of E3 ligase ligand-linker conjugates.
This protocol assesses the degradation of a target protein in cultured cells following treatment with the conjugate.[2][10]
-
Materials :
-
Cell line of interest (e.g., HeLa, 22Rv1)
-
E3 ligase ligand-linker conjugate (e.g., MZ1)
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and chemiluminescence imaging system
-
-
Procedure :
-
Cell Seeding : Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Compound Treatment : Treat cells with varying concentrations of the conjugate (e.g., 1, 10, 100, 1000 nM of MZ1) and a DMSO control for a specified time (e.g., 24 hours).
-
Cell Lysis : Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation : Normalize protein concentrations and add Laemmli buffer, then boil at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting : Load equal amounts of protein onto an SDS-PAGE gel, separate proteins, and transfer to a membrane.
-
Antibody Incubation : Block the membrane, then incubate with a primary antibody against the target protein overnight at 4°C. Wash, then incubate with an HRP-conjugated secondary antibody.
-
Visualization : Wash the membrane, add ECL substrate, and visualize the protein bands.
-
Loading Control : Re-probe the membrane with an antibody for a loading control protein (e.g., GAPDH) to ensure equal loading.
-
This assay confirms that the conjugate-induced degradation is mediated by the ubiquitin-proteasome system.[5]
-
Materials :
-
Recombinant E1 activating enzyme (e.g., UBA1)
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant human ubiquitin
-
Recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
Recombinant target protein (e.g., BRD4)
-
E3 ligase ligand-linker conjugate (e.g., MZ1)
-
ATP
-
Ubiquitination reaction buffer
-
SDS-PAGE gels
-
Antibody against the target protein for Western blotting
-
-
Procedure :
-
Reaction Setup : Combine E1, E2, ubiquitin, E3 ligase complex, target protein, and the conjugate (or DMSO) in the reaction buffer.
-
Initiate Reaction : Add ATP to start the reaction.
-
Incubation : Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Stop Reaction : Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analysis : Analyze the products by SDS-PAGE and Western blotting using an antibody against the target protein. A ladder of higher molecular weight bands indicates polyubiquitination.
-
Signaling Pathways and Workflows
The action of an E3 ligase ligand-linker conjugate initiates a specific signaling cascade leading to protein degradation. The following diagrams illustrate this pathway and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. benchchem.com [benchchem.com]
- 6. First ternary crystal structure of a PROTAC bound to to its E3 ligase VHL and Brd4 target – Ciulli Laboratory [sites.dundee.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to the Discovery and Synthesis of the E3 Ligase Ligand-Linker Conjugate VZ185
This guide provides a comprehensive overview of VZ185, a potent and selective dual degrader of Bromodomain-containing protein 9 (BRD9) and its close homolog BRD7. VZ185 is a proteolysis-targeting chimera (PROTAC) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of its target proteins. This document is intended for researchers, scientists, and drug development professionals interested in the field of targeted protein degradation.
Introduction
Targeted protein degradation using PROTACs has emerged as a promising therapeutic strategy.[1] PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[2]
VZ185 was developed through a systematic design and optimization process to target BRD7 and BRD9, which are subunits of the BAF (BRG-/BRM-associated factor) and PBAF (Polybromo-associated BAF) chromatin remodeling complexes, respectively.[3] The development of VZ185 demonstrated that even seemingly incompatible target-ligase pairs, in this case, VHL and BRD9, can be successfully targeted for degradation through careful optimization of the PROTAC molecule.[3][4]
Quantitative Data
The following tables summarize the key quantitative data for VZ185, including its degradation potency, binding affinities, and pharmacokinetic properties.
| Parameter | Value | Cell Line | Reference |
| BRD9 DC50 | 1.8 nM | RI-1 | [3] |
| 2.3 nM (18h) | EOL-1 | [5] | |
| 8.3 nM (18h) | A-204 | [5] | |
| 4.5 nM | - | [6] | |
| 34 nM | - | [1][7] | |
| BRD7 DC50 | 4.5 nM | RI-1 | [3] |
| 4 nM | - | [1][7] | |
| Dmax | >95% | RI-1 | [3] |
| VHL Binding KD | 30 nM (ITC and FP) | - | [3] |
| Ternary Complex ΔG | -21.7 kcal/mol (VHL:VZ185:BRD9-BD) | - | [3] |
| Cell Viability EC50 | 3.4 nM | EOL-1 | [5] |
| 39.8 nM | A-204 | [5] | |
| 3 nM | EOL-1 | [6] | |
| 40 nM | A-402 | [6] | |
| Aqueous Solubility | ~100 µM | - | [3][6] |
-
DC50 : Concentration required to degrade 50% of the target protein.
-
Dmax : Maximum percentage of protein degradation.
-
KD : Dissociation constant, a measure of binding affinity.
-
ΔG : Gibbs free energy, indicating the stability of the ternary complex.
-
EC50 : Concentration required to achieve 50% of the maximum biological effect.
Signaling Pathway and Mechanism of Action
VZ185 functions by hijacking the ubiquitin-proteasome system to induce the degradation of BRD7 and BRD9. The signaling pathway is initiated by the formation of a ternary complex between VZ185, the VHL E3 ligase, and the target protein (BRD7 or BRD9). This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent recognition and degradation by the 26S proteasome.
Caption: Mechanism of action of VZ185, a PROTAC degrader.
Experimental Protocols
The synthesis of VZ185 involves a multi-step process, beginning with the synthesis of the linker and its subsequent conjugation to the E3 ligase ligand and the target protein ligand. A generalized synthetic scheme is presented below. For a detailed, step-by-step protocol, please refer to the primary literature.[4]
-
Step 1: Linker Synthesis: The primary alcohol functionalities of precursor linkers are oxidized to aldehydes.[4]
-
Step 2: Reductive Amination: The aldehyde is then condensed with a terminal secondary amine of the target protein ligand intermediate via a Swern reaction.[4]
-
Step 3: Deprotection: The resulting tert-butyl ester intermediates are treated with trifluoroacetic acid (TFA) to yield the corresponding carboxylic acids.[4]
-
Step 4: Final Conjugation: The carboxylic acid is then conjugated with the pre-synthesized E3 ligase ligand to afford the final VZ185 product.[4]
Caption: A simplified workflow for the chemical synthesis of VZ185.
This protocol is used to quantify the degradation of BRD7 and BRD9 in cells treated with VZ185.
-
Cell Culture and Treatment: Plate RI-1 cells and allow them to adhere overnight. Treat the cells with various concentrations of VZ185 or DMSO (vehicle control) for the desired time points (e.g., 2 and 8 hours).[4]
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against BRD9, BRD7, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
To assess the selectivity of VZ185, a global proteomics approach is employed.
-
Cell Treatment and Lysis: Treat RI-1 cells in triplicate with DMSO, 100 nM VZ185, or 100 nM of the negative control, cis-VZ185, for 4 hours.[3] Harvest and lyse the cells.
-
Sample Preparation: Perform protein digestion and peptide cleanup.
-
LC-MS/MS Analysis: Analyze the peptide samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. A data-independent acquisition method like diaPASEF can be used for comprehensive protein quantification.[3]
-
Data Analysis: Analyze the mass spectrometry data to identify and quantify proteins across the different treatment groups. Perform statistical analysis to identify proteins with significant changes in abundance.
Discovery and Optimization
The discovery of VZ185 was a result of a structure-activity relationship (SAR) guided optimization process. Initial VHL-based PROTACs for BRD9 were suboptimal.[3] The optimization involved systematically varying the linker length and composition, as well as the conjugation patterns of the ligands.[3] This iterative process monitored cellular degradation activity, kinetic profiles, ubiquitination, and the thermodynamics of ternary complex formation, ultimately leading to the identification of VZ185 as a potent, fast, and selective degrader of BRD7 and BRD9.[3]
Caption: The iterative discovery and optimization process leading to VZ185.
Conclusion
VZ185 is a highly potent, selective, and well-characterized dual degrader of BRD7 and BRD9. Its development serves as a valuable case study for the rational design and optimization of PROTACs, particularly for challenging target-ligase pairs. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to utilize VZ185 as a chemical probe to explore the biology of BRD7 and BRD9 and to advance the field of targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Pardon Our Interruption [opnme.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pardon Our Interruption [opnme.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. VZ 185 | Active Degraders | Tocris Bioscience [tocris.com]
Unveiling the Core: A Technical Guide to E3 Ligase Ligand-linker Conjugate 160 and its Target, FEM1B
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of E3 Ligase Ligand-linker Conjugate 160, a critical component in the synthesis of the PROTAC (Proteolysis Targeting Chimera) degrader FF2049. The core focus of this document is the target E3 ligase, FEM1B (Fem-1 Homolog B), and the methodologies associated with the development and characterization of PROTACs that utilize this ligase.
Introduction to this compound and FF2049
This compound is a key synthetic intermediate used in the creation of FF2049, a selective degrader of Histone Deacetylases (HDACs).[1][2][3][4][5][6][7] PROTAC technology harnesses the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate specific proteins of interest (POIs). A PROTAC molecule consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. In the case of FF2049, it is comprised of a POI ligand for HDACs and an E3 ligase ligand that engages FEM1B.[1][4]
The Target E3 Ligase: FEM1B
FF2049 achieves its HDAC-degrading activity by recruiting the E3 ubiquitin ligase FEM1B.[1][4][8] FEM1B is a component of a Cullin-RING E3 ubiquitin ligase (CRL) complex, which plays a crucial role in substrate recognition for ubiquitination. The recruitment of FEM1B by the ligand portion of FF2049 brings the HDAC protein into close proximity with the E3 ligase machinery, leading to the ubiquitination of the HDAC and its subsequent degradation by the proteasome.
Signaling Pathway and Mechanism of Action
The mechanism of action for a PROTAC like FF2049 involves the formation of a ternary complex between the target protein (HDAC), the PROTAC molecule, and the E3 ligase (FEM1B). This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation.
Caption: Mechanism of action for the PROTAC FF2049.
Quantitative Data
The following table summarizes key quantitative data for the PROTAC degrader FF2049, which is synthesized from this compound.
| Parameter | Value | Cell Line | Target Protein | Reference |
| DC50 | 257 nM | MM.1S | HDAC1 | [1][4][8][9] |
| Dmax | 85% | MM.1S | HDAC1 | [8] |
DC50 : The concentration of the degrader required to induce 50% degradation of the target protein. Dmax : The maximum percentage of target protein degradation achieved.
Experimental Protocols
This section outlines general methodologies for key experiments involved in the characterization of a PROTAC that recruits the FEM1B E3 ligase.
Synthesis of the PROTAC (FF2049)
The synthesis of FF2049 involves the coupling of the this compound with the appropriate POI ligand for HDAC. A generalized workflow is depicted below.
Caption: Generalized synthetic workflow for FF2049.
Protocol: The specific chemical steps for the synthesis of this compound and its subsequent coupling to the HDAC ligand would be detailed in relevant synthetic chemistry literature and patents. Standard organic chemistry techniques such as inert atmosphere reactions, chromatography for purification, and analytical methods like NMR and mass spectrometry for characterization are employed.
In-vitro Degradation Assay
Objective: To quantify the degradation of the target protein (HDAC) in a cellular context.
Methodology:
-
Cell Culture: Plate cells (e.g., MM.1S) at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the PROTAC (FF2049) for a specified time course (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method such as the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-HDAC1) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine the DC50 and Dmax values.
Ternary Complex Formation Assay
Objective: To provide evidence of the formation of the POI-PROTAC-E3 ligase ternary complex.
Methodology (Co-Immunoprecipitation):
-
Cell Treatment: Treat cells with the PROTAC or vehicle control.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the E3 ligase (anti-FEM1B) or the target protein (anti-HDAC) conjugated to beads (e.g., Protein A/G agarose).
-
As a control, use a non-specific IgG antibody.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against the target protein, the E3 ligase, and other components of the complex to confirm their co-precipitation.
Conclusion
This compound is an essential building block for the synthesis of the FEM1B-recruiting HDAC degrader, FF2049. The ability to engage a less commonly utilized E3 ligase like FEM1B expands the toolbox for targeted protein degradation, potentially offering advantages in terms of tissue specificity and overcoming resistance mechanisms associated with more frequently used ligases such as VHL and Cereblon. The experimental protocols outlined in this guide provide a foundational framework for the characterization and validation of novel PROTACs that operate through a similar mechanism. Further research into the broader substrate scope of FEM1B and the optimization of ligands will continue to advance the field of targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. FF2049 | HDAC1-3 PROTAC | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Properties of E3 Ligase Ligand-linker Conjugates: A Representative Analysis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "E3 Ligase Ligand-linker Conjugate 160" is a hypothetical designation. The following guide provides a representative overview of the core properties, data, and experimental methodologies associated with Proteolysis-Targeting Chimeras (PROTACs), the class of molecules to which such a conjugate belongs. The data presented is illustrative and compiled from public domain knowledge on well-characterized PROTACs.
Introduction
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system (UPS) to selectively degrade specific proteins of interest (POIs).[1][2][3] A PROTAC consists of three main components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2][3][] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][] This event-driven, catalytic mechanism allows PROTACs to be effective at substoichiometric concentrations.[3][5] The efficacy and pharmacological properties of a PROTAC are critically dependent on the interplay between its three components.[6] This guide outlines the key physicochemical, biochemical, and cellular properties of a representative E3 ligase ligand-linker conjugate and the experimental protocols used for their characterization.
Core Signaling Pathway
The fundamental mechanism of action for a PROTAC involves several key steps, from cellular entry to the final degradation of the target protein. This process is initiated by the formation of a crucial ternary complex.
Data Presentation: Properties of a Representative Conjugate
The successful development of a PROTAC relies on a multi-parameter optimization process. The following tables summarize typical quantitative data for a well-characterized E3 ligase ligand-linker conjugate.
Table 1: Physicochemical Properties
The physicochemical properties of PROTACs are often outside the typical "Rule of 5" space for oral drugs, which presents challenges for cell permeability and bioavailability.[7][8][9] Linker composition, in particular, plays a crucial role in modulating properties like solubility and permeability by influencing the molecule's ability to adopt folded conformations that shield polar surface area.[10][11][12]
| Property | Value | Method |
| Molecular Weight (MW) | 700 - 1000 Da | LC-MS |
| cLogP | 3.0 - 5.5 | Computational |
| Topological Polar Surface Area (TPSA) | 110 - 150 Ų | Computational |
| Aqueous Solubility (pH 7.4) | 5 - 50 µM | HPLC-UV |
| In vitro Metabolic Stability (Human Liver Microsomes) | t½ > 60 min | LC-MS/MS |
Table 2: Biochemical and Cellular Activity
The biological activity of a PROTAC is defined by its ability to bind its targets, form a stable and cooperative ternary complex, and induce the degradation of the target protein in a cellular context.[5][13]
| Parameter | Value | Assay |
| Binary Binding Affinity | ||
| POI Binding (Kd) | 10 - 200 nM | TR-FRET / SPR |
| E3 Ligase Binding (Kd) | 50 - 500 nM | TR-FRET / SPR |
| Ternary Complex Formation | ||
| Ternary Complex Affinity (Kd) | 5 - 50 nM | SPR / ITC |
| Cooperativity (α) | 2 - 20 | Calculated from Kd values |
| Cellular Degradation | ||
| DC50 (50% Degradation Conc.) | 1 - 100 nM | Western Blot / HiBiT |
| Dmax (Max Degradation) | > 90% | Western Blot / HiBiT |
| Time to 50% Degradation (t½) | 2 - 6 hours | Time-course Western Blot |
Table 3: In Vivo Pharmacokinetics (Representative Rodent Data)
Evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) relationship is crucial for translating preclinical findings to clinical applications.[14][15] PROTACs can exhibit prolonged protein degradation even after the compound has been cleared from plasma.[15][16]
| Parameter | Value (IV Administration) | Value (Oral Administration) |
| Clearance (CL) | < 30 mL/min/kg | - |
| Volume of Distribution (Vss) | > 3 L/kg | - |
| Half-life (t½) | 2 - 8 hours | 2 - 8 hours |
| Bioavailability (F) | - | 5 - 40% |
| Cmax (at efficacious dose) | > 10 x Cellular DC50 | > 10 x Cellular DC50 |
Experimental Protocols & Workflows
Detailed and robust experimental methods are essential for the accurate characterization of any PROTAC molecule.
Ternary Complex Formation and Binding Affinity
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for measuring the kinetics and affinity of both binary and ternary complex formation.[5]
Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the purified recombinant E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip surface.
-
Binary Binding Analysis:
-
Flow a series of concentrations of the PROTAC conjugate over the immobilized E3 ligase surface to measure the binding kinetics and determine the dissociation constant (Kd).
-
In a separate experiment, flow a series of concentrations of the POI over a surface with immobilized PROTAC (or vice-versa, if feasible) to determine the POI-PROTAC Kd.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC conjugate.
-
Inject these pre-incubated mixtures over the immobilized E3 ligase surface.
-
The resulting sensorgrams reflect the formation of the ternary complex. Analyze the data to determine the ternary complex Kd and cooperativity factor (α).[17]
-
Cellular Protein Degradation
Western blotting is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[18]
Protocol: Western Blot for DC50 Determination
-
Cell Treatment: Plate cells (e.g., a cancer cell line expressing the POI) and allow them to adhere. Treat the cells with a serial dilution of the PROTAC conjugate (e.g., 0.1 nM to 10 µM) for a fixed period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto a polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the POI.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Plot the normalized protein levels against the log of the PROTAC concentration and fit the data to a four-parameter dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
-
In-Cell Target Engagement
NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a live-cell proximity-based assay used to measure the engagement of a PROTAC with its target proteins inside the cell.[19]
Protocol: NanoBRET™ Ternary Complex Assay
-
Cell Line Engineering: Co-express the POI fused to a HaloTag® protein and the E3 ligase (e.g., VHL or CRBN) fused to a NanoLuc® luciferase in a suitable cell line.
-
Assay Preparation:
-
Plate the engineered cells in a white, 96-well assay plate.
-
Add the HaloTag® NanoBRET® 618 Ligand (the energy acceptor) to the cells and incubate to allow labeling of the POI.
-
Wash the cells to remove the unbound ligand.
-
-
PROTAC Treatment: Add the PROTAC conjugate at various concentrations to the wells.
-
Signal Measurement:
-
Add the Nano-Glo® Substrate (the energy donor) to all wells.
-
Immediately measure the luminescence at two wavelengths: one for the donor (NanoLuc®, ~460 nm) and one for the acceptor (HaloTag® 618, >600 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
An increase in the NanoBRET™ ratio upon PROTAC addition indicates the formation of the ternary complex, bringing the NanoLuc®-E3 ligase and HaloTag®-POI into close proximity.
-
Plot the BRET ratio against the PROTAC concentration to generate a dose-response curve.
-
Conclusion
The characterization of an E3 ligase ligand-linker conjugate is a comprehensive process that requires the integration of physicochemical, biochemical, and cellular data. By employing a suite of quantitative assays, researchers can build a detailed understanding of a molecule's binding affinities, its ability to form a productive ternary complex, and its efficacy in inducing protein degradation. This in-depth analysis is fundamental for guiding the rational design and optimization of novel PROTACs for therapeutic applications.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. chempep.com [chempep.com]
- 5. o2hdiscovery.co [o2hdiscovery.co]
- 6. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective - Drug Discovery Today [drugdiscoverytoday.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 19. Protein Degradation and PROTACs [worldwide.promega.com]
role of E3 Ligase Ligand-linker Conjugate 160 in targeted protein degradation
An In-Depth Technical Guide on the Role of a VHL E3 Ligase Ligand-Linker Conjugate in the Targeted Protein Degradation of BRD4: The Case of MZ1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs). A critical component of a PROTAC is the E3 ligase ligand-linker conjugate, which engages an E3 ubiquitin ligase and connects it to a ligand for the target protein. This guide provides a detailed technical overview of the role and characterization of a von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate within the context of the well-characterized BRD4-degrading PROTAC, MZ1.
Introduction to Targeted Protein Degradation and PROTACs
PROTACs are bifunctional molecules composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.[1] By simultaneously engaging the POI and an E3 ligase, a PROTAC induces the formation of a ternary complex (POI-PROTAC-E3 ligase). This proximity-induced event triggers the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in further catalytic cycles of degradation.[2] This catalytic nature allows for potent, sub-stoichiometric activity.[3]
The VHL E3 Ligase Ligand-Linker Conjugate in MZ1
MZ1 is a first-in-class PROTAC that targets the Bromodomain and Extra-Terminal (BET) family protein BRD4 for degradation.[4] BRD4 is a critical epigenetic reader that plays a key role in regulating the expression of oncogenes such as c-MYC.[5] MZ1 is composed of:
-
A POI Ligand: (+)-JQ1, a potent pan-BET inhibitor.[6]
-
An E3 Ligase Ligand-Linker Conjugate: A ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase connected via a polyethylene (B3416737) glycol (PEG) linker.[6][7]
The VHL ligand is a crucial component, as it hijacks the VHL E3 ligase, which is widely expressed across various tissues.[8] The linker's length and composition are optimized to facilitate the stable formation of the BRD4-MZ1-VHL ternary complex, which is essential for efficient ubiquitination and subsequent degradation.[4]
Mechanism of Action of MZ1
The mechanism of MZ1-induced BRD4 degradation is a multi-step process that relies on the formation of a productive ternary complex. The process is dependent on both VHL and the proteasome.[4]
Quantitative Data Summary
The efficacy of MZ1 has been quantitatively assessed through various in vitro and cellular assays. The key parameters for a PROTAC are its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax).
Table 1: Degradation Efficiency of MZ1 in Cancer Cell Lines
| Cell Line | Protein Target | DC50 (nM) | Dmax (%) | Reference |
| H661 | BRD4 | 8 | >90% at 100 nM | [6] |
| H838 | BRD4 | 23 | >90% at 100 nM | [6] |
| HeLa | BRD4 | ~2-20 | Not specified | [9] |
| MV4;11 | BRD4 | Not specified | ~96% at 50 nM | [9] |
| HL60 | BRD4 | Not specified | ~84% at 50 nM | [9] |
Table 2: Binding Affinities and Antiproliferative Activity of MZ1
| Parameter | Target | Value | Method | Reference |
| Binary Binding Affinity (Kd) | BRD4 (BD2) | 15 nM | ITC | [9] |
| VHL Complex (VCB) | 66 nM | ITC | [9] | |
| Ternary Complex Affinity (Kd) | BRD4(BD2)::MZ1::VCB | 3.7 nM | ITC | [9] |
| Antiproliferative Activity (pEC50) | Mv4-11 cells | 7.6 | Cell Viability Assay | [6] |
Experimental Protocols
Characterizing the activity of a PROTAC like MZ1 involves a suite of biochemical and cell-based assays.
Western Blotting for Protein Degradation
This is a fundamental technique to quantify the reduction in target protein levels.[2]
Objective: To determine the DC50 and Dmax of MZ1 for BRD4 degradation.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa) in 6-well plates. After overnight adherence, treat the cells with a serial dilution of MZ1 (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for a specified time (typically 4-24 hours).[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[2]
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[2]
-
Incubate with a primary antibody against BRD4 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or α-Tubulin).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.[2]
-
Quantify band intensities using densitometry software. Normalize the BRD4 signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control. Plot the normalized data against the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[8]
-
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC facilitates the ubiquitination of the target protein.[11]
Objective: To detect MZ1-mediated ubiquitination of BRD4.
Methodology (AlphaLISA format):
-
Reaction Setup: In a 384-well plate, incubate the Cereblon or VHL E3 ligase complex, the target protein (e.g., GST-tagged BRD3(BD2)), and the PROTAC of interest.[12]
-
Ubiquitination Reaction: Add E1 and E2 enzymes, ATP, and biotinylated ubiquitin to initiate the reaction.[12]
-
Detection: Add GSH-AlphaLISA acceptor beads (which bind the GST-tagged target) and Streptavidin donor beads (which bind the biotinylated ubiquitin).[12]
-
Signal Measurement: In the presence of ubiquitination, the beads are brought into close proximity, generating a chemiluminescent signal upon excitation, which is proportional to the level of ubiquitination.[12]
Ternary Complex Formation Assay
Directly measuring the formation of the POI-PROTAC-E3 ligase complex is crucial for understanding a PROTAC's mechanism.[13]
Objective: To quantify the formation and stability of the BRD4-MZ1-VHL complex.
Methodology (NanoBRET™ Assay in Live Cells):
-
Cell Line Preparation: Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.[14]
-
Assay Protocol:
-
Label the HaloTag®-E3 ligase fusion with the HaloTag® NanoBRET™ 618 Ligand.
-
Add the PROTAC of interest to the cells.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
-
Signal Detection: If a ternary complex forms, the NanoLuc® luciferase and the HaloTag® label are brought into close proximity, resulting in bioluminescence resonance energy transfer (BRET), which can be measured with a plate reader. The "hook effect," a decrease in signal at high PROTAC concentrations due to the formation of binary complexes, is often observed.[14]
Logical Relationships and Design Considerations
The successful design of a PROTAC like MZ1 depends on the interplay of its three components.
Conclusion
The E3 ligase ligand-linker conjugate is a cornerstone of PROTAC technology. As exemplified by MZ1, a well-designed conjugate that effectively recruits an E3 ligase like VHL is paramount for inducing the potent and selective degradation of target proteins such as BRD4. The quantitative analysis of degradation efficiency, binding affinities, and ternary complex formation, through robust experimental protocols, is essential for the development and optimization of novel PROTAC-based therapeutics. This guide provides a foundational understanding of these principles for professionals in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Arvinas Publishes First Peer-Reviewed Paper on its Proprietary PROTAC Technology | Arvinas [ir.arvinas.com]
- 6. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Pardon Our Interruption [opnme.com]
- 10. benchchem.com [benchchem.com]
- 11. Ubiquitination Assay - Profacgen [profacgen.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. 三重複合体の形成 [promega.jp]
- 14. benchchem.com [benchchem.com]
Unraveling the Linker Architecture of Conjugate 160: A Technical Deep Dive
For Immediate Release: Shanghai, CN – December 7, 2025 – In the landscape of targeted protein degradation, the intricate design of linker molecules is paramount to the efficacy and specificity of novel therapeutics. This technical guide provides a comprehensive analysis of the linker composition of Conjugate 160 , a key intermediate in the synthesis of advanced therapeutic agents. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the structural components, synthesis, and functional context of the Conjugate 160 linker.
Executive Summary
Conjugate 160, identified as an E3 Ligase Ligand-linker Conjugate, is a bespoke chemical entity with the molecular formula C₁₇H₁₉ClN₄O₅. Its strategic design incorporates a ligand for an E3 ubiquitin ligase, a flexible linker chain, and a reactive functional group for further conjugation. This guide will dissect the molecular structure of Conjugate 160, present its quantitative properties, and detail the experimental context of its application, providing a foundational understanding for researchers in the field of targeted therapeutics.
Molecular Composition and Structure of Conjugate 160
Conjugate 160 is a molecule of significant interest due to its role as a building block in the synthesis of more complex therapeutic constructs, such as the investigational agent FF2049. A thorough analysis of its structure reveals a multi-component architecture, which is pivotal to its function.
The chemical structure of Conjugate 160 can be deconstructed into three primary domains: an E3 ligase-binding moiety, a flexible linker, and a reactive chloroacetyl group. The systematic IUPAC name for this compound is 2-((2-(4-(N-(2-chloroacetyl)-3-cyanopropyl)phenyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl)amino)acetic acid.
Quantitative Data Summary
The key quantitative properties of Conjugate 160 are summarized in the table below for ease of reference and comparison.
| Property | Value |
| Molecular Formula | C₁₇H₁₉ClN₄O₅ |
| Molecular Weight | 394.81 g/mol |
| Canonical SMILES | N#CCCN(C(CCl)=O)C1=CC2=C(C=C1)N(CCO2)CC(NCC(O)=O)=O |
| Purity (Typical) | ≥95% |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
The Linker Composition: A Detailed Analysis
The linker in Conjugate 160 is a critical element that provides the necessary spacing and flexibility for the molecule to engage with its biological targets effectively. It is a bifunctional chain that connects the E3 ligase ligand to a reactive handle, facilitating its incorporation into a larger molecular entity.
The linker itself is composed of a 3-cyanopropyl group and a glycine (B1666218) moiety , connected via a phenyl ring and a dihydro-benzoxazine scaffold which also serves as part of the E3 ligase ligand.
-
3-Cyanopropyl Group : This component introduces a flexible aliphatic chain into the linker. The terminal nitrile group (C≡N) can also serve as a handle for further chemical modifications, although in this specific conjugate, it is the chloroacetyl group that is the primary reactive site.
-
Glycine Moiety : The inclusion of a glycine unit (an amino acid) can enhance the solubility and biocompatibility of the conjugate. It also provides a defined stereochemical and conformational element to the linker.
The overall linker architecture is designed to be stable under physiological conditions, ensuring that the conjugate remains intact until it reaches its intended site of action.
Experimental Protocols and Synthesis
The synthesis of Conjugate 160 is a multi-step process that involves the careful assembly of its constituent parts. While the proprietary specifics of its large-scale synthesis are not publicly available, a general synthetic approach can be outlined based on standard organic chemistry principles.
General Synthetic Strategy
The synthesis would likely commence with the construction of the core dihydro-benzoxazine scaffold. This would be followed by the sequential addition of the glycine-containing side chain and the 3-cyanopropyl group to the phenyl ring. The final step would be the acylation of the secondary amine with chloroacetyl chloride to install the reactive handle.
Illustrative Synthetic Workflow:
A generalized workflow for the synthesis of Conjugate 160.
Quality Control and Characterization
The final product would be subjected to a rigorous quality control process to ensure its identity, purity, and stability. Standard analytical techniques employed for this purpose include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the chemical structure and the connectivity of the atoms.
-
Mass Spectrometry (MS) : To verify the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC) : To assess the purity of the compound.
Role in Signaling Pathways and Therapeutic Applications
Conjugate 160, as an E3 ligase ligand-linker, is designed to be a component of a Proteolysis Targeting Chimera (PROTAC). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The E3 ligase ligand component of Conjugate 160 is designed to bind to a specific E3 ligase, thereby hijacking the cell's natural protein disposal machinery. While the specific E3 ligase targeted by the ligand in Conjugate 160 is not explicitly stated in the available documentation, the general mechanism of action for a PROTAC is well-established.
PROTAC Mechanism of Action:
The general mechanism of action for a PROTAC utilizing a linker like that in Conjugate 160.
Conclusion
Conjugate 160 represents a sophisticated chemical tool in the development of next-generation therapeutics. Its linker, composed of a 3-cyanopropyl group and a glycine moiety, provides a stable and flexible connection that is essential for its function within a larger PROTAC molecule. The detailed understanding of its composition and synthesis is crucial for the rational design of new and improved protein degraders. This guide serves as a foundational resource for researchers dedicated to advancing the field of targeted protein degradation.
An In-Depth Technical Guide to the Binding Affinity of E3 Ligase Ligand-Linker Conjugates: A Pomalidomide-Cereblon Case Study
Introduction
Due to the absence of publicly available data for "E3 Ligase Ligand-linker Conjugate 160," this technical guide provides a comprehensive overview of the binding affinity, experimental protocols, and signaling pathways of a representative and well-characterized E3 ligase ligand, pomalidomide (B1683931), in its interaction with the Cereblon (CRBN) E3 ubiquitin ligase. Pomalidomide is a potent derivative of thalidomide (B1683933) and serves as a cornerstone for the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.[1][2] This guide is intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.
Quantitative Data Presentation: Binding Affinity of Pomalidomide to Cereblon
The binding affinity of pomalidomide to the Cereblon (CRBN) E3 ligase has been determined using various biophysical and biochemical assays. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key parameters to quantify this interaction. The data below is compiled from multiple studies and methodologies.
| Compound | Assay Method | Binding Affinity (K_d) | Binding Affinity (IC_50) | Reference(s) |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~157 nM | - | [3] |
| Pomalidomide | Fluorescence Polarization (FP) | - | 264.8 nM | [4] |
| Pomalidomide | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | K_i = 3.0 nM | 6.4 nM | [4] |
| Pomalidomide | NMR Spectroscopy | 55 ± 1.8 µM | - | [5] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 12.5 µM | - | [5] |
| Pomalidomide | Fluorescence Resonance Energy Transfer (FRET)-based competition assay | K_i = 2.1 µM | - | [5] |
Note: Binding affinity values can vary depending on the specific experimental conditions, assay format, and the constructs of the proteins used.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of binding affinity data. Below are representative protocols for Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP), and Surface Plasmon Resonance (SPR) for the characterization of pomalidomide binding to CRBN.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).
1. Sample Preparation:
-
Protein: Recombinant human Cereblon (CRBN), often in complex with DDB1, is expressed and purified. The protein is then dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to ensure buffer matching.[6] The final protein concentration is accurately determined using a spectrophotometer at 280 nm.
-
Ligand: Pomalidomide is dissolved in the same dialysis buffer to a concentration approximately 10-fold higher than the protein concentration.[6] A minimal amount of DMSO can be used for initial solubilization, with the final DMSO concentration matched in the protein solution.
2. ITC Instrument Setup:
-
The ITC instrument is thoroughly cleaned and equilibrated at the desired experimental temperature, typically 25°C.[6]
3. Titration:
-
The protein solution is loaded into the sample cell of the calorimeter.
-
The pomalidomide solution is loaded into the injection syringe.
-
An initial small injection (e.g., 0.5 µL) is performed to account for injection artifacts, followed by a series of injections (e.g., 20-30 injections of 2 µL each) of the ligand into the protein solution.[7]
4. Control Experiment:
-
A control titration is performed by injecting the ligand solution into the buffer alone to measure the heat of dilution. This data is then subtracted from the experimental data.[7]
5. Data Analysis:
-
The raw ITC data, which shows heat changes per injection, is integrated.
-
The corrected data is fitted to a suitable binding model, such as a one-site binding model, using the instrument's analysis software to determine the Kd, ΔH, and stoichiometry.[6]
Fluorescence Polarization (FP) Assay
FP assays measure the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (tracer) upon binding to a larger protein. This competitive binding assay is well-suited for high-throughput screening of inhibitors.
1. Reagents and Materials:
-
Purified recombinant CRBN protein.[8]
-
A fluorescently labeled ligand that binds to CRBN, such as Cy5-labeled thalidomide.[8]
-
Assay buffer (e.g., CRBN Assay Buffer).[9]
-
Pomalidomide as a test compound and unlabeled thalidomide as a positive control.
-
Black, low-binding microtiter plates.[9]
-
A microplate reader capable of measuring fluorescence polarization.[8]
2. Assay Procedure:
-
Prepare serial dilutions of pomalidomide in the assay buffer.
-
In a 96-well or 384-well plate, add the diluted pomalidomide solutions. Include wells for "no inhibitor" and "no enzyme" controls.[2]
-
Add the fluorescently labeled tracer to all wells at a fixed concentration.
-
Initiate the binding reaction by adding the CRBN protein to the wells (except for the "no enzyme" control).
-
Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
3. Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the pomalidomide concentration.
-
The resulting dose-response curve is fitted using a four-parameter logistic equation to determine the IC50 value, which is the concentration of pomalidomide required to displace 50% of the fluorescent tracer.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (e.g., pomalidomide) to a ligand (e.g., CRBN) immobilized on a sensor chip in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated.[10]
1. Chip Preparation:
-
A sensor chip (e.g., CM5) is activated.
-
The CRBN protein is immobilized onto the chip surface via amine coupling or by using a His-tag capture method.[11][12]
-
The remaining active sites on the chip are blocked.
2. Binding Analysis:
-
A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor chip.
-
Serial dilutions of pomalidomide in the running buffer are prepared.
-
Each concentration of pomalidomide is injected over the chip surface for a specific association time, followed by a dissociation phase where only the running buffer flows over the chip.
-
The change in the refractive index at the chip surface, which is proportional to the mass of bound analyte, is recorded as a sensorgram.
3. Data Analysis:
-
The sensorgrams are corrected for any non-specific binding by subtracting the signal from a reference flow cell.
-
The association and dissociation phases of the sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the ka and kd values.[11]
-
The dissociation constant (Kd) is calculated as the ratio of kd to ka.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the Cereblon E3 ligase signaling pathway and a generalized workflow for binding affinity determination.
Cereblon E3 Ligase Signaling Pathway
Caption: Pomalidomide binds to CRBN, leading to the recruitment of neosubstrates to the CRL4-CRBN complex for ubiquitination and subsequent proteasomal degradation.
Generalized Workflow for Binding Affinity Determination
Caption: A streamlined workflow for determining the binding affinity of a ligand to an E3 ligase, from sample preparation to data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon [kci.go.kr]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to E3 Ligase Ligand-Linker Conjugates
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional inhibitors.[1] At the heart of this strategy are E3 ligase ligand-linker conjugates, most notably Proteolysis-Targeting Chimeras (PROTACs). These heterobifunctional molecules act as molecular bridges, recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system (UPS) to induce selective degradation of the POI.[1][2] This guide provides a comprehensive technical overview of the core components, mechanism of action, quantitative evaluation, and key experimental protocols associated with the design and development of these powerful molecules.
Introduction: Hijacking the Ubiquitin-Proteasome System
The UPS is the primary cellular machinery for maintaining protein homeostasis by eliminating misfolded, damaged, or obsolete proteins.[3] This process involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that attaches a polyubiquitin (B1169507) chain to a substrate protein, marking it for destruction by the 26S proteasome.[1][2]
E3 ligase ligand-linker conjugates, or PROTACs, are rationally designed molecules that exploit this system. They are composed of three distinct parts:
-
A ligand that binds the target protein (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
Unlike traditional small-molecule inhibitors that function through occupancy-driven inhibition, PROTACs act catalytically. A single PROTAC molecule can mediate the degradation of multiple target protein molecules, allowing for potent effects at sub-stoichiometric concentrations.[1][5][6] This event-driven pharmacology opens up the therapeutic landscape to include scaffolding proteins and transcription factors that lack active sites for conventional inhibition.[1][6]
Mechanism of Action
The catalytic cycle of a PROTAC involves several key steps, which induce the proximity of the target protein and the E3 ligase.[7]
-
Binding: The PROTAC independently binds to both the POI and an E3 ligase within the cell.
-
Ternary Complex Formation: The PROTAC facilitates the formation of a transient, productive ternary complex (POI-PROTAC-E3 Ligase).[1][8] This step is critical for successful degradation.
-
Ubiquitination: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin from a charged E2 enzyme to surface lysine (B10760008) residues on the POI.[1][7]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[1][2][8]
-
Recycling: The PROTAC is then released and can engage another POI and E3 ligase, repeating the cycle.[1][8]
Core Components: E3 Ligase Ligands and Linkers
While numerous E3 ligases exist, only a handful have been successfully hijacked for TPD, primarily due to the lack of known high-affinity, small-molecule ligands.[9][10][11] The most utilized E3 ligases are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[4][9][11]
-
Cereblon (CRBN): CRBN is a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[3] Ligands for CRBN are typically derived from immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide (B1683931).[3][9]
-
Von Hippel-Lindau (VHL): VHL is the substrate recognition component of the CRL2VHL E3 ligase complex, which naturally targets the hypoxia-inducible factor (HIF-1α) for degradation.[12][13] VHL ligands are often peptidomimetic and based on the hydroxyproline (B1673980) motif of HIF-1α.[13]
-
Other E3 Ligases: Research is actively expanding the toolbox of usable E3 ligases, with ligands being developed for MDM2, cIAP, RNF4, RNF114, and KEAP1 to overcome limitations like cell-type specific expression and potential resistance mechanisms.[4][7][10][14]
The linker is a critical, non-pharmacological component that connects the two ligands. Its composition, length, and attachment points significantly influence the PROTAC's properties, including:
-
Formation and stability of the ternary complex.
-
Solubility and cell permeability.[15]
-
Overall degradation efficiency and selectivity.[16]
Linkers commonly consist of polyethylene (B3416737) glycol (PEG) chains, alkanes, or more rigid structures.[15][17] Their design remains a largely empirical process, often requiring the synthesis and testing of extensive libraries to identify the optimal connection.[18]
Quantitative Data Summary
The efficacy of PROTACs is evaluated using several key metrics, including DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation level).[19][20] The tables below summarize representative data for well-characterized PROTACs.
Table 1: VHL-Based PROTACs - Performance Data
| PROTAC Name | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|---|---|
| MZ1 | BRD4 | VHL | HeLa | ~13 | >90 | Zengerle et al., 2015 |
| ARV-110 | Androgen Receptor (AR) | VHL | VCaP | 1 | >95 | Neklesa et al., 2018 |
| VZ185 | BRD9/BRD7 | VHL | MOLM-13 | 1.8 (BRD9) | ~98 | Zoppi et al., 2019[18] |
| Compound 68 | EGFR | VHL | HCC-827 | 5.0 | N/A | Jin et al., 2020[21] |
Table 2: CRBN-Based PROTACs - Performance Data
| PROTAC Name | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|---|---|
| dBET1 | BRD4 | CRBN | MV4;11 | 4.3 | >98 | Winter et al., 2015 |
| ARV-471 | Estrogen Receptor α (ERα) | CRBN | MCF-7 | 1.8 | >90 | Flanagan et al., 2019[21] |
| Compound 69 | EGFR | CRBN | HCC-827 | 11 | N/A | Jin et al., 2020[21] |
| DT2216 | BCL-XL | CRBN | MOLT-4 | 6.3 | ~91 | Khan et al., 2019[22] |
Table 3: Dual-Targeting PROTAC - Performance Data
| PROTAC Name | Target Proteins | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|---|---|
| GP262 | PI3Kα / mTOR | VHL | MDA-MB-231 | 227.4 (PI3Kα) | 71.3 (PI3Kα) | Li et al., 2024[23] |
| | | | | 45.4 (mTOR) | 74.9 (mTOR) | |
Note: Data are compiled from various publications and experimental conditions may differ.
Experimental Protocols and Development Workflow
The development of a potent and selective PROTAC is an iterative process involving chemical synthesis, biochemical assays, and cellular characterization.[18][24]
Key Experimental Methodologies
A. Synthesis of E3 Ligand-Linker Conjugates PROTAC synthesis is a multi-step process. Typically, functionalized E3 ligase and POI ligands are prepared with appropriate "exit vectors" or attachment points.[4][9] A linker, often a PEG or alkyl chain with reactive ends, is then coupled to one ligand, followed by conjugation to the second ligand.
-
Protocol Outline (Example: VHL-based PROTAC):
-
Synthesize the VHL Ligand: Start from a core scaffold like (2S,4R)-4-hydroxyproline. Perform a series of reactions (e.g., amide couplings, substitutions) to build the final VHL ligand, incorporating a functional group (e.g., an amine or carboxylic acid) at a known solvent-exposed site for linker attachment.[9]
-
Synthesize the Linker: Prepare a bifunctional linker (e.g., Boc-NH-PEGn-COOH).
-
Couple Linker to VHL Ligand: React the carboxylic acid of the linker with the amine on the VHL ligand using standard peptide coupling reagents (e.g., HATU, HOBt).
-
Deprotect Linker: Remove the protecting group (e.g., Boc) from the other end of the linker.
-
Couple POI Ligand: React the newly exposed functional group on the linker with a complementary functional group on the POI ligand to yield the final PROTAC.
-
Purification: Purify the final product using techniques like reverse-phase HPLC.
-
B. Biochemical and Biophysical Assays These assays are crucial for confirming that the PROTAC can physically bridge the POI and the E3 ligase.
-
Binding Affinity Assays (Binary):
-
Method: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Fluorescence Polarization (FP) can also be used.[17]
-
Protocol (SPR): Immobilize the purified target protein (or E3 ligase) on a sensor chip. Flow solutions of the PROTAC (or its individual ligands) at various concentrations over the chip. Measure the change in refractive index upon binding to determine association (ka) and dissociation (kd) rates, and calculate the binding affinity (KD).[23]
-
-
Ternary Complex Formation Assays:
-
Method: Mass Photometry, SPR, FRET, or luminescence proximity assays (e.g., AlphaLISA).[25][26]
-
Protocol (Mass Photometry): Mix the purified POI, the E3 ligase complex, and the PROTAC in solution. Deposit a small volume onto a glass surface and measure the mass of individual particles as they land. The appearance of a species with a mass corresponding to the sum of POI + PROTAC + E3 ligase confirms ternary complex formation.[25] This technique can also quantify the "hook effect," where high PROTAC concentrations favor binary complexes over the productive ternary complex.[25]
-
C. Cellular Assays These assays determine the ultimate biological activity of the PROTAC in a relevant cellular context.
-
Protein Degradation Assays:
-
Method: Western Blotting, In-Cell Western, or quantitative mass spectrometry-based proteomics.[27]
-
Protocol (Western Blot):
-
Culture cells (e.g., MCF-7 for ERα, VCaP for AR) in multi-well plates.
-
Treat cells with a dose-response curve of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 18-24 hours).
-
Lyse the cells and quantify total protein concentration (e.g., BCA assay).
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the POI, and a loading control antibody (e.g., GAPDH, β-Actin).
-
Apply a secondary antibody conjugated to HRP or a fluorophore and visualize bands.
-
Perform densitometry analysis to quantify the POI band intensity relative to the loading control. Plot the normalized values against PROTAC concentration to determine DC50 and Dmax.[19]
-
-
-
Cell Viability/Cytotoxicity Assays:
-
Method: CellTiter-Glo® (CTG) or MTT/XTT assays.[]
-
Protocol (CTG): Treat cells with the PROTAC for an extended period (e.g., 72 hours). Add the CTG reagent, which measures ATP levels as an indicator of metabolic activity and cell viability. Read luminescence on a plate reader. This helps distinguish targeted degradation from general cytotoxicity.
-
D. Selectivity and Mechanism of Action Validation
-
Proteome-wide Selectivity: Use quantitative proteomics (e.g., TMT-MS) to compare protein levels in cells treated with the PROTAC versus a vehicle control. This identifies off-target proteins that are also degraded.[26]
-
UPS-Dependence: To confirm the degradation is proteasome-mediated, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC. A rescue of POI degradation confirms dependence on the proteasome.[23]
-
E3 Ligase-Dependence: Pre-treat cells with an excess of the free E3 ligase ligand (e.g., pomalidomide for CRBN) to outcompete the PROTAC for E3 binding. This should block POI degradation. Alternatively, perform the assay in cells where the specific E3 ligase has been knocked out.
Conclusion and Future Directions
E3 ligase ligand-linker conjugates represent a paradigm shift in drug discovery, moving from target inhibition to outright elimination.[1] While CRBN and VHL have been the workhorses of the field, the future lies in expanding the repertoire of recruitable E3 ligases to enhance tissue specificity, improve degradation profiles, and overcome potential resistance.[7][10][11] Advances in structural biology, computational modeling, and chemoproteomics are accelerating the discovery of novel E3 ligands.[7] The continued optimization of linker technology and a deeper understanding of the rules governing ternary complex formation will further unlock the immense therapeutic potential of targeted protein degradation.
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points | Semantic Scholar [semanticscholar.org]
- 5. portlandpress.com [portlandpress.com]
- 6. revvity.com [revvity.com]
- 7. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of E3 Ligase Ligands for Target Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. asset.library.wisc.edu [asset.library.wisc.edu]
- 15. E3 Ligase Ligand - Linker Conjugates [jenkemusa.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. promegaconnections.com [promegaconnections.com]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
- 21. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 22. arxiv.org [arxiv.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. refeyn.com [refeyn.com]
- 26. escholarship.org [escholarship.org]
- 27. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Methodological & Application
Application Notes and Protocols: Conjugation of a Protein Ligand to an E3 Ligase Ligand-Linker Conjugate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the conjugation of a protein ligand to a pre-formed E3 ligase ligand-linker conjugate to generate a Proteolysis Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[1][2][3] This document outlines the fundamental principles, common conjugation chemistries, a detailed experimental protocol for a standard conjugation method, and analytical techniques for the characterization of the final product.
Introduction to PROTACs and Conjugation Strategy
PROteolysis TArgeting Chimeras (PROTACs) are innovative therapeutic modalities designed to eliminate specific proteins of interest (POIs) from the cell.[2] They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ligands.[1][4] By simultaneously binding the POI and an E3 ligase, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2][5]
The synthesis of a PROTAC often involves the conjugation of a POI ligand to a pre-synthesized E3 ligase ligand-linker moiety.[6][][8] This modular approach allows for the systematic variation of the POI ligand, linker, and E3 ligase ligand to optimize the potency and selectivity of the final PROTAC.[1]
Common Bioconjugation Strategies
The covalent linkage of the POI ligand to the E3 ligase ligand-linker is a critical step in PROTAC synthesis. The choice of conjugation chemistry depends on the available functional groups on both the POI ligand and the linker. Several robust and efficient bioconjugation methods are commonly employed.[9][]
-
Amide Bond Formation: This is one of the most common methods, typically involving the reaction of a carboxylic acid on one component with a primary amine on the other. The reaction is usually mediated by coupling agents such as carbodiimides (e.g., EDC) in the presence of an activator like N-hydroxysuccinimide (NHS) to form a more stable amine-reactive intermediate.[]
-
Click Chemistry: This refers to a class of reactions that are rapid, selective, and high-yielding. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, where an azide-functionalized component is reacted with an alkyne-functionalized one.[1] Strain-promoted azide-alkyne cycloaddition (SPAAC) is an alternative that does not require a cytotoxic copper catalyst.[6]
-
Thiol-Maleimide Coupling: This method involves the reaction of a thiol (sulfhydryl) group with a maleimide (B117702) group to form a stable thioether bond. This reaction is highly specific and proceeds rapidly at neutral pH.[]
Experimental Protocol: Amide Bond Formation for PROTAC Synthesis
This protocol describes a general procedure for conjugating a protein ligand containing a primary amine to an E3 ligase ligand-linker conjugate that has a terminal carboxylic acid.
3.1. Materials and Reagents
-
Protein Ligand with a primary amine functional group
-
E3 Ligase Ligand-Linker Conjugate with a terminal carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer (e.g., LC-MS) for characterization
-
Lyophilizer
3.2. Experimental Workflow
Caption: Experimental workflow for PROTAC synthesis via amide coupling.
3.3. Step-by-Step Procedure
-
Preparation of Reactants:
-
Dissolve the E3 Ligase Ligand-Linker Conjugate (1.0 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve the Protein Ligand (1.2 equivalents) in anhydrous DMF.
-
-
Activation of the Carboxylic Acid:
-
To the solution of the E3 Ligase Ligand-Linker Conjugate, add NHS (1.5 equivalents) and EDC (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-ester intermediate. The progress of the activation can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Conjugation Reaction:
-
To the activated E3 ligase ligand-linker solution, add the solution of the Protein Ligand.
-
Add DIPEA or TEA (3.0 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS to confirm the formation of the desired product.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an appropriate solvent like ethyl acetate (B1210297) and wash with water and brine to remove water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the pure PROTAC conjugate.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the final PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Store the final PROTAC conjugate at -20°C or -80°C in a desiccated environment.
-
Data Presentation and Characterization
The successful synthesis of the PROTAC conjugate must be confirmed through rigorous analytical characterization.
Table 1: Typical Reaction Parameters for Amide Coupling
| Parameter | Value |
| Molar Ratio (E3-linker:Protein Ligand) | 1 : 1.2 |
| Molar Ratio (E3-linker:EDC:NHS) | 1 : 1.5 : 1.5 |
| Solvent | Anhydrous DMF |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-18 hours |
| Purification Method | Preparative HPLC |
Table 2: Analytical Methods for PROTAC Characterization
| Analytical Method | Purpose | Expected Outcome |
| LC-MS | Confirm molecular weight and purity | A major peak in the chromatogram with the expected mass-to-charge ratio of the PROTAC. |
| ¹H and ¹³C NMR | Confirm chemical structure | Spectra consistent with the proposed structure of the PROTAC conjugate. |
| HPLC | Determine purity | A single major peak indicating >95% purity. |
PROTAC Mechanism of Action
The synthesized PROTAC mediates the degradation of the target protein through the ubiquitin-proteasome system.
Caption: Mechanism of action of a PROTAC.
By following these guidelines and protocols, researchers can successfully conjugate protein ligands to E3 ligase ligand-linker moieties to generate novel PROTACs for targeted protein degradation studies and therapeutic development.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. Ligand-Linker Conjugate Products - Creative Biolabs [creative-biolabs.com]
- 9. Bioconjugation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: E3 Ligase Ligand-Linker Conjugates in Cancer Research
Note to the Reader: The specific compound "E3 Ligase Ligand-linker Conjugate 160" is not documented in publicly available scientific literature. Therefore, these application notes utilize a well-characterized class of molecules, BRD4-targeting PROTACs (Proteolysis Targeting Chimeras) , as a representative example to illustrate the application of E3 ligase ligand-linker conjugates in cancer research. The principles, protocols, and data presented are based on established findings for potent BRD4 degraders such as dBET1, MZ1, and ARV-771.
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality in cancer research. These heterobifunctional molecules are a form of E3 ligase ligand-linker conjugate designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate proteins of interest (POIs).[1] A PROTAC consists of two key ligands connected by a flexible linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[2][3] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[2][3]
Bromodomain-containing protein 4 (BRD4) is a prime therapeutic target in various cancers. As an epigenetic reader, BRD4 plays a crucial role in regulating the transcription of key oncogenes, most notably c-Myc.[2][4] By degrading BRD4, PROTACs can lead to a more profound and sustained suppression of oncogenic signaling pathways compared to traditional inhibitors, offering a promising strategy for treating cancers resistant to conventional therapies.[5]
These notes provide detailed protocols and data for researchers, scientists, and drug development professionals working with BRD4-targeting PROTACs.
Mechanism of Action and Signaling Pathway
A BRD4-targeting PROTAC initiates a catalytic cycle of protein degradation. By forming a ternary complex between BRD4 and an E3 ligase, the PROTAC acts as a molecular bridge, enabling the E3 ligase to polyubiquitinate BRD4.[1] The polyubiquitinated BRD4 is then recognized and degraded by the proteasome. The PROTAC molecule is subsequently released and can engage in further rounds of degradation.[2] The downstream effect of BRD4 degradation is the significant downregulation of its target genes, including the c-MYC oncogene, which leads to cell cycle arrest and apoptosis in cancer cells.[2][6]
Quantitative Data Presentation
The efficacy of BRD4-targeting PROTACs is evaluated by their ability to induce degradation (DC50, Dmax) and inhibit cell viability (IC50). The following tables summarize representative data for well-known BRD4 PROTACs across various cancer cell lines.
Table 1: In Vitro Activity of BRD4-Targeting PROTACs
| PROTAC Name | Cancer Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | E3 Ligase Recruited | Reference |
| dBET1 | MDA-MB-231 | ~30 | >95 | ~100 | CRBN | [7] |
| RS4;11 | 1.8 | >98 | 3.6 | CRBN | [8] | |
| MZ1 | HeLa | 24 | >90 | ~200 | VHL | [3] |
| Kasumi-1 | ~10 | >95 | 13 | VHL | [3] | |
| ARV-771 | 22Rv1 | <1 | >95 | 4.6 | VHL | [5] |
| VCaP | <1 | >95 | 1.2 | VHL | [5] | |
| QCA570 | T24 (Bladder) | ~1 | >90 | 1.3 | CRBN | [8] |
Table 2: In Vivo Efficacy of BRD4-Targeting PROTACs in Xenograft Models
| PROTAC Name | Cancer Model | Mouse Strain | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| ARV-771 | 22Rv1 (Prostate) | Nu/Nu | 30 mg/kg, s.c., QD | Tumor regression observed | [5][9] |
| VCaP (Prostate) | SCID | 10 mg/kg, s.c., Q3D | Significant TGI | [5][9] | |
| QCA570 | Leukemia Xenograft | Not Specified | Well-tolerated doses | Complete and durable tumor regression | [8][10] |
| Unnamed | HCC1806 (Breast) | Xenograft | Not Specified | Significant tumor growth inhibition | [11] |
(Note: DC50 = half-maximal degradation concentration; Dmax = maximum degradation; IC50 = half-maximal inhibitory concentration; s.c. = subcutaneous; QD = once daily; Q3D = every three days.)
Experimental Protocols
Protocol 1: Western Blot Analysis of BRD4 Degradation
This protocol details the steps to quantify the degradation of BRD4 protein in cultured cells following treatment with a BRD4-targeting PROTAC.[2][3]
Experimental Workflow
Materials:
-
BRD4-targeting PROTAC (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.[3]
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[2]
-
Incubate on ice for 30 minutes with occasional vortexing.[3]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[2]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[2]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[2]
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.[2]
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.[2]
-
-
Immunoblotting and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with primary anti-BRD4 antibody (and loading control antibody) overnight at 4°C.[3]
-
Wash the membrane three times with TBST for 10 minutes each.[3]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane three times with TBST.[3]
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[2]
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the BRD4 band intensity to the corresponding loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells, to determine the IC50 value of the PROTAC.[13][14]
Experimental Workflow
Materials:
-
Opaque-walled 96-well plates
-
Cancer cell line
-
BRD4-targeting PROTAC
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate-reading luminometer
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in culture medium.
-
Add the various concentrations of the PROTAC to the wells. Include a vehicle control (e.g., 0.1% DMSO).[13]
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[13]
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[14]
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of culture medium in the well (e.g., 100 µL).[15]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
-
Data Acquisition and Analysis:
-
Record the luminescence using a plate-reading luminometer.
-
Subtract the average background luminescence (from wells with medium only) from all measurements.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and use software (e.g., GraphPad Prism) to determine the IC50 value.[12]
-
Protocol 3: In Vivo Xenograft Mouse Model Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of a BRD4-targeting PROTAC in a subcutaneous xenograft model.[10][16]
Experimental Workflow
Materials:
-
Immunocompromised mice (e.g., NU/NU, SCID)
-
Cancer cell line
-
Matrigel (optional)
-
BRD4-PROTAC formulation
-
Vehicle control formulation
-
Calipers
-
Dosing equipment (e.g., gavage needles, syringes)
Procedure:
-
Tumor Cell Implantation:
-
Tumor Growth and Randomization:
-
Compound Administration:
-
Efficacy and Tolerability Monitoring:
-
Endpoint and Pharmacodynamic (PD) Analysis:
-
At the end of the study, euthanize the animals.
-
Collect tumors, blood, and other organs for analysis.
-
Tumor tissue can be processed for Western blotting to confirm in vivo degradation of BRD4 and c-Myc, or for immunohistochemistry (IHC) to assess protein levels and proliferation markers (e.g., Ki-67).[9][16]
-
Conclusion
E3 ligase ligand-linker conjugates, exemplified by BRD4-targeting PROTACs, are a powerful class of molecules for cancer research and therapeutic development. By inducing the degradation of key oncoproteins, they offer a distinct and often more potent mechanism of action than traditional inhibitors. The protocols and data provided herein serve as a comprehensive guide for researchers to effectively design, execute, and interpret experiments aimed at validating and characterizing these novel agents. Successful application of these methods will facilitate the advancement of targeted protein degradation as a transformative strategy in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. BRD4-specific PROTAC with potent efficacy in models of BLBC | BioWorld [bioworld.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. OUH - Protocols [ous-research.no]
- 15. promega.com [promega.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: E3 Ligase Ligand-linker Conjugate ND-PROTAC-160 for Neurodegenerative Disease Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are often characterized by the accumulation of misfolded and aggregated proteins, including Tau, α-synuclein, and Huntingtin.[1] Targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs) has emerged as a promising therapeutic strategy to eliminate these pathogenic proteins.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3] This document provides detailed application notes and protocols for the use of a representative E3 ligase ligand-linker conjugate, herein designated as ND-PROTAC-160 , for the study of neurodegenerative diseases. ND-PROTAC-160 is a bifunctional molecule designed to induce the degradation of key pathological proteins implicated in neurodegeneration.
Mechanism of Action
ND-PROTAC-160 functions by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[4] It simultaneously binds to a protein of interest (POI) associated with a neurodegenerative disease and an E3 ubiquitin ligase, forming a ternary complex.[3] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can act catalytically to degrade multiple copies of the target protein.
Data Presentation: In Vitro Degradation Efficacy
The following tables summarize the in vitro degradation potency and efficacy of representative PROTACs targeting key proteins in neurodegenerative diseases. This data is compiled from various studies and serves as a reference for the expected performance of molecules like ND-PROTAC-160.
Table 1: Degradation of Tau Protein by Representative PROTACs
| PROTAC Name | Target | E3 Ligase Recruited | DC50 | Dmax | Cell Line | Reference |
| QC-01-175 | Aberrant Tau | CRBN | ~100-1000 nM | >70% | FTD patient-derived neurons | [5] |
| C004019 | Tau | VHL | 7.9 nM | Not specified | HEK293-hTau | [6] |
| PROTAC T4 | Tau & α-synuclein | CRBN | 4.09 µM | Not specified | SH-SY5Y | [7] |
Table 2: Degradation of α-synuclein by Representative PROTACs
| PROTAC Name | Target | E3 Ligase Recruited | DC50 | Dmax | Cell Line | Reference |
| PROTAC degrader 5 | α-synuclein aggregates | Not specified | 7.51 µM | 89% | PFF-seeded model cells | [1] |
| Compound 5 | α-synuclein aggregates | cIAP1 | 5.049 µM | ~80% | HEK299T | [8] |
| PROTAC T4 | α-synuclein & Tau | CRBN | 1.57 µM | Not specified | SH-SY5Y | [7] |
Experimental Protocols
The following are detailed protocols for the evaluation of ND-PROTAC-160 in cell-based models of neurodegenerative diseases.
Protocol 1: Cell Culture and Treatment of SH-SY5Y Cells
This protocol is adapted for the human neuroblastoma cell line SH-SY5Y, a common model for neurodegenerative disease research.[9][10]
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
Growth Medium: 1:1 mixture of DMEM and Ham's F-12, 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), 1% Penicillin-Streptomycin[9]
-
ND-PROTAC-160 stock solution (e.g., 10 mM in DMSO)
-
6-well or 12-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells when they reach ~80% confluency.[10]
-
For experiments, seed SH-SY5Y cells in 6-well plates at a density of 3 x 10^5 cells/well and allow them to adhere overnight.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of ND-PROTAC-160 in growth medium from the stock solution. A typical final concentration range for dose-response experiments is 1 nM to 10 µM.
-
Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of ND-PROTAC-160 or vehicle control (e.g., 0.1% DMSO).
-
For time-course experiments, treat cells with a fixed concentration of ND-PROTAC-160 and harvest at different time points (e.g., 2, 4, 8, 12, 24 hours).
-
Incubate the cells for the desired duration at 37°C and 5% CO2.
-
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol outlines the steps for quantifying the degradation of a target protein (e.g., Tau or α-synuclein) following treatment with ND-PROTAC-160.[11][12]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (see Table 3 for examples)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera-based imager)
Table 3: Example Primary Antibodies for Western Blotting
| Target Protein | Example Antibody | Recommended Dilution |
| Tau (Total) | Tau (Tau-5) Mouse mAb | 1:1000 |
| Phospho-Tau (S396) | Phospho-Tau (S396) Rabbit mAb | 1:1000 |
| α-synuclein | α-synuclein (D37A6) Rabbit mAb | 1:1000 |
| GAPDH (Loading Control) | GAPDH (D16H11) Rabbit mAb | 1:1000 |
| β-Actin (Loading Control) | β-Actin (13E5) Rabbit mAb | 1:1000 |
Procedure:
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.[13]
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Western Blot Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoprobing:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[11]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000 to 1:10,000) for 1 hour at room temperature.[15]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the corresponding loading control band (e.g., GAPDH or β-Actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values using a non-linear regression model (e.g., [log]inhibitor vs. normalized response -- Variable slope in GraphPad Prism).
-
Concluding Remarks
The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize PROTAC technology, exemplified by ND-PROTAC-160, in the study of neurodegenerative diseases. By following these detailed methodologies, researchers can robustly assess the efficacy and mechanism of action of novel protein degraders, contributing to the development of new therapeutic strategies for these devastating disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Ubiquitin Proteasome Pathway (UPP) in the regulation of cell cycle control and DNA damage repair and its implication in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design, Synthesis and Biological Evaluation of α-Synuclein Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. SH-SY5Y culturing [protocols.io]
- 11. bio-rad.com [bio-rad.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Protocols | Antibodies.com [antibodies.com]
- 14. Western Blotting for Neuronal Proteins [protocols.io]
- 15. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for the Experimental Design of PROTACs Featuring Conjugate 160
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein disposal system to selectively eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that only block a protein's function, PROTACs physically remove the target protein, offering a powerful new therapeutic modality, particularly for targets previously considered "undruggable".[1][3] A PROTAC molecule is a heterobifunctional chimera, consisting of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] This tripartite association forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][4]
These application notes provide a comprehensive experimental framework for the preclinical evaluation of a novel PROTAC, designated Conjugate 160 . The described protocols cover the essential in vitro, cellular, and proteomic assays required to characterize its binding, efficacy, and selectivity.
Mechanism of Action of Conjugate 160
Conjugate 160 is designed to induce the degradation of a hypothetical target protein, Target Protein X (TPX), by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The general mechanism is depicted in the signaling pathway below.
References
Application Notes and Protocols for In Vitro Evaluation of E3 Ligase Ligand-Linker Conjugate Activity
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, utilizing small molecules to eliminate disease-causing proteins rather than merely inhibiting them. A key technology in this field is the use of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The "E3 Ligase Ligand-Linker Conjugate" represents the portion of the PROTAC that recruits the E3 ligase.
The primary function of this conjugate is to facilitate the formation of a ternary complex between the target protein and the E3 ligase[1][2][3][4]. This proximity induces the E3 ligase to transfer ubiquitin from a charged E2 conjugating enzyme to the target protein[4]. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome[4]. The efficacy of a PROTAC is critically dependent on the formation and stability of this ternary complex, the subsequent ubiquitination, and eventual degradation.
These application notes provide an overview of standard in vitro assays to characterize the activity of E3 ligase ligand-linker conjugates, complete with detailed protocols for key experiments.
Section 1: The Ubiquitin-Proteasome System and PROTAC Mechanism
The ubiquitin-proteasome system (UPS) is the cell's primary machinery for protein degradation. It involves a three-enzyme cascade:
-
E1 (Ubiquitin-Activating Enzyme) : Activates ubiquitin in an ATP-dependent manner.
-
E2 (Ubiquitin-Conjugating Enzyme) : Receives the activated ubiquitin from the E1 enzyme.
-
E3 (Ubiquitin Ligase) : Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 enzyme to the substrate.
PROTACs hijack this natural process. By bringing an E3 ligase and a target protein into close proximity, they induce ubiquitination and degradation of proteins that the E3 ligase would not normally target[5].
Caption: The PROTAC Mechanism of Action.
Section 2: In Vitro Assay Workflow
A systematic in vitro evaluation of an E3 ligase ligand-linker conjugate involves a series of assays to confirm its ability to induce the formation of a ternary complex and trigger the subsequent biochemical events.
Caption: Experimental workflow for in vitro characterization.
Section 3: Key In Vitro Assays and Protocols
Ternary Complex Formation Assays
These assays are designed to detect and quantify the formation of the POI-PROTAC-E3 ligase complex. Proximity-based assays are commonly used due to their sensitivity and high-throughput nature.
Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., Terbium) and an acceptor fluorophore (e.g., D2) when they are in close proximity.[6][7] In this assay, the E3 ligase and the POI are labeled with the donor and acceptor, respectively. The formation of the ternary complex brings the fluorophores close enough for FRET to occur, generating a detectable signal.[7][8]
Caption: Principle of the TR-FRET assay for ternary complex formation.
Protocol: TR-FRET Assay for Ternary Complex Formation
-
Reagent Preparation:
-
Prepare purified, tagged E3 ligase (e.g., His-tagged) and POI (e.g., GST-tagged).
-
Label the anti-tag antibodies with TR-FRET donor (e.g., Tb-anti-His) and acceptor (e.g., d2-anti-GST) fluorophores according to the manufacturer's instructions.
-
Prepare a stock solution of the E3 ligase ligand-linker conjugate (PROTAC) in DMSO.
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
-
Assay Procedure (384-well plate format):
-
In a low-volume 384-well plate, add 2 µL of the PROTAC serially diluted in assay buffer. Include DMSO-only wells as a negative control.
-
Add 4 µL of a solution containing the POI and the acceptor-labeled antibody (e.g., 20 nM POI, 2 nM d2-anti-GST).
-
Add 4 µL of a solution containing the E3 ligase and the donor-labeled antibody (e.g., 30 nM E3 ligase, 1 nM Tb-anti-His).
-
Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader.
-
Excite the donor fluorophore (e.g., at 340 nm) and measure emission at two wavelengths: the donor's emission (e.g., 620 nm) and the acceptor's emission (e.g., 665 nm).[9]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Subtract the background signal (from no-PROTAC wells).
-
Plot the TR-FRET ratio against the PROTAC concentration. A characteristic bell-shaped curve is often observed due to the "hook effect" at high concentrations where binary complexes dominate.[1][10]
-
Principle: AlphaLISA is a bead-based assay that measures the interaction between two molecules.[11] Donor beads, when excited by light, release singlet oxygen molecules that can travel up to 200 nm. If an acceptor bead is within this range, the singlet oxygen triggers a chemiluminescent reaction in the acceptor bead, which emits light.[3] For ternary complex detection, the POI and E3 ligase are bound by antibodies conjugated to donor and acceptor beads, respectively.
Caption: Principle of the AlphaLISA assay for ternary complex formation.
Protocol: AlphaLISA Assay for Ternary Complex Formation
-
Reagent Preparation:
-
Use purified, tagged E3 ligase (e.g., FLAG-tagged) and POI (e.g., GST-tagged).
-
Obtain AlphaLISA acceptor beads conjugated to an anti-tag antibody (e.g., anti-FLAG) and Alpha donor beads conjugated to a binding partner for the other tag (e.g., Glutathione).
-
Prepare a serial dilution of the PROTAC in AlphaLISA assay buffer.
-
-
Assay Procedure (384-well ProxiPlate):
-
Add 5 µL of the PROTAC dilution to the wells.
-
Add 5 µL containing the tagged POI and tagged E3 ligase at optimized concentrations (e.g., 1-10 nM each).[12]
-
Incubate for 60-90 minutes at room temperature to allow for complex formation.[12]
-
Add 10 µL of a mix containing the AlphaLISA donor and acceptor beads (final concentration typically 20 µg/mL each).[12]
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal (raw luminescent counts) against the PROTAC concentration. Similar to TR-FRET, a hook effect is often observed.[12]
-
Ubiquitination Assays
These assays provide direct functional evidence that the ternary complex formed is active and capable of mediating the ubiquitination of the POI.
Principle: This is a classic biochemical assay that reconstitutes the ubiquitination cascade in a test tube.[13][14] The reaction includes E1, E2, E3, ubiquitin, ATP, the POI, and the PROTAC. The reaction products are then resolved by SDS-PAGE and analyzed by Western blot using an antibody against the POI. A high molecular weight smear or ladder of bands indicates poly-ubiquitination.
Protocol: In Vitro Ubiquitination Assay
-
Reagent Preparation:
-
Reaction Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT.
-
Recombinant Proteins:
-
E1 activating enzyme (e.g., UBE1) at ~50-100 nM.
-
E2 conjugating enzyme (cognate for the E3) at ~0.5-1 µM.
-
E3 ligase at ~0.2-0.5 µM.
-
Protein of Interest (POI) at ~0.5-1 µM.
-
Ubiquitin at ~10-20 µM.
-
-
ATP Solution: 100 mM ATP stock.
-
PROTAC: Stock solution in DMSO.
-
-
Reaction Setup (20 µL final volume):
-
In a microcentrifuge tube, combine E1, E2, E3, POI, Ubiquitin, and the PROTAC (or DMSO for control) in reaction buffer.
-
Pre-incubate the mixture for 5-10 minutes at 30°C.
-
Initiate the reaction by adding ATP to a final concentration of 2-5 mM.
-
Incubate the reaction at 30-37°C for 30-90 minutes.
-
-
Stopping the Reaction and Sample Preparation:
-
Stop the reaction by adding 4x SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
Western Blot Analysis:
-
Resolve the samples on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific to the POI.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Analyze the resulting blot. The appearance of a high-molecular-weight ladder or smear in the lanes containing the PROTAC, compared to the DMSO control, indicates POI ubiquitination.
-
Principle: Mass spectrometry offers a highly sensitive and unbiased method to identify and quantify ubiquitination events.[15] After an in vitro ubiquitination reaction, the POI is isolated, digested with trypsin, and the resulting peptides are analyzed by LC-MS/MS. Trypsin digestion of ubiquitinated proteins leaves a di-glycine (GG) remnant on the modified lysine (B10760008) residue, which results in a characteristic mass shift that can be detected by the mass spectrometer, allowing for precise site identification.[16]
Protocol: MS-based Ubiquitination Analysis
-
In Vitro Ubiquitination Reaction:
-
Perform a scaled-up version of the in vitro ubiquitination assay described in 3.2.1 to generate sufficient material.
-
-
Protein Isolation and Digestion:
-
Isolate the POI from the reaction mixture, for example, by running the sample on an SDS-PAGE gel and excising the band corresponding to the POI (and its ubiquitinated forms).
-
Perform in-gel digestion with trypsin.
-
-
Peptide Enrichment (Optional but Recommended):
-
Enrich for ubiquitinated peptides using antibodies that recognize the K-ε-GG remnant.[16]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to search the MS/MS spectra against a protein database containing the POI sequence.[16]
-
The software identifies peptides and localizes the di-glycine modification to specific lysine residues.
-
Quantitative analysis (e.g., label-free quantification or SILAC) can be used to compare the abundance of ubiquitinated peptides between the PROTAC-treated and control samples.[15][18]
-
Section 4: Data Presentation
Quantitative data from these assays should be summarized in a clear and structured format to allow for easy comparison between different E3 ligase ligand-linker conjugates.
Table 1: Ternary Complex Formation Parameters for Conjugate 160
| Assay Method | Parameter | Value | Notes |
| TR-FRET | TC₅₀ (nM) | 25.4 | Concentration for 50% maximal ternary complex signal. |
| Max Signal (RFU) | 8500 | Indicates the maximum level of complex formation. | |
| AlphaLISA | TC₅₀ (nM) | 31.2 | Concentration for 50% maximal ternary complex signal. |
| Max Signal (Counts) | 1,200,000 | Indicates the maximum level of complex formation. | |
| SPR | Kᴅ (nM) | 15.8 | Equilibrium dissociation constant for the ternary complex. |
| α (Cooperativity) | 5.2 | >1 indicates positive cooperativity. |
Table 2: In Vitro Ubiquitination and Degradation of POI by Conjugate 160
| Assay Method | Parameter | Result | Notes |
| Western Blot | Ubiquitination | +++ | Strong poly-ubiquitin ladder observed. |
| Mass Spectrometry | Ubiquitinated Lysines | K121, K145, K210 | Specific sites of ubiquitination identified. |
| Fold-change (Ub-K121) | 15.3 | Relative abundance of the K121-GG peptide vs control. | |
| In Vitro Degradation | DC₅₀ (nM) | 45.0 | Concentration for 50% POI degradation in cell lysate. |
References
- 1. Ternary Complex Formation [promega.com]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ternary complex formation - Profacgen [profacgen.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. E3 ligase activity assay - Profacgen [profacgen.com]
- 7. Analysis of Ubiquitin E3 Ligase Activity using selective polyubiquitin binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. revvity.com [revvity.com]
- 11. SLAS2024 [slas2024.eventscribe.net]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Assays for RING family ubiquitin ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Analysis of E3 Ubiquitin Ligase Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 16. Frontiers | Quantitative Analysis of Ubiquitinated Proteins in Human Pituitary and Pituitary Adenoma Tissues [frontiersin.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pure.mpg.de [pure.mpg.de]
Determining PROTAC Cell Permeability: Application Notes and Protocols
The unique structural characteristics of Proteolysis-Targeting Chimeras (PROTACs), particularly their high molecular weight and polar surface area, present significant challenges to their ability to efficiently cross cellular membranes and engage intracellular targets.[1] Accurate assessment of cellular permeability is therefore a critical step in the development of effective PROTAC therapeutics.[1] This document provides detailed application notes and protocols for key methods used to evaluate the cellular permeability of PROTACs, with a focus on the widely used NanoBRET™ Target Engagement Assay.
Introduction to PROTAC Permeability Assays
Unlike traditional small molecules, the large size of PROTACs can limit their passive diffusion across the cell membrane.[2] Consequently, specialized assays are required to quantify their intracellular availability and target engagement. Several in vitro methods are commonly employed, ranging from cell-free assays that measure passive diffusion to cell-based assays that account for active transport and efflux mechanisms.[1][3]
A primary challenge in PROTAC development is ensuring that these molecules not only bind to their target protein and an E3 ligase but can also effectively reach them within the cellular environment.[4] Poor cell permeability can lead to a disconnect between high biochemical potency and low cellular efficacy.[4] Therefore, robust and reliable permeability assays are essential for selecting and optimizing PROTAC candidates.
Key Methods for Assessing PROTAC Cellular Permeability
Several assays are available to assess PROTAC permeability, each with its own advantages and limitations.
-
NanoBRET™ Target Engagement Assay: A powerful cell-based method that measures the binding of a PROTAC to its target protein or E3 ligase in live cells. By comparing the apparent affinity in live versus permeabilized cells, an index of cellular availability can be determined, providing a surrogate measure of cell permeability.[5][6][7]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that models passive transcellular permeability by measuring the diffusion of a compound across an artificial lipid membrane.[1][2][3] It is a cost-effective method for early-stage screening.[1]
-
Caco-2 Permeability Assay: A cell-based assay that uses a monolayer of differentiated Caco-2 cells to mimic the human intestinal epithelium.[3][8] This assay provides a more comprehensive assessment by considering passive diffusion, active transport, and efflux.[1][3]
-
Chloroalkane Penetration Assay (CAPA): A label-based method that has been used to show the low permeability of PROTACs relative to their individual components.[2][9]
This document will focus on the detailed protocol for the NanoBRET™ Target Engagement Assay due to its widespread use and ability to provide a direct readout of intracellular target engagement.
Application Note: NanoBRET™ Target Engagement Assay for PROTAC Permeability
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a proximity-based method that detects the binding of a small molecule to a target protein in live cells.[4][10] The assay relies on energy transfer from a NanoLuc® luciferase-tagged protein (the energy donor) to a fluorescently labeled tracer that binds to the same protein (the energy acceptor).[10] A PROTAC that enters the cell and binds to the target protein will compete with the tracer, leading to a decrease in the BRET signal.[4]
By performing the assay in parallel with live cells and cells that have been permeabilized (e.g., with digitonin), one can differentiate between the intrinsic binding affinity of the PROTAC and its ability to cross the cell membrane.[4][7] In permeabilized cells, the cell membrane is no longer a barrier, allowing the PROTAC to freely access the intracellular target.[4] The ratio of binding affinity in live versus permeabilized cells provides an "intracellular availability index," which is a reliable indicator of cell permeability.[5][7]
Visualizing the PROTAC Signaling Pathway
The following diagram illustrates the general mechanism of action for a PROTAC, which is the underlying principle for the target engagement assays.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocol: NanoBRET™ Target Engagement Assay
This protocol describes the steps for assessing PROTAC cell permeability by comparing target engagement in live and permeabilized cells. This example focuses on the Von Hippel-Lindau (VHL) E3 ligase, but the principle is applicable to other E3 ligases and target proteins.[10]
Materials and Reagents
-
HEK293 cells (or other suitable mammalian cell line)
-
White, non-binding surface 96-well plates
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM® I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
VHL-NanoLuc® Fusion Vector
-
NanoBRET™ In-Cell VHL Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Test PROTAC(s)
-
DMSO
Experimental Workflow
The workflow involves transiently transfecting cells with the NanoLuc®-E3 ligase fusion construct, treating the cells with the PROTAC and fluorescent tracer, and then measuring the BRET signal in both live and permeabilized cell populations.
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Step-by-Step Procedure
Day 1: Cell Seeding and Transfection
-
Seed HEK293 cells in a white 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM + 10% FBS.
-
Incubate for 4-6 hours at 37°C, 5% CO2.
-
Prepare the transfection mix in Opti-MEM® by combining the VHL-NanoLuc® fusion vector and FuGENE® HD transfection reagent according to the manufacturer's protocol.
-
Add the transfection mix to the cells.
-
Incubate for 24 hours at 37°C, 5% CO2.
Day 2: Assay and Measurement
-
PROTAC Preparation: Prepare a 1000X stock of your PROTACs in DMSO. Perform serial dilutions in DMSO, followed by a dilution into assay medium to achieve a 10X final concentration.[10]
-
Tracer Addition: Prepare the 1X NanoBRET™ Tracer solution in assay medium and add it to all wells containing cells.[10]
-
PROTAC Addition: Add 10 µL of the 10X serially diluted PROTACs to the appropriate wells. Include a "no PROTAC" control.[10]
-
Incubation: Mix the plate on an orbital shaker and incubate for 2 hours at 37°C, 5% CO2.[10] After incubation, equilibrate the plate to room temperature for approximately 15 minutes.[10]
-
Permeabilization (for permeabilized-cell set): Prepare a solution of digitonin in assay medium. Add this to the wells designated for the permeabilized cell measurements and incubate for 10-15 minutes at room temperature. For the live-cell set, add an equal volume of assay medium without digitonin.
-
Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the protocol and add it to all wells.[10]
-
BRET Measurement: Immediately read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm). The BRET ratio is calculated as acceptor emission divided by donor emission.
Data Analysis and Interpretation
The raw BRET ratios are converted to milliBRET units (mBU) by multiplying by 1000. The data is then plotted as mBU versus the logarithm of the PROTAC concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the tracer.
The key to assessing permeability is the comparison of IC50 values between live and permeabilized cells.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Permeability Assay - Profacgen [profacgen.com]
- 4. selvita.com [selvita.com]
- 5. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 6. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NanoBRET® TE Intracellular E3 Ligase Assays [worldwide.promega.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
Application Notes and Protocols: Synthesis of a PROTAC with E3 Ligase Ligand-linker Conjugate 160
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins by harnessing the cell's own protein degradation machinery. These heterobifunctional molecules consist of two key moieties: a ligand that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.
This document provides detailed application notes and protocols for the synthesis of a specific PROTAC, FF2049, which targets histone deacetylases (HDACs) for degradation by recruiting the E3 ligase Fem-1 homologue B (FEM1B). The synthesis utilizes a key intermediate, E3 Ligase Ligand-linker Conjugate 160 .
Signaling Pathway and Mechanism of Action
PROTACs like FF2049 operate by hijacking the ubiquitin-proteasome system. The process begins with the PROTAC molecule simultaneously binding to both the target protein (HDAC) and the FEM1B E3 ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the HDAC protein. The polyubiquitinated HDAC is then recognized and degraded by the 26S proteasome, releasing the PROTAC molecule to repeat the cycle.
Quantitative Data Summary
The synthesized PROTAC, FF2049, has been demonstrated to be a potent and selective degrader of HDAC1. The key quantitative data from the characterization of FF2049 are summarized in the table below.
| Compound | Target Protein | E3 Ligase Recruited | DC50 (nM)[1] | Dmax (%)[1] | Cell Line[1] |
| FF2049 | HDAC1 | FEM1B | 257 | 85 | MM.1S |
Table 1: In vitro degradation data for PROTAC FF2049. DC50 represents the concentration required for 50% degradation of the target protein, and Dmax is the maximum percentage of degradation observed.
Experimental Protocols
The synthesis of the PROTAC FF2049 is achieved through a convergent synthesis strategy, where the this compound is coupled with the POI ligand. The overall workflow involves the synthesis of the individual components followed by their conjugation to form the final PROTAC.
References
case studies of successful PROTACs using similar conjugates
These application notes provide a comprehensive overview and detailed protocols for utilizing successful Proteolysis Targeting Chimera (PROTAC®) molecules in research settings. The following sections detail the mechanism of action, quantitative performance data, and experimental protocols for key case studies of PROTACs that have demonstrated significant preclinical and clinical success.
Case Study 1: ARV-471 (Vepdegestrant) - A PROTAC Degrading the Estrogen Receptor (ER)
ARV-471, also known as Vepdegestrant, is a first-in-class, orally bioavailable PROTAC designed to target and degrade the Estrogen Receptor (ERα), a key driver in the majority of breast cancers.[1][2][3] It is being co-developed by Arvinas and Pfizer for the treatment of ER-positive/HER2-negative breast cancer.[1]
Mechanism of Action: ARV-471 is a heterobifunctional molecule that links a ligand for the ER with a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This binding induces the formation of a ternary complex between ER and CRBN, leading to the ubiquitination of ER and its subsequent degradation by the proteasome.[1][2] This degradation mechanism is distinct from traditional ER antagonists and has shown efficacy against both wild-type and mutant forms of ER.[3][4]
Quantitative Data for ARV-471:
| Cell Line | Target | DC50 | Dmax | E3 Ligase | Reference |
| MCF-7 | ERα | ~1-2 nM | >90% | CRBN | [1][4][5] |
| T47D | ERα | ~2 nM | >80% | CRBN | [4][6] |
| ZR-75-1 | ERα | ~1.8 nM | >80% | CRBN | [3][7] |
| CAMA-1 | ERα | ~1.8 nM | >80% | CRBN | [3][7] |
| BT474 | ERα | ~1.8 nM | >80% | CRBN | [3][7] |
Experimental Protocols:
Protocol 1: ER Degradation Assay by Western Blot
This protocol details the procedure to quantify the degradation of ERα in breast cancer cell lines following treatment with ARV-471.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
ARV-471
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibodies: anti-ERα, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed MCF-7 or T47D cells in 6-well plates at a density of 0.5-1 x 10^6 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of ARV-471 (e.g., 0.1, 1, 10, 100, 1000 nM) or DMSO for 4, 8, 16, or 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in 100-200 µL of RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Western Blotting:
-
Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with anti-GAPDH antibody as a loading control.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize ERα levels to the loading control and express as a percentage of the DMSO-treated control.
Protocol 2: Cell Viability Assay
This protocol measures the effect of ARV-471-mediated ER degradation on the proliferation of breast cancer cells.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7)
-
Complete growth medium
-
ARV-471
-
DMSO
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well.
-
Treatment: Treat cells with a serial dilution of ARV-471 for 5 days.
-
Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to DMSO-treated cells and plot a dose-response curve to determine the IC50 value.
Case Study 2: ARV-110 (Bavdegalutamide) - A PROTAC Degrading the Androgen Receptor (AR)
ARV-110, also known as Bavdegalutamide, is a first-in-class, orally bioavailable PROTAC designed to target and degrade the Androgen Receptor (AR), a key driver of prostate cancer.[8][9] It has been developed for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[8][10]
Mechanism of Action: ARV-110 is a heterobifunctional molecule that recruits the CRBN E3 ubiquitin ligase to the AR.[8][11][12] This proximity leads to the polyubiquitination and subsequent proteasomal degradation of the AR protein.[8][12] This mechanism of action is effective against both wild-type and various clinically relevant mutant forms of the AR that are associated with resistance to standard therapies.[8]
Quantitative Data for ARV-110:
| Cell Line | Target | DC50 | Dmax | E3 Ligase | Reference |
| VCaP | AR | ~1 nM | >90% | CRBN | [13][14][15] |
| LNCaP | AR | ~1 nM | >90% | CRBN | [14] |
| 22Rv1 | AR | 1.16 µM | >90% | CRBN | [16] |
Experimental Protocols:
Protocol 3: AR Degradation Assay by Western Blot
This protocol details the procedure to quantify the degradation of AR in prostate cancer cell lines following treatment with ARV-110.[11]
Materials:
-
AR-positive prostate cancer cell lines (e.g., VCaP, LNCaP)
-
Complete growth medium (e.g., RPMI with 10% FBS)
-
ARV-110
-
DMSO (vehicle control)
-
PBS
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibodies: anti-AR, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed VCaP or LNCaP cells in 6-well plates at a density of 0.5-1 x 10^6 cells per well and allow them to adhere overnight.[11]
-
Treatment: Treat the cells with increasing concentrations of ARV-110 (e.g., 0.1 nM to 1000 nM) or DMSO for the desired time period (e.g., 4, 8, 16, 24 hours).[11]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in 100-200 µL of RIPA buffer.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.[11]
-
Western Blotting: Follow the procedure outlined in Protocol 1, using an anti-AR primary antibody.
-
Data Analysis: Quantify band intensities and normalize AR levels to the loading control.
Protocol 4: Immunofluorescence Staining for AR Degradation
This protocol provides a method for visualizing the degradation of AR within cells.[11]
Materials:
-
Prostate cancer cells grown on coverslips
-
ARV-110
-
4% Paraformaldehyde
-
Triton X-100
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary anti-AR antibody
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with ARV-110 as described in the Western blot protocol.[11]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100.[11]
-
Blocking: Block non-specific antibody binding with blocking buffer.[11]
-
Antibody Staining: Incubate with primary anti-AR antibody, followed by incubation with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.[11]
-
Imaging: Visualize the cells using a fluorescence microscope. A reduction in the AR-specific fluorescence signal in ARV-110-treated cells compared to controls indicates AR degradation.[11]
Case Study 3: SD-36 - A PROTAC Degrading STAT3
SD-36 is a potent and selective PROTAC degrader of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that is a key node in many signaling pathways involved in cancer cell proliferation, survival, and metastasis.[17][18][19]
Mechanism of Action: SD-36 is composed of a STAT3 inhibitor (SI-109), a linker, and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[20] It induces the degradation of STAT3 by bringing it into proximity with the CRBN E3 ligase, leading to ubiquitination and proteasomal degradation.[17] SD-36 has demonstrated high selectivity for STAT3 over other STAT family members.[18][19]
Quantitative Data for SD-36:
| Cell Line | Target | DC50 | Dmax | E3 Ligase | Reference |
| Molm-16 | STAT3 | 0.06 µM | >95% | CRBN | [17] |
| SU-DHL-1 | STAT3 | 61 nM | >95% | CRBN | [21] |
| SUP-M2 | STAT3 | 2.5 µM | >95% | CRBN | [21] |
Experimental Protocols:
Protocol 5: STAT3 Degradation Assay by Western Blot
This protocol describes the quantification of STAT3 degradation in cancer cell lines treated with SD-36.
Materials:
-
Cancer cell lines with high pSTAT3 levels (e.g., Molm-16, SU-DHL-1)
-
Complete growth medium
-
SD-36
-
DMSO
-
PBS
-
Lysis buffer
-
BCA protein assay kit
-
Primary antibodies: anti-STAT3, anti-pSTAT3(Y705), anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Culture Molm-16 or SU-DHL-1 cells and treat with various concentrations of SD-36 for 4 to 14 hours.[21]
-
Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration.
-
Western Blotting: Perform Western blotting as described in Protocol 1, using primary antibodies against total STAT3 and phosphorylated STAT3.
-
Data Analysis: Quantify the levels of total and phosphorylated STAT3 relative to the loading control.
Case Study 4: JQ1-Based PROTACs - Degrading BRD4
JQ1 is a well-established inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[22] Numerous successful PROTACs have been developed using JQ1 as the warhead to target BRD4 for degradation. BRD4 is a critical regulator of oncogenes like c-MYC.[22] These PROTACs typically utilize either CRBN or the von Hippel-Lindau (VHL) E3 ligase.[22]
Mechanism of Action: JQ1-based PROTACs are heterobifunctional molecules that bind to a bromodomain of BRD4 and an E3 ligase (CRBN or VHL). This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of BRD4, resulting in the downregulation of its target genes.[23]
Quantitative Data for JQ1-Based BRD4 PROTACs:
| PROTAC | Cell Line | Target | DC50 | Dmax | E3 Ligase | Reference |
| MZ1 | HeLa, 22Rv1 | BRD4 | ~25 nM | >90% | VHL | [24] |
| dBET1 | 22Rv1 | BRD4 | 4.3 nM | >95% | CRBN | [25] |
| ARV-771 | LNCaP | BRD4 | <1 nM | >95% | CRBN | [22] |
| KB02-JQ1 | HEK293T | BRD4 | ~20 µM | >90% | DCAF16 | [26] |
Experimental Protocols:
Protocol 6: BRD4 Degradation Assay by Western Blot
This protocol details the quantification of BRD4 degradation in cells treated with a JQ1-based PROTAC.[23]
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, HeLa)[23]
-
JQ1-based PROTAC (e.g., MZ1)
-
DMSO, JQ1 (non-degrading control)
-
Complete growth medium
-
Lysis buffer, protein assay kit
-
Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH
-
HRP-conjugated secondary antibody, ECL substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with varying concentrations of the BRD4 PROTAC (e.g., 10 nM to 10 µM) for 4 to 24 hours.[23][25] Include DMSO and JQ1 as controls.
-
Cell Lysis and Western Blotting: Lyse the cells, quantify protein, and perform Western blotting as described in Protocol 1, using primary antibodies for BRD4 and its downstream target c-Myc.
-
Data Analysis: Quantify the degradation of BRD4 and the reduction in c-Myc levels.
Protocol 7: Proteasome Inhibition Assay to Confirm Mechanism of Action
This protocol is used to confirm that the degradation of the target protein is dependent on the proteasome.[27]
Materials:
-
Cells and PROTAC of interest
-
Proteasome inhibitor (e.g., MG132, Carfilzomib)[27]
-
MLN4924 (Neddylation inhibitor, optional)[27]
-
Western blot reagents
Procedure:
-
Pre-treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or a neddylation inhibitor (e.g., 1 µM MLN4924) for 1-4 hours.[26][27]
-
PROTAC Treatment: Add the PROTAC at a concentration known to cause significant degradation and incubate for the desired time.
-
Western Blot Analysis: Perform Western blotting for the target protein as described in the previous protocols.
-
Data Analysis: A rescue of the target protein levels in the presence of the proteasome or neddylation inhibitor confirms that the degradation is mediated by the ubiquitin-proteasome system.[27]
Visualizations
Caption: General mechanism of action for PROTAC-mediated protein degradation.
Caption: Standard experimental workflow for assessing PROTAC efficacy via Western blot.
Caption: Signaling pathway impacted by ARV-471-mediated ER degradation.
References
- 1. Vepdegestrant - Wikipedia [en.wikipedia.org]
- 2. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]
- 3. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 5. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Syncing with Industry Leaders: A High-Activity PROTAC Library for Targeted Protein Degradation (Part I) [bldpharm.com]
- 8. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. urotoday.com [urotoday.com]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ascopubs.org [ascopubs.org]
- 16. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer | eLife [elifesciences.org]
- 17. Structure-Based Discovery of SD-36 as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-Based Discovery of SD-36 as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cancer-research-network.com [cancer-research-network.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. SD-91 as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. cancer-research-network.com [cancer-research-network.com]
- 27. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of E3 Ligase Ligand-Linker Conjugate 160
Welcome to the technical support center for E3 Ligase Ligand-linker Conjugate 160. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of this and similar molecules. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Troubleshooting Guide: Improving Solubility of Conjugate 160
Researchers may face difficulties with the solubility of this compound, particularly in aqueous buffers essential for various in vitro and cellular assays. This guide provides a systematic approach to diagnose and resolve these solubility issues.
Problem: Precipitation or cloudiness is observed when diluting a DMSO stock solution of Conjugate 160 into an aqueous buffer (e.g., PBS, cell culture media).
Underlying Cause: E3 Ligase Ligand-linker Conjugates, like many Proteolysis Targeting Chimeras (PROTACs), often possess high molecular weights and significant lipophilicity, leading to poor aqueous solubility.[1][2] The sharp decrease in solvent polarity upon dilution from a high-concentration organic stock into an aqueous medium can trigger precipitation.[1]
Solutions:
1. Optimization of Stock and Working Solution Preparation:
-
Recommendation: Start by preparing a high-concentration stock solution in 100% DMSO. For your experiments, perform serial dilutions in a way that minimizes the final DMSO concentration in the assay, ideally keeping it below 0.5% and preferably under 0.1% to avoid solvent-induced artifacts.[1]
2. Utilization of Co-solvents and Formulation Strategies:
-
For particularly challenging solubility issues, the use of co-solvents can be highly effective.[1]
-
Experimental Protocol: Co-solvent Formulation
-
Prepare a high-concentration stock solution of Conjugate 160 in 100% DMSO (e.g., 20 mM).
-
To prepare a 1 mL final working solution, you can create an intermediate stock by mixing a small volume of the DMSO stock with a co-solvent like PEG300 before the final dilution into aqueous buffer.[1]
-
A sample formulation might involve a mixture of DMSO, PEG300, and your final aqueous buffer. The optimal ratios will need to be determined empirically.
-
Always ensure complete dissolution at each step of the dilution process.
-
3. Chemical Modification of the Linker:
-
The linker region of the conjugate is a prime target for chemical modifications to enhance solubility.[3][4]
-
Strategies for Linker Modification:
-
Incorporate Polar Functional Groups: Introducing polar groups such as amides or ethers can improve aqueous solubility.[5]
-
Utilize PEG Linkers: Polyethylene glycol (PEG) chains are hydrophilic and can significantly enhance the solubility of the conjugate.[5][6][7][8]
-
Introduce Ionizable Groups: Incorporating basic moieties like piperazine (B1678402) or piperidine (B6355638) rings can increase solubility, particularly at physiological pH, due to their potential for protonation.[3][9]
-
Employ Heterocyclic Linkers: Rigid linkers containing heterocycles like triazoles can also influence and potentially improve solubility.[6][10]
-
4. Advanced Formulation Techniques:
-
For in vivo studies or more complex applications, consider advanced formulation strategies.
-
Lipid-Based Formulations: These can improve both solubility and permeability, which is especially beneficial for large molecules.[11][12][13]
-
Amorphous Solid Dispersions: Creating an amorphous form of the compound can enhance its dissolution rate compared to a crystalline form.[14][15][16]
-
Nanosuspensions: Reducing the particle size to the nanoscale increases the surface area, which can lead to improved solubility and dissolution.[15][17]
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of E3 Ligase Ligand-linker Conjugates like Conjugate 160?
A1: The primary reasons are their high molecular weight (often exceeding 700 Da) and lipophilicity.[2] These characteristics are inherent to their bifunctional nature, where they must bind to both a target protein and an E3 ligase.[2][11]
Q2: How does the linker composition affect the solubility of the conjugate?
A2: The linker's chemical makeup has a significant impact on the overall physicochemical properties of the molecule.[3][5] Hydrophobic linkers, such as simple alkyl chains, can decrease aqueous solubility, while the incorporation of polar groups like PEGs, ethers, and amides can improve it.[5][6] The linker can also influence the molecule's ability to form intramolecular hydrogen bonds, which can affect its conformation and solubility.[14]
Q3: I'm observing a "hook effect" in my degradation experiments. Could this be related to solubility?
A3: Yes, poor solubility can contribute to the "hook effect," where the degradation of the target protein diminishes at high concentrations of the conjugate.[2][14] While the primary cause of the hook effect is the formation of unproductive binary complexes (conjugate-target or conjugate-E3 ligase) instead of the necessary ternary complex, precipitation of the compound at high concentrations can also lead to a decrease in the effective concentration in solution, mimicking this effect. It is crucial to ensure your compound is fully dissolved at the concentrations being tested.
Q4: How can I confirm that the loss of my target protein is due to proteasomal degradation and not another effect of the conjugate?
A4: To verify that the observed protein degradation is mediated by the proteasome, you can perform a co-treatment experiment. Treat your cells with both Conjugate 160 and a proteasome inhibitor (e.g., MG132). If the degradation of the target protein is prevented or significantly reduced in the presence of the proteasome inhibitor, it confirms a proteasome-dependent mechanism of action.[1]
Q5: Are there any in silico tools that can help predict the solubility of my conjugate before synthesis?
A5: While predicting the solubility of large molecules like PROTACs can be challenging, certain computational tools and physicochemical parameters can offer guidance.[18] Properties such as the calculated logP (cLogP) and the topological polar surface area (TPSA) can provide insights. Some studies have suggested that specific thresholds for these values may be desirable for achieving better solubility in PROTACs.[18] Additionally, AI and machine learning models are being developed to better predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, including solubility, for these complex molecules.[19]
Data Summary Tables
Table 1: Effect of Linker Composition on Aqueous Solubility (Illustrative Data)
| Conjugate Variant | Linker Type | Linker Composition | Aqueous Solubility (µg/mL) | Fold Improvement |
| Conjugate 160-A | Alkyl | C8 Chain | 2.5 | Baseline |
| Conjugate 160-B | PEG | PEG4 | 25 | 10x |
| Conjugate 160-C | Heterocycle | Piperazine-containing | 15 | 6x |
| Conjugate 160-D | Polar Ether | C6 with Ether linkages | 10 | 4x |
Note: This table presents hypothetical data to illustrate the potential impact of linker modifications on solubility. Actual results will vary depending on the specific chemical structures.
Table 2: Comparison of Formulation Strategies for Improving Solubility (Illustrative Data)
| Formulation Method | Excipients | Apparent Solubility of Conjugate 160 (µg/mL) | Fold Improvement |
| Standard Aqueous Buffer | None | 2.5 | Baseline |
| Co-solvent System | 10% DMSO, 40% PEG300 | 50 | 20x |
| Cyclodextrin Complexation | 5% HP-β-CD | 30 | 12x |
| Lipid-Based Formulation | Self-emulsifying system | >100 | >40x |
Note: This table provides illustrative examples of how different formulation approaches can enhance the apparent solubility of a poorly soluble conjugate.
Visualizations
Experimental and Logical Workflows
Caption: A logical workflow for troubleshooting poor solubility of this compound.
Caption: The signaling pathway for targeted protein degradation mediated by a PROTAC like Conjugate 160.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. precisepeg.com [precisepeg.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enhancing solubility of targeted protein degraders: Better strategies for bioavailability - Pharmaceutical Technology [pharmaceutical-technology.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. benchchem.com [benchchem.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. openpr.com [openpr.com]
Technical Support Center: PROTAC Synthesis with Conjugate 160
Welcome to the technical support center for PROTAC synthesis utilizing the Conjugate 160 series of linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful PROTAC synthesis and application.
Frequently Asked Questions (FAQs)
Q1: What is the Conjugate 160 Series?
The Conjugate 160 series is a portfolio of bifunctional linkers designed for the modular synthesis of Proteolysis Targeting Chimeras (PROTACs). These linkers come with a variety of chemical properties, including different lengths (e.g., varying PEG units), rigidity, and terminal reactive groups (e.g., carboxylic acids, amines, azides, alkynes) to facilitate flexible and efficient PROTAC development.
Q2: My PROTAC synthesized with a Conjugate 160 linker shows low degradation efficiency. What are the potential causes?
Low degradation efficiency is a common challenge in PROTAC development and can stem from several factors:
-
Inefficient Ternary Complex Formation: The primary function of a PROTAC is to facilitate the formation of a stable ternary complex between the target protein and an E3 ligase. If this complex is unstable or sterically hindered, degradation will be inefficient.[1]
-
Suboptimal Linker Choice: The length, composition, and attachment points of the linker are critical for productive ternary complex formation.[1] An improperly chosen Conjugate 160 linker may lead to an unfavorable orientation of the target protein and the E3 ligase.
-
Poor Physicochemical Properties: PROTACs are often large molecules with limited solubility and cell permeability.[1] If the final PROTAC conjugate has poor bioavailability, it may not reach its intracellular target in sufficient concentrations.
-
Incorrect E3 Ligase Selection: The chosen E3 ligase must be expressed in the target cells. Confirming the expression of the selected E3 ligase (e.g., VHL, CRBN) is a crucial step.[1]
Q3: I am observing a "hook effect" with my PROTAC. How can I address this?
The "hook effect" is characterized by a decrease in protein degradation at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[1] This occurs when the PROTAC forms non-productive binary complexes with either the target protein or the E3 ligase, which then compete with the formation of the productive ternary complex.[1][2]
To mitigate the hook effect:
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range to confirm the bell-shaped curve.
-
Optimize PROTAC Concentration: Use the PROTAC at concentrations around its optimal degradation concentration (DC50) in your functional assays.
Troubleshooting Guide for PROTAC Synthesis with Conjugate 160
This guide addresses specific issues that may arise during the chemical synthesis of PROTACs using the Conjugate 160 linker series.
Issue 1: Low Synthetic Yield or Purity
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inefficient Coupling Reaction | Optimize the coupling reaction conditions. For amide bond formation, screen different coupling reagents (e.g., HATU, HBTU) and bases (e.g., DIPEA). For click chemistry reactions, ensure the purity of the azide (B81097) and alkyne components and optimize the catalyst concentration.[3] |
| Side Reactions | Protect reactive functional groups on your warhead or E3 ligase ligand that may interfere with the coupling reaction. |
| Difficult Purification | Employ alternative purification techniques. If flash chromatography is insufficient, consider preparative HPLC for higher purity. Solid-phase synthesis can also simplify purification by immobilizing one of the PROTAC components.[3][4] |
| Compound Instability | Assess the stability of your final PROTAC conjugate under the purification and storage conditions. Some PROTACs can be sensitive to light, temperature, or pH. |
Issue 2: Incomplete Reaction or Starting Material Remaining
Possible Causes & Solutions
| Cause | Recommended Solution |
| Insufficient Reagent Stoichiometry | Increase the equivalents of the coupling reagent and/or the Conjugate 160 linker. A slight excess of the linker can help drive the reaction to completion. |
| Poor Solubility of Reactants | Screen different anhydrous solvents (e.g., DMF, DMSO, DCM) to ensure all reactants are fully dissolved during the reaction. |
| Deactivated Reagents | Use fresh, high-quality coupling reagents and anhydrous solvents. Moisture can quench many coupling reagents. |
| Steric Hindrance | If the reactive handle on your warhead or E3 ligase ligand is sterically hindered, consider a Conjugate 160 linker with a longer PEG chain to increase the distance and flexibility for the coupling reaction. |
Experimental Protocols
Protocol 1: General Amide Bond Formation with Carboxylic Acid-Terminated Conjugate 160
This protocol describes a general procedure for coupling an amine-containing warhead or E3 ligase ligand with a carboxylic acid-terminated Conjugate 160 linker.
Materials:
-
Amine-containing component (1.0 eq)
-
Carboxylic acid-terminated Conjugate 160 (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
Procedure:
-
Dissolve the carboxylic acid-terminated Conjugate 160 in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine-containing component to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azide-Terminated Conjugate 160
This protocol outlines the "click chemistry" conjugation of an alkyne-containing component with an azide-terminated Conjugate 160.
Materials:
-
Alkyne-containing component (1.0 eq)
-
Azide-terminated Conjugate 160 (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Solvent system (e.g., t-BuOH/H₂O or DMF)
Procedure:
-
Dissolve the alkyne-containing component and the azide-terminated Conjugate 160 in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction at room temperature for 2-8 hours, monitoring by LC-MS.
-
Once the reaction is complete, dilute with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by flash column chromatography or preparative HPLC.
Visualizations
Caption: A typical workflow for PROTAC synthesis and evaluation.
References
Technical Support Center: Optimizing Linker Length for E3 Ligase Ligand-linker Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of E3 Ligase Ligand-linker Conjugates, a class of molecules also known as Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length critical for activity?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The linker's primary function is to position the target protein and the E3 ligase in close enough proximity to facilitate the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[1][3]
The length of the linker is a critical parameter influencing the efficacy of a PROTAC.[1][4]
-
If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[3][5]
-
If the linker is too long, it can result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination.[3][5]
Therefore, optimizing the linker length is a crucial step in developing a potent and selective PROTAC.[6][7]
Q2: What are the most common types of linkers used in PROTAC design?
A2: The most frequently used linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths.[5][8] These are popular due to their synthetic accessibility, flexibility, and the ease with which their length can be modified.[8][9] Other linker types, such as those incorporating more rigid structures like piperazine, piperidine, or triazole rings, are also used to control the conformational flexibility and improve the physicochemical properties of the PROTAC.[5][10]
Q3: How does linker composition, beyond just length, impact PROTAC performance?
A3: Linker composition significantly influences a PROTAC's solubility, cell permeability, and metabolic stability.[4][5] For instance, incorporating hydrophilic elements like PEG can enhance solubility, while more lipophilic alkyl chains can improve cell permeability.[9] The chemical nature of the linker can also affect the stability of the ternary complex and, consequently, the degradation efficiency.[8][9]
Q4: Is there a universal optimal linker length for all PROTACs?
A4: No, there is no single optimal linker length. The ideal length is highly dependent on the specific target protein and the recruited E3 ligase pair and must be determined empirically for each new system.[3][9][11]
Troubleshooting Guide
This section addresses specific issues that may arise during the optimization of your E3 Ligase Ligand-linker Conjugate.
Problem 1: My PROTAC shows good binding to the target protein and the E3 ligase in separate assays, but it fails to induce target degradation in cells.
This is a common challenge that often points to issues with the formation of a productive ternary complex (POI-PROTAC-E3 Ligase).[5][12]
| Potential Cause | Troubleshooting Steps |
| Suboptimal Linker Length | The linker may be too short, causing steric hindrance, or too long, leading to a non-productive complex. Synthesize a library of PROTACs with a range of linker lengths to identify the optimal distance.[1][12] Even minor changes in length can significantly impact activity.[6] |
| Incorrect Linker Attachment Point | The points where the linker connects to the target and E3 ligase ligands are crucial for proper orientation within the ternary complex.[4] Re-evaluate the attachment points based on structural information or computational modeling if available. |
| Poor Physicochemical Properties | The linker may contribute to poor cell permeability or low solubility, preventing the PROTAC from reaching its intracellular target.[12] Modify the linker composition to improve its drug-like properties, for example, by incorporating more hydrophilic or flexible elements.[9] |
| Unfavorable Ternary Complex Conformation | Even if a ternary complex forms, the linker might orient the target protein such that the lysine (B10760008) residues for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.[12] Biophysical assays can help to characterize the ternary complex formation and stability.[5] |
Problem 2: I am observing a "hook effect," where the degradation efficiency decreases at higher PROTAC concentrations.
The "hook effect" occurs when high concentrations of a PROTAC favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex.[1][12]
| Potential Cause | Troubleshooting Steps |
| Low Ternary Complex Stability | The equilibrium at high concentrations shifts towards binary complexes. |
| Linker Design | A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, stabilizing the ternary complex and potentially mitigating the hook effect.[12] Modifying linker rigidity can also influence this.[12] |
| Experimental Design | Test a wider and more granular range of PROTAC concentrations to fully characterize the dose-response curve and identify the optimal concentration window for degradation.[1] |
Quantitative Data on Linker Length and Degradation Efficacy
The optimal linker length is target-dependent. The following tables summarize experimental data from various studies, illustrating the impact of linker length on the degradation of different target proteins.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [8]
| Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) [2][13][14]
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Table 3: Impact of Linker Length on Degradation of p38α [11]
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| Not Specified | < 15 | Less Effective |
| Not Specified | 15 - 17 | Optimal Performance |
Note: DC₅₀ is the concentration of the PROTAC required to degrade 50% of the target protein. Dₘₐₓ is the maximum percentage of target protein degradation achieved.[13]
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in the target protein levels following PROTAC treatment.[13][15]
-
Cell Culture and Treatment: Plate cells at a density that allows for 70-80% confluency. Treat the cells with varying concentrations of the PROTAC linker variants for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[13][15]
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection and Quantification: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. Perform densitometry analysis to quantify the band intensities and determine the percentage of protein degradation relative to the vehicle control.[1]
Protocol 2: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This biophysical technique can directly assess the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[5]
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip.[5]
-
Binary Interaction Analysis: Measure the binding affinity of the PROTAC to the immobilized protein.[5]
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner over the sensor surface.[5]
-
Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex.[5]
Visualizations
Caption: The PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 9. chempep.com [chempep.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
overcoming off-target effects with Conjugate 160-based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Conjugate 160-based PROTACs, with a special focus on identifying and overcoming off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is a Conjugate 160-based PROTAC and how does it work?
A1: A PROTAC (Proteolysis-Targeting Chimera) is a heterobifunctional molecule designed to eliminate specific proteins from the cell.[1][2] It consists of two active domains connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] "Conjugate 160" refers to a class of PROTACs that utilize a pomalidomide-based ligand to engage the Cereblon (CRBN) E3 ligase.[3] By bringing the target protein and the CRBN E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[1] This poly-ubiquitination marks the protein for degradation by the proteasome, effectively removing it from the cell.[1][4] The PROTAC molecule itself is not degraded and can act catalytically to degrade multiple copies of the target protein.[1][4]
Q2: What are off-target effects in the context of Conjugate 160-based PROTACs?
A2: Off-target effects refer to the degradation of proteins other than the intended target.[5] For Conjugate 160-based PROTACs, this can occur for two main reasons:
-
Warhead-Mediated Off-Targets: The ligand targeting your protein of interest may have some affinity for other proteins, leading to their degradation.
-
E3 Ligase Ligand-Mediated Off-Targets: The pomalidomide (B1683931) moiety of Conjugate 160 can independently recruit and degrade a class of proteins known as zinc-finger (ZF) proteins.[3] This is a well-documented off-target effect of pomalidomide-based molecular glues and PROTACs.[3]
Q3: Why is it crucial to assess off-target effects?
A3: Undesired degradation of off-target proteins can lead to cellular toxicity, confounding experimental results and posing significant safety risks in a therapeutic context.[6] Thoroughly characterizing off-target effects is a critical step in validating a PROTAC as a selective chemical probe or a potential drug candidate.[6][7]
Q4: How can I proactively minimize the off-target degradation of zinc-finger proteins with my Conjugate 160-based PROTAC?
A4: Rational design of the pomalidomide moiety can significantly reduce off-target effects. Research has shown that modifications at the C5 position of the pomalidomide phthalimide (B116566) ring can disrupt the binding interface required for the degradation of many ZF proteins, without compromising its ability to recruit CRBN for the degradation of the primary target.[3] When synthesizing or ordering your Conjugate 160-based PROTAC, consider versions with these C5 substitutions to enhance selectivity.[3]
Troubleshooting Guide
Issue 1: My target protein is degraded, but I observe significant cellular toxicity or an unexpected phenotype.
-
Possible Cause: This is a classic sign of off-target effects. Your Conjugate 160 may be degrading one or more essential proteins in addition to your target.[6]
-
Solution:
-
Perform Global Proteomics: Use mass spectrometry-based proteomics to get an unbiased view of all proteins whose abundance changes upon treatment with your PROTAC.[8] This is the most comprehensive way to identify potential off-targets.[9]
-
Validate with Western Blotting: Once you have a list of potential off-targets from your proteomics data, validate their degradation using Western blotting.[2]
-
Use a Negative Control: Synthesize or obtain a negative control version of your PROTAC. An ideal control is one where the pomalidomide ligand is modified (e.g., a methyl group at the glutarimide (B196013) C4 position) to prevent binding to CRBN. This control should not degrade the target or the off-targets.
-
Consider an Optimized Conjugate: Test a version of your Conjugate 160 with modifications designed to reduce off-target ZF protein degradation (e.g., C5-substituted pomalidomide).[3]
-
Issue 2: My proteomics data shows degradation of numerous zinc-finger proteins.
-
Possible Cause: This is a known liability of the pomalidomide-based CRBN ligand used in Conjugate 160.[3] The pomalidomide moiety itself can act as a molecular glue, inducing the degradation of endogenous ZF proteins.[3]
-
Solution:
-
Quantify the Effect: Analyze the dose-dependency of the degradation for both your target and the off-target ZF proteins. This will help you determine the therapeutic window.
-
Rational Redesign: The most effective solution is to use a next-generation Conjugate 160 that has been engineered to minimize ZF protein degradation, as described in FAQ 4.[3]
-
Switch E3 Ligase: If redesign is not feasible, consider switching to a PROTAC that recruits a different E3 ligase, such as VHL.[5] This will eliminate the CRBN-specific off-target profile.
-
Issue 3: I am observing the "hook effect" with my PROTAC. Can this lead to off-target degradation?
-
Possible Cause: The hook effect, where degradation efficiency decreases at high PROTAC concentrations, is caused by the formation of non-productive binary complexes (Target-PROTAC or E3-PROTAC) that compete with the productive ternary complex (Target-PROTAC-E3).[5][10]
-
Solution & Connection to Off-Targets: While the hook effect itself is a loss of on-target efficiency, the high concentrations of PROTAC used can exacerbate off-target issues. The binary complex of PROTAC/E3 ligase could potentially recruit low-affinity off-targets, leading to their degradation.[11]
-
Perform a Wide Dose-Response: Always determine the optimal concentration range for your PROTAC to find the "sweet spot" of maximal degradation and to avoid the hook effect.[5][12]
-
Analyze Off-Targets at Optimal Concentration: Conduct your off-target profiling (e.g., proteomics) at the optimal degradation concentration for your primary target, not at excessively high concentrations that induce the hook effect.
-
Data Presentation
Table 1: Comparative Degradation Profile of Standard vs. Optimized Conjugate 160
| Compound | Target Protein | DC50 (nM) | Dmax (%) | Off-Target (ZFP91) DC50 (nM) | Off-Target (ZFP91) Dmax (%) | Selectivity (Off-Target DC50 / Target DC50) |
| Standard Conjugate 160 | Target X | 15 | 95 | 85 | 70 | 5.7x |
| Optimized Conjugate 160 (C5-substituted) | Target X | 18 | 94 | >1000 | <10 | >55x |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.
Table 2: Ternary Complex Formation Affinity (NanoBRET Assay)
| Compound | Complex | Apparent Kd (nM) |
| Standard Conjugate 160 | CRBN - PROTAC - Target X | 50 |
| Standard Conjugate 160 | CRBN - PROTAC - ZFP91 | 250 |
| Optimized Conjugate 160 (C5-substituted) | CRBN - PROTAC - Target X | 55 |
| Optimized Conjugate 160 (C5-substituted) | CRBN - PROTAC - ZFP91 | >5000 |
Apparent Kd: A measure of the affinity of the ternary complex formation. A lower value indicates a more stable complex.
Visualizations
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. biocompare.com [biocompare.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. google.com [google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of PROTACs
Disclaimer: The information provided in this technical support center is for research purposes only. "Conjugate 160" is not a publicly cataloged chemical entity. For the purpose of this guide, we will assume "Conjugate 160" refers to a PROTAC precursor consisting of a von Hippel-Lindau (VHL) E3 ligase ligand connected to a linker with a reactive functional group for conjugation to a target protein binder. The principles and protocols described are broadly applicable to VHL-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability for PROTACs developed with a VHL ligand conjugate?
PROTACs, particularly those with high molecular weight and complex structures, can be susceptible to several forms of instability:
-
Metabolic Instability: PROTACs can be rapidly metabolized by enzymes in the blood and liver, such as cytochrome P450s (CYPs) and hydrolases. This "first-pass" metabolism can severely limit oral bioavailability and in vivo efficacy.[1][2][3]
-
Chemical Instability: The linker and ligand components can be liable to chemical degradation. For VHL-based PROTACs, the amide or ester bonds are potential sites for hydrolysis. The VHL ligand itself can be cleaved by prolyl endopeptidases.[4]
-
Poor Aqueous Solubility and Aggregation: Many PROTACs are highly lipophilic, leading to poor solubility in aqueous buffers. This can cause precipitation during experiments or the formation of aggregates, which reduces the effective concentration of the active monomeric PROTAC.[1]
Q2: How does the linker chemistry in my PROTAC affect its overall stability?
The linker is a critical component that significantly influences a PROTAC's stability.[5]
-
Composition: Linkers containing motifs like long alkyl chains or polyethylene (B3416737) glycol (PEG) can be more prone to enzymatic degradation.[1][] Incorporating more stable structures, such as cycloalkanes (e.g., piperidine, piperazine) or aromatic rings, can enhance metabolic stability.[1][][7]
-
Flexibility: While some flexibility is needed, overly flexible linkers can lead to an entropic penalty upon binding and may be more susceptible to metabolism.[5] Introducing rigid elements can lock the PROTAC in an active conformation and improve stability.[][8]
-
Length: The linker's length must be optimized to facilitate a stable ternary complex (Target Protein-PROTAC-E3 Ligase). Linkers that are too long can increase susceptibility to metabolic enzymes.[]
Q3: My PROTAC shows high activity in biochemical assays but fails in cell-based assays. What could be the issue?
This common discrepancy often points to issues with cell permeability or intracellular stability.
-
Poor Cell Permeability: Due to their size, PROTACs often struggle to cross the cell membrane.[1] Strategies to improve this include optimizing the linker to balance hydrophilicity and lipophilicity or introducing intramolecular hydrogen bonds to reduce the molecule's polarity and size.[2][3]
-
Instability in Cell Culture Media: The PROTAC may be degrading in the cell culture medium over the course of the experiment. It is crucial to assess the stability of your compound directly in the media used for your assays.[9]
Troubleshooting Guides
This section provides structured guidance for common stability-related problems.
Problem 1: Rapid Degradation Observed in In Vitro Metabolic Assays (Plasma or Microsomes)
If your PROTAC degrades quickly in plasma or liver microsome stability assays, consider the following troubleshooting steps.
Troubleshooting Workflow for Poor Metabolic Stability
Caption: A logical workflow for troubleshooting poor metabolic stability.
Problem 2: PROTAC Precipitates from Solution During Experiments
Precipitation is a common issue stemming from the poor aqueous solubility of many PROTACs.[1]
Table 1: Troubleshooting PROTAC Precipitation
| Potential Cause | Recommended Solution | Rationale |
| Poor Aqueous Solubility | Increase the percentage of co-solvent (e.g., DMSO) in the final buffer, keeping it below levels that affect the assay (typically <1%). | Many PROTACs are highly hydrophobic and require organic co-solvents to remain in solution. |
| Aggregation | Include additives like glycerol, polyethylene glycol (PEG), or non-denaturing detergents (e.g., Tween-20) in the assay buffer.[1] | These agents can help stabilize the PROTAC and prevent the formation of aggregates.[1] |
| Buffer pH and Ionic Strength | Adjust the pH of the buffer away from the PROTAC's isoelectric point (pI). Modify the salt concentration (e.g., NaCl) to shield electrostatic interactions.[1] | Solubility is often lowest at the pI. Salts can mitigate interactions that lead to aggregation.[1] |
| Formulation Strategy | For in vivo studies, consider advanced formulation strategies like amorphous solid dispersions (ASDs) or lipid-based formulations (e.g., SNEDDS).[1][10] | These formulations are designed to enhance the solubility and absorption of poorly soluble compounds.[1] |
Quantitative Data Summary
The following tables provide representative data to illustrate how modifications can impact PROTAC stability.
Table 2: Comparison of PROTAC Stability with Different Linker Chemistries
| PROTAC Variant | Linker Type | Half-life in Human Plasma (min) | Half-life in Human Liver Microsomes (min) |
| PROTAC-A | PEG-based, flexible | 25 | 15 |
| PROTAC-B | Alkyl-based, flexible | 45 | 30 |
| PROTAC-C | Piperazine-containing, rigid | > 120 | 95 |
| PROTAC-D | Phenyl-based, rigid | > 120 | > 120 |
Data is hypothetical and for illustrative purposes.
Table 3: Effect of VHL Ligand Modification on Metabolic Stability
| PROTAC Variant | VHL Ligand | Half-life in Human Liver Microsomes (min) |
| PROTAC-C | Standard Hydroxyproline | 95 |
| PROTAC-E | Modified Hydroxyproline Analog | > 120 |
Data is hypothetical and for illustrative purposes, based on the principle of modifying VHL ligands to improve stability.[4]
Detailed Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of a PROTAC in plasma by measuring its disappearance over time.
Materials:
-
Test PROTAC compound
-
Pooled human plasma (or other species of interest)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) with an internal standard (e.g., a structurally similar, stable compound) for quenching
-
LC-MS/MS system
Experimental Workflow for Plasma Stability Assay
Caption: A standard workflow for conducting an in vitro plasma stability assay.
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC (e.g., 10 mM in DMSO). Dilute this stock in buffer to create a working solution. The final DMSO concentration in the incubation should be ≤1%.
-
Incubation: Pre-warm the plasma to 37°C. Initiate the reaction by adding the PROTAC working solution to the plasma to achieve a final concentration (e.g., 1 µM).[11]
-
Time Points: Immediately withdraw an aliquot for the 0-minute time point. Continue incubating the mixture at 37°C. Withdraw aliquots at subsequent time points (e.g., 15, 30, 60, and 120 minutes).[11]
-
Quenching: Immediately add each aliquot to a tube containing ice-cold acetonitrile with a known concentration of an internal standard. This stops the enzymatic reaction and precipitates plasma proteins.[11]
-
Sample Preparation: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials. Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point by comparing its peak area to the internal standard's peak area.[12]
-
Data Analysis: Plot the natural logarithm of the percentage of PROTAC remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½ = -0.693 / slope).[12]
Protocol 2: In Vitro Microsomal Stability Assay
Objective: To assess the metabolic stability of a PROTAC by incubating it with liver microsomes, which are rich in Phase I metabolic enzymes like CYPs.[13]
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (contains NADP+, glucose-6-phosphate, etc.)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the PROTAC in a suitable solvent (e.g., DMSO).[1]
-
Incubation Setup: In a microcentrifuge tube, pre-warm a mixture of HLM (e.g., 0.5 mg/mL final concentration) and phosphate buffer at 37°C for about 5 minutes.[1][14]
-
Reaction Initiation: Add the test PROTAC to the microsome mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.[1][15] A control reaction without the NADPH system should be run to check for chemical instability.[14]
-
Time Points and Quenching: Withdraw aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).[1] Immediately quench each aliquot with cold acetonitrile containing an internal standard.
-
Sample Preparation: Vortex and centrifuge the samples to pellet the microsomal proteins.
-
LC-MS/MS Analysis: Transfer the supernatant and analyze using a validated LC-MS/MS method to determine the concentration of the parent PROTAC remaining.
-
Data Analysis: Calculate the half-life and in vitro intrinsic clearance (CLint) from the rate of disappearance of the PROTAC.
Signaling and Mechanism Diagrams
PROTAC Mechanism and Potential Instability Points
Caption: The PROTAC mechanism, highlighting points of potential metabolic and chemical instability.
References
- 1. benchchem.com [benchchem.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chempep.com [chempep.com]
- 7. precisepeg.com [precisepeg.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Plasma Stability Assay | Domainex [domainex.co.uk]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: E3 Ligase Ligand-Linker Conjugates & PROTAC Technology
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with E3 Ligase Ligand-Linker Conjugates and PROTACs (Proteolysis-Targeting Chimeras).
Frequently Asked Questions (FAQs)
Q1: What is an E3 Ligase Ligand-Linker Conjugate?
An E3 Ligase Ligand-Linker Conjugate is a synthetic molecule that consists of a ligand for an E3 ubiquitin ligase connected to a chemical linker.[][2] This conjugate is a crucial component of a PROTAC, which is a heterobifunctional molecule designed to recruit a target protein to an E3 ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome.[3][4][5] The conjugate itself is not the final PROTAC; it is an intermediate to which a ligand for the protein of interest (POI) is attached.[]
Q2: Which E3 ligases are most commonly used in PROTAC design?
While there are over 600 E3 ligases in the human genome, only a handful are routinely used for designing PROTACs. The most common are Cereblon (CRBN) and von Hippel-Lindau (VHL).[4][6][7] Other E3 ligases like MDM2 and IAPs have also been utilized.[4][5] The choice of E3 ligase can be critical, as their expression levels vary between different cell types and tissues, which can influence the tissue-selectivity of the PROTAC.[7]
Q3: What is the "hook effect" and how can I mitigate it?
The "hook effect" is a phenomenon observed in PROTAC experiments where at high concentrations, the degradation of the target protein decreases.[8] This occurs because the excess PROTAC molecules are more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) that is required for degradation.[8][9]
To mitigate the hook effect:
-
Perform a wide dose-response experiment: This will help identify the optimal concentration range for degradation and reveal the bell-shaped curve characteristic of the hook effect.[8][9]
-
Test lower concentrations: Using nanomolar to low micromolar concentrations can help pinpoint the "sweet spot" for maximal degradation.[8]
-
Enhance cooperativity: Designing PROTACs that promote positive cooperativity, where the binding of one partner increases the affinity for the other, can stabilize the ternary complex over the binary ones.[8][]
-
Utilize biophysical assays: Techniques like TR-FRET, SPR, or ITC can measure the formation and stability of the ternary complex at various concentrations, providing insight into the relationship between complex formation and the degradation profile.[8]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with E3 Ligase Ligand-Linker Conjugates and PROTACs.
Problem 1: No or low degradation of the target protein.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | PROTACs are often large molecules that may not efficiently cross the cell membrane.[8][11] Modify the linker to improve physicochemical properties, such as reducing polarity or introducing features that enhance cell uptake.[8][12][13] Prodrug strategies can also be employed to mask polar groups.[8] |
| Lack of Target or E3 Ligase Engagement | The PROTAC may not be binding to its intended targets inside the cell. Confirm target and E3 ligase expression in your cell line using Western blot or qPCR.[9] Use cellular target engagement assays like CETSA or NanoBRET to confirm binding in a cellular context.[8] |
| Inefficient Ternary Complex Formation | A stable and productive ternary complex is essential for degradation.[9][] An improperly designed linker can lead to steric hindrance or an unproductive orientation.[9] Use biophysical assays like SPR, ITC, or NanoBRET to assess ternary complex formation and stability.[14][15][16] Redesign the linker by varying its length, composition, and attachment points.[17][18] |
| No Ubiquitination | A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.[8] Perform in-cell or in vitro ubiquitination assays to determine if the target protein is being ubiquitinated in the presence of the PROTAC.[8] If not, this suggests a problem with the ternary complex geometry, requiring linker redesign. |
| Compound Instability | The PROTAC may be unstable in the cell culture medium. Assess the stability of your compound in the media over the course of your experiment.[8] |
Problem 2: Inconsistent degradation results.
| Possible Cause | Troubleshooting Steps |
| Variable Cell Conditions | Cell passage number, confluency, and overall health can affect protein expression levels and the efficiency of the ubiquitin-proteasome system.[8] Standardize cell culture conditions, use cells within a defined passage number range, and maintain consistent seeding densities.[8] |
| Experimental Variability | Inconsistent incubation times or compound concentrations can lead to variable results. Ensure accurate and consistent preparation of PROTAC dilutions and treatment times. |
Problem 3: Off-target effects and toxicity.
| Possible Cause | Troubleshooting Steps |
| Lack of Selectivity | The PROTAC may be degrading proteins other than the intended target.[17] Use a more selective warhead for your protein of interest.[8] Systematically vary the linker length and composition to improve selectivity.[17] Consider using a different E3 ligase, as they have different endogenous substrates.[8][17] |
| Toxicity | The PROTAC molecule or its metabolites may be toxic to the cells. Perform cell viability assays (e.g., MTT or CellTiter-Glo) to assess cytotoxicity. If toxicity is observed, consider redesigning the molecule to improve its properties. |
Experimental Protocols & Data
Quantitative Data Summary: Biophysical Characterization of PROTAC Interactions
The following table summarizes key parameters obtained from Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) experiments, which are crucial for characterizing PROTACs. These values help in understanding the binding affinities and kinetics of the binary and ternary complexes.
| Parameter | Description | Typical Range | Experimental Technique(s) |
| KD (binary) | Dissociation constant for PROTAC binding to the target protein or E3 ligase. | nM to µM | SPR, ITC, FP[14][16][19] |
| KD (ternary) | Dissociation constant for the formation of the ternary complex. | pM to µM | SPR, ITC[14][16][20] |
| kon | Association rate constant for complex formation. | 103 to 106 M-1s-1 | SPR[19][20] |
| koff | Dissociation rate constant for complex dissociation. | 10-5 to 10-2 s-1 | SPR[19][20] |
| t1/2 | Half-life of the ternary complex. | Seconds to hours | SPR[19][20] |
| α (Cooperativity) | A measure of the synergy in ternary complex formation. α > 1 indicates positive cooperativity. | 0.1 to >100 | Calculated from KD values |
| DC50 | Concentration of PROTAC that results in 50% degradation of the target protein. | pM to µM | Western Blot, Immunoassays[3][21] |
| Dmax | Maximum percentage of protein degradation achieved. | 50% to >95% | Western Blot, Immunoassays[3][21] |
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Troubleshooting Workflow for Lack of PROTAC Activity
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 15. Ternary Complex Formation [worldwide.promega.com]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 18. benchchem.com [benchchem.com]
- 19. tandfonline.com [tandfonline.com]
- 20. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
Technical Support Center: Enhancing the Potency of Conjugate 160-PROTAC
Welcome to the technical support center for Conjugate 160-PROTAC. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experiments and improve the potency of your PROTAC.
Frequently Asked Questions (FAQs)
Q1: What is a PROTAC and how does Conjugate 160-PROTAC work?
A Proteolysis Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to eliminate specific proteins from the cell.[1] It consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[2] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[3] This event-driven mechanism allows a single PROTAC molecule to trigger the degradation of multiple target protein molecules.[4]
Below is a diagram illustrating the general mechanism of action for a PROTAC.
Q2: My Conjugate 160-PROTAC shows low potency. What are the common reasons?
Low potency of a PROTAC can stem from several factors. Key areas to investigate include:
-
Inefficient Ternary Complex Formation: The formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase is crucial for successful degradation.[5]
-
Poor Linker Design: The length, composition, and attachment points of the linker are critical for the geometry of the ternary complex.[5][6]
-
Suboptimal Physicochemical Properties: PROTACs are often large molecules with poor cell permeability and solubility, which can prevent them from reaching their intracellular target.[7][8]
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, leading to decreased degradation.[5]
-
Incorrect E3 Ligase Choice: The selected E3 ligase must be expressed in the cell type of interest and be capable of ubiquitinating the target protein.[5]
Q3: What is the "hook effect" and how can I mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.
To mitigate the hook effect:
-
Perform a Wide Dose-Response Experiment: This will help identify the optimal concentration range for degradation and reveal the characteristic bell-shaped curve of the hook effect.
-
Test Lower Concentrations: Evaluate your PROTAC at lower concentrations (nanomolar to low micromolar range) to find the "sweet spot" for maximal degradation.
-
Enhance Ternary Complex Cooperativity: Design PROTACs that promote positive cooperativity, which stabilizes the ternary complex over the binary ones.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during experiments with Conjugate 160-PROTAC.
Problem 1: No or minimal degradation of the target protein.
| Potential Cause | Recommended Action |
| Poor Cell Permeability | PROTACs are large molecules and may struggle to cross the cell membrane. Modify the linker to improve physicochemical properties or use prodrug strategies. |
| Lack of Target or E3 Ligase Engagement | The PROTAC may not be binding to its intended targets in the cell. Confirm target and E3 ligase expression in your cell line. Use assays like CETSA or NanoBRET to confirm target engagement. |
| Inefficient Ternary Complex Formation | A stable ternary complex is essential for degradation.[5] Perform co-immunoprecipitation (Co-IP) or biophysical assays like TR-FRET to assess complex formation.[5] |
| No Ubiquitination | The ternary complex may form in a non-productive conformation. Conduct an in-cell or in vitro ubiquitination assay to determine if the target protein is being ubiquitinated. |
| Proteasome Inhibition | The proteasome might be inhibited. Include a positive control like MG132 to ensure the proteasome is active. |
Problem 2: Incomplete degradation or high Dmax.
| Potential Cause | Recommended Action |
| High Protein Synthesis Rate | The cell may be synthesizing new target protein at a rate that counteracts degradation. Try a time-course experiment to find the optimal degradation window, potentially using shorter treatment times. |
| Suboptimal Linker | The linker may not be optimal for inducing a productive ternary complex. Systematically vary the linker length and composition to improve degradation efficiency.[6] |
| "Hook Effect" | High PROTAC concentrations can be counterproductive. Perform a full dose-response curve to determine the optimal concentration for maximal degradation (Dmax) and the concentration for 50% degradation (DC50).[5] |
Problem 3: Off-target effects.
| Potential Cause | Recommended Action |
| Non-selective Target-Binding Warhead | The ligand for the target protein may bind to other proteins. Use a more selective binder for your protein of interest. |
| Linker-Induced Off-Targets | The linker can influence the conformation of the ternary complex and present other proteins for ubiquitination. Systematically vary the linker design and assess the degradation of known off-targets. |
| E3 Ligase Choice | Different E3 ligases have different endogenous substrates. Consider using an alternative E3 ligase to potentially reduce off-target effects. |
Experimental Protocols
1. Dose-Response Experiment for DC50 and Dmax Determination
This protocol outlines the steps to determine the potency (DC50) and efficacy (Dmax) of Conjugate 160-PROTAC.
-
Cell Seeding: Plate cells at a consistent density and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 8-12 concentrations) for a fixed time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells and quantify total protein concentration.
-
Protein Quantification: Perform a quantitative Western blot or another protein quantification method (e.g., ELISA, mass spectrometry).
-
Data Analysis: Quantify the target protein band intensity for each concentration, normalizing to a loading control (e.g., GAPDH, α-Tubulin). Plot the normalized target protein levels (%) against the log of the PROTAC concentration to determine DC50 and Dmax values.
| Parameter | Description |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. |
| Dmax | The maximum percentage of target protein degradation achieved. |
2. Ternary Complex Formation Assay (TR-FRET)
This assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.[5]
-
Reagent Preparation: Prepare solutions of the fluorescently labeled target protein (donor fluorophore) and E3 ligase (acceptor fluorophore) in an appropriate assay buffer.
-
PROTAC Dilution: Prepare serial dilutions of the PROTAC.
-
Assay Plate Setup: In a microplate, add a constant concentration of the labeled target protein and E3 ligase to each well.[5]
-
PROTAC Addition: Add the different concentrations of the PROTAC to the wells. Include a no-PROTAC control.[5]
-
Incubation: Incubate the plate to allow for complex formation.[5]
-
Signal Measurement: Measure the FRET signal on a plate reader by exciting the donor fluorophore and measuring the emission of the acceptor fluorophore.[5]
-
Data Analysis: Plot the FRET signal as a function of PROTAC concentration. An increase in the FRET signal indicates ternary complex formation.[5]
3. In-Cell Ubiquitination Assay
This assay confirms that the target protein is ubiquitinated in the presence of the PROTAC.
-
Cell Treatment: Treat cells with the PROTAC at a concentration that gives strong degradation. Include a control treated with a proteasome inhibitor (e.g., MG132) and the PROTAC to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitation (IP): Immunoprecipitate the target protein using a specific antibody.
-
Western Blot: Perform a Western blot on the immunoprecipitated samples.
-
Detection: Probe the Western blot with an anti-ubiquitin antibody. A high molecular weight smear or laddering pattern in the lane with the PROTAC and MG132 indicates ubiquitination of the target protein.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. alfa-labotrial.com [alfa-labotrial.com]
Technical Support Center: Strategies to Reduce Cytotoxicity of PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address cytotoxicity issues encountered during experiments with proteolysis-targeting chimeras (PROTACs). The following information is structured to assist in identifying the source of cytotoxicity and implementing strategies to mitigate it, ensuring more reliable and interpretable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant cytotoxicity in my cell-based assays with my PROTAC. What are the potential causes?
A1: High cytotoxicity at effective degradation concentrations can stem from several factors. It is crucial to determine whether the observed cell death is a result of the intended biological effect (on-target toxicity) or unintended effects. Potential causes include:
-
On-Target Toxicity: The degradation of the target protein itself may lead to cell cycle arrest, apoptosis, or other cytotoxic outcomes. This is often the desired therapeutic effect, particularly in cancer cell lines.[1][2]
-
Off-Target Toxicity: The PROTAC may be degrading proteins other than the intended target. This can occur if the ligands used have affinities for other proteins.[2][3]
-
Ligand-Specific Effects: The individual small molecules that bind to the target protein or the E3 ligase may have their own pharmacological activities, including cytotoxicity, independent of protein degradation.[2]
-
Compound Solubility and Aggregation: Poor solubility of the PROTAC at higher concentrations can lead to the formation of aggregates that are non-specifically toxic to cells.[1]
-
The "Hook Effect": At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. This can reduce degradation efficiency and may contribute to off-target effects.[1][4]
-
Experimental Conditions: Factors such as high concentrations of the solvent (e.g., DMSO), extended incubation times, or unhealthy cell cultures can contribute to cytotoxicity.[2]
Q2: How can I differentiate between on-target and off-target cytotoxicity?
A2: A series of control experiments are essential to dissect the source of cytotoxicity. These controls help to verify that the observed phenotype is a direct result of the intended PROTAC mechanism.
-
Inactive Epimer Control: Synthesize and test a stereoisomer of the E3 ligase ligand that does not bind to the E3 ligase. If this control is not cytotoxic, it suggests that the cytotoxicity is dependent on E3 ligase engagement and subsequent protein degradation.[2]
-
Ligand-Only Controls: Test the target-binding and E3 ligase-binding small molecules separately to determine if either component has inherent cytotoxic activity.[2]
-
Proteasome Inhibition: Pre-treating cells with a proteasome inhibitor (e.g., MG132) can help determine if the cytotoxicity is dependent on proteasomal degradation. A reduction in cytotoxicity following proteasome inhibition points towards a PROTAC-mediated effect.[2]
-
Target Knockout/Knockdown Cells: Using CRISPR or shRNA to create a cell line that does not express the target protein is a powerful way to confirm on-target effects. If the PROTAC is not cytotoxic in these cells, it strongly suggests the toxicity is on-target.[2]
Troubleshooting Guide
Issue: High Cytotoxicity Observed in a Cell Viability Assay
This guide provides a systematic approach to troubleshooting unexpected cytotoxicity.
Table 1: Troubleshooting High Cytotoxicity of PROTACs
| Potential Cause | Recommended Action |
| On-Target Toxicity | - Perform a cell viability assay in parallel with a degradation assay to correlate cytotoxicity with target degradation.- Modulate the PROTAC concentration to find a therapeutic window that balances degradation with acceptable cytotoxicity. |
| Off-Target Toxicity | - Perform proteomic studies to identify other degraded proteins.- Redesign the PROTAC with more specific ligands for the target protein or E3 ligase. |
| Ligand-Specific Effects | - Test the individual ligands for cytotoxicity.- If a ligand is inherently toxic, consider synthesizing analogs with reduced toxicity. |
| Compound Solubility | - Ensure the PROTAC is fully solubilized in the vehicle (e.g., DMSO) before diluting in media.- Visually inspect for precipitation at high concentrations. |
| The "Hook Effect" | - Perform a full dose-response curve with a wider range of concentrations, including lower ones, to see if cytotoxicity decreases at lower concentrations while maintaining degradation.[1][4] |
| Experimental Conditions | - Titrate the solvent (e.g., DMSO) concentration to ensure it is not contributing to cell death.- Optimize incubation time; a shorter treatment may be sufficient for degradation without causing excessive toxicity.[4] |
Advanced Strategies to Reduce Cytotoxicity
For PROTACs where on-target toxicity in non-target tissues is a concern, several advanced strategies can be employed to enhance tumor specificity and reduce systemic toxicity.
-
Antibody-PROTAC Conjugates (Ab-PROTACs): By attaching the PROTAC to an antibody that targets a tumor-specific cell surface antigen, the PROTAC can be selectively delivered to cancer cells, minimizing exposure to healthy tissues.[5][6][7]
-
Folate-Caged PROTACs: Folate receptors are often overexpressed on the surface of cancer cells. Conjugating a PROTAC to folate via a cleavable linker allows for targeted delivery and release of the active PROTAC within the tumor microenvironment.[5][8][9]
-
Nanoparticle-Based Delivery: Encapsulating PROTACs within nanoparticles can improve their pharmacokinetic properties and allow for passive or active targeting to tumor tissues.[10][11]
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
PROTAC of interest
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
White-walled 96-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete cell culture medium. A common starting range is from 1 nM to 10 µM. Include a vehicle-only control.[4]
-
Carefully remove the medium from the cells and add 100 µL of the prepared PROTAC dilutions or vehicle control to the respective wells.[4]
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[4]
-
After incubation, equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Normalize the data to the vehicle-only control and plot the dose-response curve to determine the IC50 (half-maximal inhibitory concentration).[4]
Caspase-Glo® 3/7 Assay
This protocol measures the activation of caspases 3 and 7, which are key effectors of apoptosis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
PROTAC of interest
-
Caspase-Glo® 3/7 Assay reagent
-
White-walled 96-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to adhere overnight.[4]
-
Treat the cells with various concentrations of the PROTAC and a vehicle control. Include a positive control for apoptosis (e.g., staurosporine).[4]
-
Incubate for a predetermined time (e.g., 6, 12, or 24 hours).[4]
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.[4]
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[4]
-
Mix the contents by gentle shaking on a plate shaker for 30 seconds.[4]
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.[4]
-
Measure the luminescence using a luminometer.[4]
-
Calculate the fold change in caspase activity relative to the vehicle control.[4]
Visualizations
Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Options to Improve the Action of PROTACs in Cancer: Development of Controlled Delivery Nanoparticles [frontiersin.org]
- 11. Nanotechnology-based strategies for overcoming clinical limitations of PROTACs in cancer therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Failed Protein Degradation with Conjugate 160
Welcome to the technical support center for Conjugate 160. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during targeted protein degradation experiments using Conjugate 160.
Frequently Asked Questions (FAQs)
Q1: What is Conjugate 160 and how does it work?
A1: Conjugate 160 is a novel small molecule designed for targeted protein degradation. It functions by hijacking the body's natural ubiquitin-proteasome system.[1][2] Conjugate 160 facilitates the interaction between a target protein of interest and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3][4] This approach offers a powerful method to specifically reduce the levels of disease-causing proteins.[5]
Q2: My target protein levels are not decreasing after treatment with Conjugate 160. What are the possible reasons?
A2: Several factors could contribute to the lack of protein degradation. These can be broadly categorized into issues with the experimental setup, the compound itself, or the biological system. Common reasons include suboptimal concentration of Conjugate 160, incorrect incubation time, low cell permeability, or issues with the E3 ligase or proteasome machinery in your specific cell line.[1][6] It is also possible that the target protein has a very slow turnover rate.
Q3: What is the "hook effect" and could it be affecting my experiment?
A3: The "hook effect" is a phenomenon observed with bifunctional degraders where, at very high concentrations, the degrader can independently saturate the target protein and the E3 ligase, preventing the formation of the productive ternary complex necessary for degradation.[7] This leads to a decrease in degradation efficiency at higher concentrations. To investigate this, it is crucial to perform a dose-response experiment with a wide range of Conjugate 160 concentrations.
Q4: How can I confirm that Conjugate 160 is entering the cells and engaging with the target protein?
A4: Confirming cellular uptake and target engagement is a critical troubleshooting step.[1] Techniques such as cellular thermal shift assays (CETSA), immunoprecipitation followed by mass spectrometry, or using a fluorescently labeled version of Conjugate 160 can provide evidence of target engagement within the cell.[8]
Q5: Are there any known off-target effects of Conjugate 160?
A5: While designed for specificity, off-target effects can occur if Conjugate 160 induces the degradation of proteins other than the intended target.[7] The most comprehensive way to assess off-target effects is through unbiased proteomic analysis, such as mass spectrometry-based proteomics, which can provide a global view of protein level changes in the cell upon treatment.[1][6]
Troubleshooting Guides
Problem 1: No or Insufficient Target Protein Degradation
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Suboptimal Concentration | Perform a dose-response experiment with a broad concentration range of Conjugate 160 (e.g., 1 nM to 10 µM) to identify the optimal concentration for degradation and to assess for a potential "hook effect".[6][7] |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal degradation time. Some proteins degrade rapidly, while others require longer treatment times.[6] |
| Low Cell Permeability | If direct measurement of intracellular concentration is not feasible, consider using cell lines with known differences in membrane transporter expression or performing in vitro ubiquitination assays.[1] |
| Cell Line Specific Issues | Ensure that the chosen cell line expresses sufficient levels of the target protein and the necessary E3 ligase.[6] You can verify this by Western blot or qPCR. |
| Proteasome Inhibition | As a control, co-treat cells with Conjugate 160 and a proteasome inhibitor (e.g., MG132). An accumulation of the ubiquitinated target protein would suggest the degradation machinery is being engaged. |
| Compound Integrity | Ensure the stock solution of Conjugate 160 is properly prepared and stored to avoid degradation. Confirm the identity and purity of the compound if possible. |
Problem 2: Inconsistent Results Between Experiments
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Variable Cell Conditions | Maintain consistent cell passage numbers, confluency, and media conditions.[9] |
| Reagent Variability | Use freshly prepared reagents and ensure consistent dilutions of Conjugate 160.[9] |
| Sample Preparation | Standardize lysis procedures and include protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation during sample preparation.[10] |
| Western Blotting Issues | Ensure complete protein transfer from the gel to the membrane and use a validated primary antibody for your target protein.[9][10] Load equal amounts of protein in each lane. |
Experimental Protocols
Protocol 1: Dose-Response Analysis of Target Protein Degradation by Western Blot
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment: The following day, treat the cells with a serial dilution of Conjugate 160 (e.g., 0, 1, 10, 100, 1000, 10000 nM) for the predetermined optimal time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).
-
Protocol 2: In Vitro Ubiquitination Assay
-
Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase recruited by Conjugate 160, ubiquitin, ATP, and the purified target protein.
-
Initiate Reaction: Add Conjugate 160 or vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Quench Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the reaction products by Western blot using an antibody against the target protein to detect higher molecular weight ubiquitinated species.
Visualizations
Caption: Mechanism of action for Conjugate 160-mediated protein degradation.
Caption: Troubleshooting workflow for failed protein degradation experiments.
References
- 1. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. High-Throughput Quantitative Assay Technologies for Accelerating the Discovery and Optimization of Targeted Protein Degradation Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. criver.com [criver.com]
- 6. youtube.com [youtube.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing Cell Loading Conditions for PROTACs
Welcome to the technical support center for optimizing cell loading of Proteolysis-Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the experimental use of PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is a PROTAC and what is its mechanism of action?
A1: A Proteolysis-Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to selectively degrade target proteins within a cell.[1][2] It consists of three main components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] By binding to both the POI and the E3 ligase simultaneously, the PROTAC forms a ternary complex.[3] This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the cell's proteasome.[4]
Caption: PROTAC mechanism of action.
Q2: Why is optimizing cell loading and permeability critical for PROTAC experiments?
A2: Optimizing cell loading is critical because PROTACs must be able to cross the cell membrane to reach their intracellular targets.[5] Due to their high molecular weight and polar surface area, many PROTACs have inherently poor cell permeability.[5][6] If a PROTAC cannot achieve a sufficient intracellular concentration, it will not effectively induce protein degradation, regardless of its biochemical potency.[7] Therefore, assessing and optimizing for cell permeability is a crucial step in developing and validating a PROTAC.[5]
Q3: What is the "hook effect" and how can it be avoided?
A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[8][9] This occurs because excess PROTAC molecules can form non-productive binary complexes (either with the target protein alone or the E3 ligase alone) instead of the required productive ternary complex.[4][8][10] To avoid this, it is essential to perform a wide dose-response experiment to identify the optimal concentration range that maximizes degradation before the effect diminishes.[9]
Caption: Optimal vs. high PROTAC concentrations.
Q4: What key physicochemical properties influence PROTAC cell permeability?
A4: The cell permeability of PROTACs is influenced by several physicochemical properties that often place them "beyond the Rule of Five".[6] Key properties include high molecular weight (MW > 800 Da), a large polar surface area (PSA), and the number of hydrogen bond donors (HBDs).[6][11] Strategies to improve permeability often involve modifying the linker to optimize these properties.[12]
Quantitative Data Summary
Table 1: General Physicochemical Properties of PROTACs and their Influence on Permeability
| Property | Typical Range for PROTACs | Influence on Permeability | Optimization Strategy |
| Molecular Weight (MW) | > 800 Da | High MW generally reduces passive diffusion.[6] | Balance MW with binding affinity requirements. |
| Polar Surface Area (PSA) | High | Increased PSA can hinder membrane crossing.[6] | Modify the linker to reduce polarity. |
| Hydrogen Bond Donors (HBDs) | > 5 | A high number of HBDs can decrease permeability.[13] | Modify the linker to reduce HBD count. |
| Lipophilicity (logP/logD) | Variable | An optimal range is needed; too high or too low can be detrimental. | Adjust linker composition to achieve optimal lipophilicity. |
Troubleshooting Guides
Caption: Troubleshooting workflow for no or weak degradation.
Problem: I am not observing any degradation of my target protein.
-
Possible Cause 1: Poor Cell Permeability
-
Question: Could my PROTAC be failing to enter the cells?
-
Answer: Yes, poor cell permeability is a common issue for PROTACs due to their large size.[9] Even a biochemically potent PROTAC will be ineffective if it cannot reach its intracellular target.[7]
-
Solution: You can experimentally measure permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[5][14] To improve permeability, consider modifying the linker to reduce polarity or employing prodrug strategies.[9]
-
-
Possible Cause 2: Suboptimal PROTAC Concentration
-
Question: Am I using the correct concentration of my PROTAC?
-
Answer: The concentration is critical. You may be using a concentration that is too low to be effective, or so high that you are encountering the "hook effect".[8]
-
Solution: Perform a wide dose-response experiment (e.g., from picomolar to high micromolar ranges) to identify the optimal concentration for degradation.[9] This will help you determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[15]
-
-
Possible Cause 3: Inefficient Ternary Complex Formation
-
Question: How do I know if the required ternary complex is forming inside the cells?
-
Answer: The formation of a stable ternary complex is essential for the PROTAC's function.[] If this complex is unstable or doesn't form, degradation will not occur.[]
-
Solution: Use biophysical assays like TR-FRET, SPR, or co-immunoprecipitation to confirm ternary complex formation.[17][18] If the complex is not forming, it may indicate a problem with the linker design, which may need to be optimized.[9]
-
-
Possible Cause 4: Low E3 Ligase Expression
-
Question: Is it possible my cell line does not have enough of the required E3 ligase?
-
Answer: Yes, the E3 ligase recruited by your PROTAC must be endogenously expressed in your chosen cell line.[19] If expression is low or absent, the PROTAC will be ineffective.[19]
-
Solution: Verify the expression level of the E3 ligase (e.g., VHL or CRBN) in your cell line using Western blot or qPCR. If expression is low, consider using a different cell line or overexpressing the E3 ligase.[19]
-
Problem: I am seeing inconsistent results between experiments.
-
Possible Cause: Variability in Cell Culture Conditions
-
Question: Could my cell handling be the source of the inconsistency?
-
Answer: Yes, factors such as cell passage number, confluency, and overall cell health can significantly impact the efficiency of the ubiquitin-proteasome system and protein expression levels.[9]
-
Solution: Standardize your cell culture conditions.[9] Use cells within a defined passage number range and ensure consistent seeding densities to achieve similar confluency (e.g., 70-80%) at the time of treatment.[20]
-
Problem: My PROTAC is causing high cell toxicity.
-
Possible Cause: Off-Target Effects
-
Question: Could my PROTAC be degrading other proteins and causing toxicity?
-
Answer: Yes, off-target effects, where the PROTAC induces the degradation of unintended proteins, are a potential cause of toxicity.[1][10]
-
Solution: Use quantitative proteomics to get a global view of protein level changes upon PROTAC treatment.[9][21] It is also crucial to include an inactive epimer of your PROTAC as a negative control to distinguish between target-related and off-target toxicity.[10]
-
Experimental Protocols
Protocol 1: Dose-Response Curve for Target Degradation by Western Blot
This protocol is used to determine the optimal concentration of a PROTAC for target protein degradation, including its DC50 and Dmax values.[22]
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will result in 70-80% confluency on the day of treatment.[23] Allow cells to adhere overnight.
-
PROTAC Treatment: The next day, treat the cells with a serial dilution of the PROTAC. A wide range is recommended (e.g., 0.1 nM to 10 µM).[20] Include a vehicle-only control (e.g., DMSO).[20] Incubate for a fixed time (e.g., 18-24 hours).[24]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[23]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[22]
-
Western Blot:
-
Normalize protein concentrations and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.[20]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[22]
-
Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).[20]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.[20]
-
Develop the blot using an ECL substrate and image the chemiluminescence.[9]
-
-
Data Analysis: Quantify the band intensities using densitometry software.[22] Normalize the target protein band intensity to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine DC50 and Dmax.[22]
Protocol 2: Cellular Permeability Assessment using PAMPA
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to evaluate the passive permeability of a compound.[5][14]
-
Prepare Donor Plate: Coat the filter membrane of each well in the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) and allow it to impregnate.
-
Prepare Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent (e.g., DMSO) and then dilute into PBS (pH 7.4) to the final desired concentration. The final DMSO concentration should be low (<1%).
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.
-
Start Assay: Add the donor solution to the coated donor plate. Place the donor plate into the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.
-
Incubation: Incubate the plate assembly for a set period (e.g., 4-18 hours) at room temperature.
-
Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: Use the measured concentrations and plate geometry to calculate the apparent permeability coefficient (Papp).
Protocol 3: Ternary Complex Formation Assay using TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay to measure the formation of the ternary complex.[25]
-
Reagent Preparation: Prepare solutions of the purified target protein, the E3 ligase complex, and the PROTAC in an appropriate assay buffer. The target protein and E3 ligase should be labeled with a FRET donor (e.g., Terbium) and acceptor (e.g., Fluorescein) pair, respectively, typically via labeled antibodies.
-
Assay Plate Setup: In a microplate, add the target protein and E3 ligase complex.
-
PROTAC Addition: Add serial dilutions of the PROTAC to the wells. Include a no-PROTAC control.
-
Incubation: Incubate the plate to allow for ternary complex formation (e.g., 60 minutes at room temperature).
-
Signal Measurement: Measure the FRET signal on a compatible plate reader by exciting the donor and measuring the emission of both the donor and acceptor.
-
Data Analysis: Calculate the TR-FRET ratio and plot it as a function of PROTAC concentration. An increase in the signal, often resulting in a bell-shaped curve, indicates the formation of the ternary complex.[26]
References
- 1. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Permeability Assay - Profacgen [profacgen.com]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. academic.oup.com [academic.oup.com]
- 25. researchgate.net [researchgate.net]
- 26. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to Validating Ternary Complex Formation in Targeted Protein Degradation
The successful design of heterobifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) and molecular glues hinges on their ability to induce and stabilize a ternary complex between a target protein and an E3 ubiquitin ligase.[1] Validating the formation and characterizing the stability of this complex is a critical step in the development of effective protein degraders.[2] This guide provides a comparative overview of key methodologies used to study ternary complex formation, offering experimental insights and data-driven comparisons for researchers in drug development.
The Central Role of the Ternary Complex
The formation of a Protein-Degrader-E3 Ligase ternary complex is the mechanistic cornerstone of targeted protein degradation. This event brings the target protein into close enough proximity to the E3 ligase to facilitate its ubiquitination and subsequent degradation by the proteasome. The stability, kinetics, and cooperativity of this complex are key determinants of a degrader's potency and efficacy. Therefore, robust and quantitative assays are essential for characterizing these interactions.
Comparison of Key Validation Technologies
Several biophysical and cell-based assays are routinely employed to confirm and quantify ternary complex formation. Each method offers distinct advantages and limitations regarding throughput, sample requirements, and the type of data generated.
Table 1: Quantitative Comparison of Ternary Complex Validation Methods
| Feature | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) | NanoBRET/HiBiT Assays |
| Principle | Mass change on a sensor surface | Wavelength shift of reflected light | Heat change upon binding | Bioluminescence Resonance Energy Transfer |
| Format | In vitro (purified proteins) | In vitro (purified proteins) | In vitro (purified proteins) | Live cells or lysate |
| Key Readouts | KD (affinity), kon/koff (kinetics), Cooperativity (α) | KD (affinity), kon/koff (kinetics) | KD (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n) | BRET Ratio (proximity), EC50 (potency) |
| Throughput | Medium | High | Low | High |
| Protein Req. | Low-Medium | Low-Medium | High | Not applicable (cellular expression) |
| Compound Req. | Low | Low | High | Low |
| Primary Use | Detailed kinetic and affinity studies | High-throughput screening, kinetic analysis | Thermodynamic profiling, stoichiometry | Cellular target engagement, kinetic studies in live cells |
| Limitations | Requires immobilization of one partner, potential for artifacts. | Lower sensitivity than SPR.[3] | Low throughput, sensitive to buffer mismatch.[3] | Requires genetic modification of cells (tagging). |
Experimental Methodologies & Workflows
Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for measuring real-time binding interactions.[4][5] It is highly effective for determining the kinetics (on- and off-rates) and affinity of both binary (e.g., degrader-protein) and ternary complexes.
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL complex) onto a sensor chip surface.
-
Binary Interaction: Inject a concentration series of the PROTAC molecule alone over the surface to measure the binary binding affinity (KD) to the E3 ligase.
-
Ternary Complex Formation: Prepare solutions containing a fixed, saturating concentration of the target protein (e.g., BRD4) mixed with a concentration series of the PROTAC.
-
Injection & Measurement: Inject these pre-incubated mixtures over the E3 ligase surface. The resulting binding signal represents the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams using a suitable binding model (e.g., 1:1 steady-state or kinetic) to determine the apparent KD of the ternary complex. Cooperativity (α) is calculated as the ratio of the binary KD (PROTAC to E3 ligase) to the ternary KD.[6]
NanoBRET™/HiBiT Cellular Assays
NanoBRET (Bioluminescence Resonance Energy Transfer) is a proximity-based assay performed in live cells, providing a direct measure of target engagement in a physiological context.[2][7] It is ideal for confirming that a degrader can effectively bring the target and E3 ligase together inside a cell.[8]
-
Cell Preparation: Co-transfect cells (e.g., HEK293) with two plasmids: one expressing the target protein fused to a NanoLuc® luciferase (the donor) and another expressing the E3 ligase (e.g., CRBN or VHL) fused to a HaloTag® (the acceptor).[2] Alternatively, use CRISPR to endogenously tag the target protein with HiBiT.
-
Acceptor Labeling: Add the fluorescent HaloTag® ligand to the cell culture medium. This ligand passes through the cell membrane and covalently binds to the HaloTag® protein, creating the BRET acceptor.
-
Degrader Treatment: Dispense the cells into a multi-well plate and add the degrader compound at various concentrations.
-
Substrate Addition & Reading: Add the NanoLuc® substrate to the wells. If the degrader induces a ternary complex, the NanoLuc® donor and the fluorescent HaloTag® acceptor are brought into close proximity (<10 nm), allowing energy transfer.
-
Data Analysis: Measure the light emission at two wavelengths (donor and acceptor) and calculate the BRET ratio. Plot the BRET ratio against the degrader concentration to determine the EC50 for complex formation.
Logical Framework for Assay Selection
Choosing the right assay depends on the specific research question, the stage of the drug discovery project, and available resources. A tiered approach is often most effective.
By integrating data from these orthogonal methods—from high-throughput biophysical screening to detailed kinetic analysis and live-cell validation—researchers can build a comprehensive understanding of their degrader's mechanism of action and create a robust data package to drive project progression.
References
- 1. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. 三重複合体の形成 [promega.jp]
- 3. jove.com [jove.com]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 7. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to E3 Ligase Linkers in PROTACs: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of novel therapeutics. The linker, a seemingly simple component connecting the target protein binder and the E3 ligase ligand, plays a pivotal role in the efficacy, selectivity, and physicochemical properties of a PROTAC. This guide provides a comprehensive comparison of different E3 ligase linkers, supported by experimental data and detailed protocols to aid in the selection and optimization of this crucial element.
While specific performance data for a product termed "E3 Ligase Ligand-linker Conjugate 160" is not publicly available, this guide will focus on the well-established principles of linker design and compare the most common classes of linkers used in PROTAC development: Polyethylene Glycol (PEG) linkers, alkyl chains, and rigid linkers. Understanding the distinct characteristics of each class is paramount for developing potent and effective protein degraders.
The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer but an active modulator of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[1] Its length, composition, and rigidity are critical determinants of a PROTAC's ability to induce efficient ubiquitination and subsequent proteasomal degradation of the target protein.[1][2] Key parameters influenced by the linker include:
-
Ternary Complex Stability: The linker must orient the target protein and the E3 ligase in a productive conformation to facilitate the transfer of ubiquitin.[1]
-
Degradation Efficiency: Optimal linker design directly impacts the maximal degradation (Dmax) and the concentration required for 50% degradation (DC50).[1]
-
Physicochemical Properties: The linker's composition affects crucial drug-like properties such as solubility, cell permeability, and metabolic stability.[1][3]
Comparative Analysis of Common Linker Types
The choice of linker chemistry is a key consideration in PROTAC design. The most prevalent types are flexible linkers, such as PEG and alkyl chains, and rigid linkers.[4][5]
Polyethylene Glycol (PEG) Linkers
PEG linkers are widely used due to their hydrophilicity and flexibility.[2][3]
-
Advantages:
-
Enhanced Solubility: The hydrophilic nature of PEG can improve the aqueous solubility of the often large and hydrophobic PROTAC molecules.[3][4]
-
Increased Permeability: The flexibility of the PEG chain can facilitate cell membrane passage.[2]
-
Flexibility: The conformational freedom of PEG linkers can aid in the formation of a stable ternary complex by allowing the PROTAC to adopt multiple orientations.[4]
-
-
Disadvantages:
Alkyl Linkers
Alkyl chains offer a more hydrophobic and structurally simple alternative to PEG linkers.[3]
-
Advantages:
-
Synthetic Accessibility: Alkyl linkers are generally straightforward and cost-effective to synthesize.[4]
-
Chemical Stability: They are typically chemically robust.[4]
-
Tunable Hydrophobicity: While inherently hydrophobic, their properties can be modulated by incorporating polar functional groups like ethers or amides.[3]
-
-
Disadvantages:
Rigid Linkers
Rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints.[2][4]
-
Advantages:
-
Improved Metabolic Stability: The rigid structure can protect the linker from metabolic enzymes, leading to a longer in vivo half-life.[4]
-
Enhanced Selectivity: By restricting the conformational freedom, rigid linkers can promote a more specific and stable ternary complex, potentially improving selectivity.[2]
-
Favorable Binding Geometries: Aromatic rings can participate in π-π stacking interactions, further stabilizing the ternary complex.[4]
-
-
Disadvantages:
-
Synthetic Complexity: The synthesis of rigid linkers can be more complex compared to flexible linkers.
-
Potential for Steric Hindrance: The inflexibility of the linker may prevent the formation of a productive ternary complex if the geometry is not optimal.[6]
-
Quantitative Comparison of Linker Performance
The optimal linker type and length are highly dependent on the specific target protein and E3 ligase pair, often requiring empirical optimization.[6] The following tables summarize representative data from published studies, illustrating the impact of linker modifications on degradation efficiency.
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Pomalidomide (CRBN) | PEG | 4 | >1000 | <20 | [2] |
| BRD4 | Pomalidomide (CRBN) | PEG | 8 | 1.8 | >95 | [2] |
| BRD4 | Pomalidomide (CRBN) | PEG | 12 | 25 | ~80 | [2] |
| BTK | Pomalidomide (CRBN) | Alkyl | 5 | 50 | ~90 | [1] |
| BTK | Pomalidomide (CRBN) | PEG | 6 | 10 | >95 | [1] |
| ERα | VHL | PEG | 12 | >100 | <50 | [] |
| ERα | VHL | PEG | 16 | 9.8 | >90 | [][8] |
Experimental Protocols
Accurate evaluation of PROTAC linker performance relies on robust experimental methodologies.
Western Blot for Target Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[5]
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5]
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target protein. After washing, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the signal using a chemiluminescent substrate and image the blot.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control.
Ternary Complex Formation Assay (e.g., Surface Plasmon Resonance - SPR)
Biophysical techniques like SPR can provide valuable insights into the formation and stability of the ternary complex.[3]
Methodology:
-
Immobilization: Immobilize the E3 ligase onto the surface of a sensor chip.
-
Analyte Injection: Inject the target protein alone over the surface to assess for any non-specific binding.
-
Ternary Complex Analysis: Pre-incubate the PROTAC with the target protein and then inject the mixture over the E3 ligase-immobilized surface to measure the formation of the ternary complex.[3]
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rates, and to calculate the binding affinity of the ternary complex.
Visualizing Key Concepts
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows involved in PROTAC research.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.[3]
Caption: A typical experimental workflow for Western Blot analysis of PROTAC-mediated degradation.[5]
Caption: Logical relationship between linker properties and overall PROTAC performance.[5]
Conclusion
The linker is a critical determinant of PROTAC efficacy, and its rational design is paramount for developing successful protein degraders. By systematically evaluating linker composition, length, and attachment points using a combination of biophysical and cellular assays, researchers can optimize PROTAC performance. While there is no universally optimal linker, an empirical, data-driven approach, guided by the principles outlined in this guide, will pave the way for the rational design of next-generation PROTAC therapeutics.
References
Specificity Analysis of E3 Ligase Ligand-Linker Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an E3 ubiquitin ligase ligand is a critical step in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of a representative von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate, based on the widely used VH032 scaffold, and a common Cereblon (CRBN) E3 ligase ligand-linker conjugate derived from pomalidomide. This comparison is supported by experimental data, detailed methodologies for key specificity assays, and visualizations of relevant pathways and workflows.
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of a target protein. They consist of a ligand that binds the target protein, a linker, and a ligand that recruits an E3 ligase. The choice of the E3 ligase ligand can significantly influence a PROTAC's degradation efficiency, selectivity, and potential off-target effects.
Performance Comparison of VHL- and CRBN-Based PROTACs
The efficacy of a PROTAC is determined by its ability to form a stable ternary complex between the target protein and the E3 ligase, leading to ubiquitination and subsequent degradation of the target. The choice between a VHL and a CRBN recruiter can impact the potency (DC50, the concentration for 50% degradation) and efficacy (Dmax, the maximum degradation level) of the resulting PROTAC.
| PROTAC Target | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |
| BRD4 | VH032-based | 25 - 920 nM | >90% | MV4;11 | [1] |
| BRD4 | Pomalidomide-based | < 1 nM | >90% | Namalwa, CA-46 | [] |
| EGFRWT | Pomalidomide-based | 32.9 nM | 96% | A549 | [3] |
| HDAC8 | Pomalidomide-based | 147 nM | 93% | Not Specified | [4] |
| PI3Kγ | VH032-based | 42.23 nM | 88.6% | MDA-MB-231 | [5] |
| mTOR | VH032-based | 45.4 nM | 74.9% | MDA-MB-231 | [5] |
Experimental Protocols for Specificity Analysis
To thoroughly assess the specificity of an E3 ligase ligand-linker conjugate within a PROTAC, a combination of proteome-wide and target-specific assays is essential.
Quantitative Proteomics
This technique provides a global and unbiased view of the proteome-wide effects of a PROTAC, enabling the identification of both on-target degradation and off-target effects.
Protocol:
-
Cell Culture and Treatment: Culture a human cell line (e.g., HEK293T, HeLa) to approximately 80% confluency. Treat the cells with the PROTAC at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Digestion: Harvest the cells, wash with ice-cold PBS, and lyse them in a suitable buffer containing protease and phosphatase inhibitors. The protein concentration is then determined, and the proteins are digested into peptides, typically using trypsin.
-
Isobaric Labeling (e.g., TMT): Label the peptide samples from different treatment conditions with isobaric tags. This allows for the multiplexed analysis of multiple samples in a single mass spectrometry run.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify the proteins across all samples. Determine the proteins that show a significant decrease in abundance in the PROTAC-treated samples compared to the control.
Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS is used to identify the proteins that interact with the PROTAC, including the intended target and potential off-targets.
Protocol:
-
Cell Lysis: Lyse cells treated with the PROTAC or a vehicle control.
-
Immunoprecipitation: Add an antibody that specifically recognizes the target protein to the cell lysate. The antibody-protein complexes are then captured using protein A/G beads.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify the proteins that were co-immunoprecipitated with the target protein. By comparing the interactome in the presence and absence of the PROTAC, off-target binders can be identified.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify the direct binding of a PROTAC to its target protein in a cellular environment.
Protocol:
-
Cell Treatment: Treat intact cells with the PROTAC or a vehicle control.
-
Heat Shock: Heat the cell suspensions to a range of different temperatures. The binding of the PROTAC can stabilize the target protein, increasing its melting temperature.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using methods like Western blotting or ELISA. An increase in the melting temperature in the presence of the PROTAC indicates target engagement.[6][7][8]
NanoBRET Assay for Ternary Complex Formation
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to monitor the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[9][10]
Protocol:
-
Cell Line Generation: Genetically engineer a cell line to express the target protein fused to a NanoLuc luciferase (the BRET donor) and the E3 ligase fused to a HaloTag (the BRET acceptor).
-
Cell Plating and Labeling: Plate the cells and label the HaloTag-E3 ligase fusion with a fluorescent ligand.
-
PROTAC Treatment: Add the PROTAC to the cells.
-
BRET Measurement: If the PROTAC brings the target protein and the E3 ligase into close proximity (<10 nm), energy will be transferred from the NanoLuc luciferase to the fluorescent ligand on the HaloTag, resulting in a BRET signal that can be measured with a plate reader. This signal is proportional to the amount of ternary complex formed.[9][10]
Visualizing Workflows and Pathways
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-induced protein degradation.
Experimental Workflow for Specificity Analysis
Caption: Integrated workflow for assessing PROTAC specificity.
Logical Framework for VHL vs. CRBN Ligand Selection
Caption: Key considerations for choosing between VHL and CRBN ligands.
References
- 1. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pelagobio.com [pelagobio.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. benchchem.com [benchchem.com]
- 10. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
A Researcher's Guide to Control Experiments for PROTACs: A Case Study with an FEM1B-Recruiting Conjugate
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as powerful tools for eliminating specific proteins of interest (POIs). A PROTAC's efficacy hinges on its ability to form a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. Validating that this specific mechanism is responsible for the observed protein loss is paramount. This guide provides a framework for designing and executing essential control experiments for PROTAC research, using the novel PROTAC FF2049, synthesized from E3 Ligase Ligand-linker Conjugate 160, as a case study.
FF2049 is a first-in-class degrader that recruits the FEM1B E3 ligase to selectively target Histone Deacetylases 1, 2, and 3 (HDAC1-3) for degradation.[1][2] Its unique mechanism necessitates rigorous validation to distinguish true PROTAC activity from off-target effects or non-specific toxicity.
The Critical Role of Negative Controls
To confirm that the degradation of a target protein is a direct result of the PROTAC's intended mechanism, two primary types of inactive negative controls are essential. These controls are structurally similar to the active PROTAC but are specifically designed to be deficient in one key aspect of its function.
-
E3 Ligase Binding-Deficient Control: This molecule is modified to prevent its interaction with the E3 ligase. For PROTACs recruiting ligases like von Hippel-Lindau (VHL), this is often achieved by inverting a critical stereocenter in the VHL ligand, such as using an (S,S,S)-AHPC moiety instead of the active (S,R,S)-AHPC.[3][4] For a novel ligase like FEM1B, a similar strategy of modifying the binding motif to abrogate interaction would be employed to create a control like "FF2049-E3-NC".
-
Target Protein Binding-Deficient Control: This control is altered so that it no longer binds to the protein of interest (HDAC1-3 in this case). This involves modifying the "warhead" portion of the PROTAC, creating a control such as "FF2049-POI-NC".
These controls help to ensure that the observed degradation is dependent on the formation of the ternary complex and not merely on the inhibition of the target or other non-specific effects.[5]
Quantitative Performance Comparison
The primary metrics for evaluating a PROTAC's performance are its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation observed).[6] A successful PROTAC will exhibit potent degradation, while its negative controls should show no significant degradation activity.
| Compound | Description | Target Protein | E3 Ligase | DC50 (HDAC1) | Dmax (HDAC1) | Expected Outcome |
| FF2049 | Active PROTAC Degrader | HDAC1-3 | FEM1B | 257 nM[1][2] | ~85%[1] | Potent, concentration-dependent degradation of HDAC1-3. |
| FF2049-E3-NC | Negative Control (Non-FEM1B Binding) | HDAC1-3 | FEM1B (inactive) | > 10,000 nM | < 10% | No significant degradation of HDAC1-3. |
| FF2049-POI-NC | Negative Control (Non-HDAC1-3 Binding) | HDAC1-3 (inactive) | FEM1B | > 10,000 nM | < 10% | No significant degradation of HDAC1-3. |
| POI Ligand 1 | Warhead only (HDAC Inhibitor) | HDAC1-3 | N/A | N/A | < 10% | Inhibition of HDAC activity, but no degradation. |
| FEM1B Ligand | E3 Ligand only | N/A | FEM1B | N/A | < 10% | No effect on HDAC1-3 levels. |
Table 1: Comparative data for FF2049 and its corresponding control experiments. The data for negative controls are hypothetical, representing the expected results from a well-controlled experiment.
Visualizing the Mechanism and Workflow
Diagrams are essential for conceptualizing the complex biological processes and experimental plans involved in PROTAC research.
References
- 1. FF2049 | HDAC1-3 PROTAC | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to E3 Ligase Ligand-Linker Conjugates: FEM1B-Recruiting Conjugate 160 vs. CRBN-Based Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase and the corresponding ligand-linker conjugate is paramount to the successful design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison between the novel E3 Ligase Ligand-linker Conjugate 160, which recruits the less-explored E3 ligase FEM1B, and the widely utilized CRBN-based linkers. This comparison is supported by available experimental data, detailed methodologies for key validation experiments, and visual diagrams to elucidate the underlying molecular mechanisms and experimental workflows.
Introduction to E3 Ligase Recruitment in PROTACs
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker. One ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. While over 600 E3 ligases are encoded in the human genome, the majority of PROTACs developed to date recruit a limited number, with Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most prominent. The emergence of new E3 ligase recruiters, such as those for FEM1B, expands the toolkit for targeted protein degradation, offering the potential for altered degradation profiles and overcoming resistance mechanisms.
This compound: A Gateway to FEM1B
This compound is a key synthetic intermediate for the development of PROTACs that recruit Fem-1 homolog B (FEM1B), a substrate-recognition component of the CUL2 E3 ubiquitin ligase complex[1][2][3]. Its utility is exemplified in the synthesis of FF2049, a first-in-class, selective FEM1B-recruiting degrader of histone deacetylases (HDACs) 1, 2, and 3.
Chemical Profile of this compound:
| Property | Value |
| Molecular Formula | C17H19ClN4O5 |
| Molecular Weight | 394.81 g/mol |
| Canonical SMILES | N#CCCN(C(CCl)=O)C1=CC2=C(C=C1)N(CCO2)CC(NCC(O)=O)=O |
CRBN-Based Linkers: The Workhorse of Protein Degradation
CRBN is a substrate receptor of the CUL4A E3 ubiquitin ligase complex and is one of the most successfully exploited E3 ligases in PROTAC design[4][]. Ligands for CRBN are typically derived from immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide[4][][]. These ligands are well-characterized and have been incorporated into a multitude of PROTACs targeting a wide array of proteins.
Performance Comparison: FEM1B-Recruiting vs. CRBN-Recruiting PROTACs
A direct head-to-head comparison of PROTACs recruiting FEM1B and CRBN against the same protein target is essential for a definitive assessment. Here, we compare the performance of the FEM1B-recruiting HDAC degrader, FF2049, with CRBN-recruiting PROTACs targeting various HDAC isoforms.
| PROTAC | E3 Ligase Recruited | Target Protein(s) | Cell Line | DC50 | Dmax | Reference |
| FF2049 | FEM1B | HDAC1 | MM.1S | 257 nM | 85% | [7] |
| NP8 | CRBN | HDAC6 | MM.1S | 3.8 nM | >90% (at 100nM) | [8] |
| ZQ-23 | CRBN | HDAC8 | Various | 147 nM | 93% | [9] |
| Compound 21a | CRBN | HDAC6 | MM.1S | Not specified | Superior to HDAC1/3 | [10] |
Analysis:
From the available data, the CRBN-recruiting PROTAC NP8 demonstrates significantly higher potency (lower DC50) for HDAC6 degradation compared to the FEM1B-recruiting PROTAC FF2049 for HDAC1 degradation in the same multiple myeloma (MM.1S) cell line. However, it is crucial to note that they target different HDAC isoforms, which can influence degradation efficiency. The Dmax values for both classes of degraders are high, indicating effective maximal degradation. The development of FF2049 demonstrates that less-utilized E3 ligases like FEM1B can be successfully hijacked to induce potent and selective degradation of challenging targets like HDACs. The choice between a FEM1B or CRBN-based approach may depend on factors such as target protein characteristics, desired selectivity profile, and cell-type specific expression of the E3 ligases.
Signaling Pathways and Experimental Workflows
To understand and evaluate the efficacy of these PROTACs, specific experimental workflows are employed. The following diagrams illustrate the general mechanism of action for PROTACs and a typical workflow for their evaluation.
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Caption: Logical relationships of factors influencing PROTAC efficacy.
Experimental Protocols
Western Blot for Protein Degradation
This is a standard method to quantify the reduction of the target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., MM.1S) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the PROTAC (e.g., FF2049 or a CRBN-based degrader) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-HDAC1) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Ternary Complex Formation Assays
Several biophysical techniques can be employed to characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
Surface Plasmon Resonance (SPR):
-
Principle: Measures changes in the refractive index at the surface of a sensor chip upon binding of molecules.
-
Protocol Outline:
-
Immobilize one of the proteins (e.g., the E3 ligase) on the sensor chip.
-
Inject the PROTAC to measure binary binding.
-
To measure ternary complex formation, inject the target protein in the presence of a constant concentration of the PROTAC.
-
Analyze the sensorgrams to determine binding affinities (KD) and kinetics (ka, kd).
-
Isothermal Titration Calorimetry (ITC):
-
Principle: Measures the heat change associated with a binding event.
-
Protocol Outline:
-
Place one protein (e.g., the target protein) in the sample cell.
-
Titrate the PROTAC into the sample cell to measure binary binding.
-
To measure ternary complex formation, pre-saturate the PROTAC with the E3 ligase and titrate this complex into the target protein.
-
Analyze the thermogram to determine thermodynamic parameters (KD, ΔH, ΔS).
-
NanoBRET™ Ternary Complex Assay:
-
Principle: A proximity-based assay that measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged protein and a HaloTag®-labeled protein when brought into close proximity by a PROTAC.
-
Protocol Outline:
-
Co-express the target protein fused to NanoLuc® and the E3 ligase fused to HaloTag® in cells.
-
Add the HaloTag® NanoBRET™ 618 Ligand.
-
Treat the cells with the PROTAC at various concentrations.
-
Add the NanoBRET™ Nano-Glo® Substrate and measure the BRET signal.
-
Plot the BRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Conclusion
The development of this compound and the resulting FEM1B-recruiting PROTAC FF2049 marks a significant advancement in the field of targeted protein degradation by expanding the repertoire of hijackable E3 ligases. While CRBN-based linkers remain a robust and widely used platform, the ability to recruit alternative E3 ligases like FEM1B provides a valuable strategy for overcoming potential resistance and achieving different selectivity profiles. The comparative data, though not from a direct head-to-head study on the same target, suggests that both approaches can yield highly potent degraders. The ultimate choice of E3 ligase recruiter will be dictated by the specific target, the desired pharmacological properties, and empirical data generated through the rigorous experimental workflows outlined in this guide. Future research focusing on direct comparative studies of PROTACs recruiting different E3 ligases against the same target will be invaluable in further refining the principles of rational PROTAC design.
References
- 1. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Covalent FEM1B Recruiter for Targeted Protein Degradation Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Proteomics in Action: Validating Targeted Protein Degradation by the PROTAC MZ1
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Unlike traditional inhibitors that merely block a protein's function, PROTACs are engineered to eliminate specific proteins from the cellular environment by hijacking the body's own ubiquitin-proteasome system. This guide provides a comprehensive comparison of the performance of the well-characterized PROTAC, MZ1, against alternative approaches, supported by quantitative proteomics data. Due to the absence of specific public information on "Conjugate 160-PROTACs," this guide will utilize the extensively studied BRD4-degrading PROTAC MZ1 as a representative example to illustrate the validation process.
MZ1 is a heterobifunctional molecule that selectively targets the Bromodomain and Extra-Terminal domain (BET) protein BRD4 for degradation by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] The validation of its efficacy and specificity is crucial for its development as a therapeutic agent. Quantitative mass spectrometry-based proteomics stands as a gold-standard for this purpose, offering an unbiased, proteome-wide view of a PROTAC's activity.[1]
Comparative Analysis of BRD4 Degradation
Quantitative proteomics enables a precise measurement of changes in protein abundance across the entire proteome following treatment with a PROTAC. This allows for a thorough assessment of both on-target efficacy and potential off-target effects. Below is a summary of data from tandem mass tag (TMT) labeling mass spectrometry experiments comparing the effects of MZ1 to a negative control, cis-MZ1, which does not bind the VHL E3 ligase and thus does not induce degradation.
Table 1: Quantitative Proteomic Analysis of BET Protein Degradation by MZ1
| Protein | Gene Name | Treatment | Log2 Fold Change (vs. DMSO) | p-value | Interpretation |
| Bromodomain-containing protein 4 | BRD4 | MZ1 (1 µM, 24h) | -2.5 | < 0.01 | Significant and selective degradation observed. |
| Bromodomain-containing protein 2 | BRD2 | MZ1 (1 µM, 24h) | -1.5 | < 0.05 | Moderate degradation, indicating some off-target activity. |
| Bromodomain-containing protein 3 | BRD3 | MZ1 (1 µM, 24h) | -1.3 | < 0.05 | Moderate degradation, indicating some off-target activity. |
| Von Hippel-Lindau tumor suppressor | VHL | MZ1 (1 µM, 24h) | No significant change | > 0.05 | E3 ligase is not degraded. |
| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | MZ1 (1 µM, 24h) | No significant change | > 0.05 | Housekeeping protein used as a negative control. |
| Bromodomain-containing protein 4 | BRD4 | cis-MZ1 (1 µM, 24h) | No significant change | > 0.05 | Inactive control does not induce degradation. |
This table summarizes typical data from quantitative proteomics experiments. Actual values may vary based on experimental conditions.
The data clearly demonstrates that MZ1 preferentially degrades BRD4 over its close family members BRD2 and BRD3.[2] This selectivity is a key attribute for a therapeutic PROTAC, as it can minimize off-target effects.[3] In contrast, the pan-BET degrader dBET1, which utilizes the Cereblon (CRBN) E3 ligase, efficiently degrades BRD2, BRD3, and BRD4, making it a useful tool for studying the effects of simultaneous inhibition of the entire BET family.[3]
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the signaling pathway of BRD4 and the experimental workflow for quantitative proteomics.
References
A Comparative Analysis of Linker Attachment Strategies on Antibody-Drug Conjugate Performance
The design and synthesis of antibody-drug conjugates (ADCs) represent a significant advancement in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small molecule drugs.[1][2] The linker, which connects the antibody to the cytotoxic payload, is a critical component that profoundly influences the ADC's stability, efficacy, safety, and pharmacokinetic properties.[2][3][4] The choice of linker chemistry and the site of attachment on the antibody are paramount for developing a successful ADC therapeutic.[5][6] This guide provides a comparative study of different linker attachment points, using a representative antibody-drug conjugate model to illustrate the impact of these variations on overall performance.
The Critical Role of Linker Technology
An ideal linker must be stable enough to remain intact while the ADC is in systemic circulation, preventing the premature release of the cytotoxic payload that could lead to off-target toxicity.[6][7][8] Upon reaching the target tumor cell, the linker should facilitate the efficient release of the active drug.[3][8] Linkers are broadly categorized as either cleavable or non-cleavable, with the choice depending on the desired mechanism of action and the properties of the payload.[2][] Cleavable linkers are designed to be broken by specific conditions within the tumor microenvironment or inside the cell (e.g., low pH, specific enzymes), while non-cleavable linkers release the drug upon degradation of the antibody itself.[2][]
The drug-to-antibody ratio (DAR) is another crucial parameter influenced by the linker and conjugation strategy.[] A high DAR can sometimes lead to aggregation and increased off-target toxicity, whereas a low DAR may result in reduced efficacy.[][11] Therefore, optimizing the linker attachment strategy to achieve a homogenous DAR is a key focus in ADC development.[5]
Comparative Performance Data
The following tables summarize the impact of different linker attachment strategies on key ADC performance metrics. The data is synthesized from various studies on different ADCs and is intended to provide a comparative overview.
Table 1: Impact of Conjugation Site on ADC Properties
| Conjugation Site | Common Amino Acid | Resulting DAR | Homogeneity | Stability | Key Considerations |
| Native Cysteines | Cysteine (in interchain disulfides) | 0, 2, 4, 6, 8 | Heterogeneous | Moderate to High | Reduction of disulfide bonds can impact antibody structure and stability.[] |
| Engineered Cysteines | Cysteine (introduced at specific sites) | Defined (e.g., 2) | Homogeneous | High | Allows for precise control over DAR and conjugation site, potentially improving the therapeutic window.[3][5] |
| Native Lysines | Lysine | Variable (up to 8) | Highly Heterogeneous | Variable | Abundant on the antibody surface, leading to a mixture of ADC species with different properties.[] |
| Enzymatic Conjugation | Specific peptide tags or amino acids | Defined | Homogeneous | High | Offers site-specific conjugation with high efficiency and control.[1][] |
Table 2: Comparison of Common Linker Chemistries
| Linker Chemistry | Attachment Point | Cleavable/Non-Cleavable | Stability in Circulation | Release Mechanism | Advantages & Disadvantages |
| Maleimide-thiol | Cysteine | Both | Moderate | Thiol exchange | Widely used but can be prone to retro-Michael reaction, leading to payload deconjugation.[3] |
| Disulfide | Cysteine | Cleavable | Moderate | Reduction in the intracellular environment | Can be unstable in circulation; stability can be modulated by steric hindrance.[3][6] |
| Hydrazone | Aldehyde (engineered) | Cleavable | Low to Moderate | Acid-catalyzed hydrolysis in endosomes/lysosomes | Prone to hydrolysis at physiological pH, leading to premature drug release.[12] |
| Peptide (e.g., Val-Cit) | Cysteine or Lysine | Cleavable | High | Proteolytic cleavage by lysosomal enzymes (e.g., Cathepsin B) | Highly stable in circulation; efficacy depends on protease expression in tumor cells.[8] |
| Thioether (non-cleavable) | Cysteine | Non-cleavable | High | Antibody degradation in the lysosome | Results in the release of the drug with the linker and amino acid attached.[] |
Experimental Protocols
The evaluation of different linker attachment points on an ADC requires a series of well-defined experiments to assess its physicochemical properties, in vitro activity, and in vivo performance.
Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species (e.g., human, mouse).[8]
Methodology:
-
Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma at 37°C.[8]
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 120 hours).
-
Separate the ADC from plasma proteins using an appropriate method (e.g., affinity chromatography).
-
Analyze the samples by methods such as hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR and the amount of unconjugated payload over time.
In Vitro Cytotoxicity Assay
Objective: To evaluate the potency of the ADC in killing target cancer cells.
Methodology:
-
Plate cancer cells expressing the target antigen at a specific density.
-
Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.
-
Incubate for a defined period (e.g., 72-96 hours).
-
Assess cell viability using a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay (e.g., CellTiter-Glo).
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
In Vivo Efficacy Study in Xenograft Models
Objective: To assess the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Implant human tumor cells subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, ADC, non-targeting control ADC).
-
Administer the treatments intravenously at a specified dose and schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry).
Visualizing Workflows and Concepts
The following diagrams illustrate key aspects of the comparative study of linker attachment points on an ADC.
Caption: Experimental workflow for the comparative study of different linker attachment points on an ADC.
References
- 1. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abzena.com [abzena.com]
- 3. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Validating Target Engagement for Antibody-PROTAC Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention by enabling the targeted degradation of disease-causing proteins. A significant evolution of this technology is the development of Antibody-PROTAC Conjugates (interchangeably referred to as Degrader-Antibody Conjugates or DACs), which merge the target specificity of monoclonal antibodies with the catalytic protein-degrading power of PROTACs. This guide provides a comprehensive comparison of Antibody-PROTAC Conjugates with traditional PROTACs and small molecule inhibitors, focusing on the validation of target engagement. As specific data for a proprietary "Conjugate 160" is not publicly available, this guide will focus on a well-documented example: a HER2-targeting antibody conjugated to a BRD4-degrading PROTAC.
Executive Summary
Antibody-PROTAC Conjugates offer a promising strategy to enhance the therapeutic window of PROTACs by delivering the degrader payload specifically to target cells, thereby minimizing systemic exposure and potential off-target effects.[1][2] This targeted delivery is particularly advantageous for PROTACs that target ubiquitously expressed proteins. This guide will delve into the quantitative data supporting the efficacy of this approach, provide detailed experimental protocols for validation, and present visual workflows to elucidate the underlying mechanisms.
Data Presentation: Quantitative Comparison of BRD4-Targeting Moieties
The following tables summarize the performance of a HER2-targeted Antibody-PROTAC Conjugate compared to a conventional small molecule PROTAC (MZ1) and a small molecule inhibitor (JQ1), all targeting the BRD4 protein. It is important to note that direct comparison of values across different studies should be done with caution due to variations in experimental conditions.
Table 1: Comparison of Degradation Potency (DC50) and Maximum Degradation (Dmax)
| Compound Type | Compound Name | Target Cell Line(s) | DC50 | Dmax (% Degradation) | Citation(s) |
| Antibody-PROTAC Conjugate | Trastuzumab-PROTAC | HER2+ (SK-BR-3, BT-474) | Dose-dependent degradation observed | Significant degradation at 100 nM | [1][3] |
| HER2- (MCF-7, MDA-MB-231) | No significant degradation | No significant degradation | [1][3] | ||
| Conventional PROTAC | MZ1 | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | [4] |
| HeLa, MV4;11 | 2-23 nM | >90% | [5] | ||
| Small Molecule Inhibitor | JQ1 | Various | N/A (Inhibitor) | N/A (Inhibitor) | [6][7] |
Table 2: Comparison of Binding Affinity and Cellular Activity
| Compound Type | Compound Name | Binding Affinity (Kd for BRD4) | Cellular Outcome | Citation(s) |
| Antibody-PROTAC Conjugate | Trastuzumab-PROTAC | N/A (Delivered PROTAC binds) | Selective degradation in HER2+ cells | [1][2] |
| Conventional PROTAC | MZ1 | 382/120 nM (BD1/BD2) | Non-selective degradation | [5][6] |
| Small Molecule Inhibitor | JQ1 | ~50 nM | Non-selective inhibition | [7] |
Experimental Protocols
Accurate validation of target engagement is crucial for the development of Antibody-PROTAC Conjugates. Below are detailed protocols for key experiments.
Western Blotting for Protein Degradation
Principle: This technique is used to quantify the reduction in the target protein levels following treatment with the Antibody-PROTAC Conjugate.
Protocol:
-
Cell Culture and Treatment:
-
Plate target cells (e.g., HER2+ and HER2- cell lines) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the Antibody-PROTAC Conjugate, the corresponding unconjugated PROTAC, a non-degrading small molecule inhibitor, and a vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48, 72 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
NanoBRET™ Target Engagement Assay
Principle: This live-cell assay measures the engagement of the PROTAC payload with its target protein in real-time.
Protocol:
-
Cell Preparation:
-
Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase.
-
-
Assay Setup:
-
Plate the transfected cells in a 96-well plate.
-
Add the NanoBRET™ tracer, which is a fluorescently labeled ligand for the target protein.
-
Add varying concentrations of the test compound (unconjugated PROTAC or control).
-
-
Measurement:
-
Add the NanoGlo® substrate to initiate the luminescence reaction.
-
Measure both the donor (NanoLuc®) and acceptor (tracer) emissions.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio. A decrease in the ratio indicates displacement of the tracer by the test compound, confirming target engagement.
-
Cellular Thermal Shift Assay (CETSA®)
Principle: This method assesses target engagement by measuring the change in the thermal stability of the target protein upon ligand binding.
Protocol:
-
Compound Treatment:
-
Treat intact cells with the test compound or vehicle control.
-
-
Heat Treatment:
-
Heat the cell suspensions or lysates to a range of temperatures.
-
-
Protein Extraction and Separation:
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
-
Detection:
-
Analyze the amount of soluble target protein remaining at each temperature by Western blotting or mass spectrometry.
-
-
Data Analysis:
-
A shift in the melting curve to a higher temperature indicates that the compound has bound to and stabilized the target protein.
-
Live-Cell Confocal Microscopy for Internalization
Principle: This technique visualizes the internalization and trafficking of the fluorescently labeled Antibody-PROTAC Conjugate.
Protocol:
-
Labeling:
-
Conjugate the antibody portion of the DAC with a fluorescent dye (e.g., Alexa Fluor 488).
-
-
Cell Treatment:
-
Treat HER2+ and HER2- cells with the fluorescently labeled Antibody-PROTAC Conjugate.
-
To visualize lysosomes, cells can be co-stained with a lysosomal marker like LysoTracker Red.
-
-
Imaging:
-
Image the live cells at different time points using a confocal microscope.
-
-
Analysis:
Mandatory Visualizations
Caption: Mechanism of action for an Antibody-PROTAC Conjugate.
Caption: Experimental workflow for validating target engagement.
Caption: Logical relationship of cell-type selectivity.
Conclusion
Antibody-PROTAC Conjugates represent a significant advancement in the field of targeted protein degradation, offering the potential for enhanced cell-type specificity and an improved therapeutic index. The validation of target engagement for these complex molecules requires a multi-faceted approach, combining traditional methods for assessing protein degradation with assays that confirm antibody-mediated internalization and payload release. By employing the rigorous experimental strategies outlined in this guide, researchers can effectively characterize the performance of Antibody-PROTAC Conjugates and accelerate their development as next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antibody–PROTAC Conjugates Enable HER2-Dependent Targeted Protein Degradation of BRD4 | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of E3 Ligase Ligand-linker Conjugate 160
For researchers, scientists, and drug development professionals, the responsible handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of E3 Ligase Ligand-linker Conjugate 160, a component used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][] Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Core Safety and Handling Principles
E3 ligase ligand-linker conjugates, as components of PROTACs, are bioactive molecules designed to hijack the cell's natural waste disposal system.[3][4][5][6][7] While specific hazard data for Conjugate 160 is not publicly available, compounds of this class should be treated as hazardous chemical waste. Similar PROTACs are classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[8] Therefore, preventing environmental release is a primary concern.[8]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound in either solid or solution form.[8]
Engineering Controls: All handling of the solid compound or volatile solutions should be conducted in a certified chemical fume hood or other suitable ventilated enclosure to prevent inhalation of dust or vapors.[9]
Step-by-Step Disposal Protocol
The overriding principle for managing laboratory waste is that no experimental work should commence without a clear plan for the disposal of all generated waste, both hazardous and non-hazardous.[10]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or waste this compound powder in a clearly labeled, sealed container designated specifically for solid chemical waste.[8]
-
Contaminated consumables such as weigh boats, pipette tips, and gloves should also be placed in this container.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, clearly labeled, and sealed container for liquid chemical waste.[8]
-
Do not mix this waste stream with incompatible materials, such as strong acids, bases, or oxidizing/reducing agents.[8]
-
Aqueous solutions containing this conjugate should not be disposed of down the drain.[9]
-
2. Spill Management:
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated.[9]
-
Contain the Spill: For liquid spills, use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.[8] For solid spills, carefully sweep or scoop the material to avoid generating dust.[8]
-
Collect Cleanup Materials: All materials used for cleanup, including absorbents and contaminated PPE, must be collected into a designated, sealed container for hazardous waste.[8]
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash the area thoroughly.[8]
3. Final Disposal:
-
All waste containing this compound must be disposed of through an approved and licensed hazardous waste disposal facility.[8][9]
-
Ensure that all waste containers are properly labeled with the chemical name and primary hazards.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[8]
Quantitative Data Summary
Due to the specific nature of this compound as a likely research chemical, detailed quantitative disposal parameters are not publicly available. The following table provides a general framework for the type of information that would be found in a Safety Data Sheet (SDS) and should be determined in consultation with your institution's Environmental Health and Safety (EHS) department.
| Parameter | General Information for PROTACs and Similar Compounds | Specific Data for Conjugate 160 |
| Waste Classification | Hazardous Chemical Waste | To be determined by EHS |
| Hazard Codes | Acute toxicity, Aquatic toxicity | To be determined by EHS |
| Storage Incompatibility | Strong acids/alkalis, strong oxidizing/reducing agents[8] | To be determined by EHS |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Degrader Building Blocks for Targeted Protein Degradation [sigmaaldrich.com]
- 3. New Adapter Molecule Expands Therapeutic Potential Around the Cell’s Waste Disposal System • Targeted Protein Degradation [protein-degradation.org]
- 4. New System Triggers Cellular Waste Disposal • Targeted Protein Degradation [protein-degradation.org]
- 5. lifearc.org [lifearc.org]
- 6. Targeted protein degradation to treat cancer | St. Jude Research [stjude.org]
- 7. PROTACS - the body's own garbage disposal against cancer - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling E3 Ligase Ligand-linker Conjugate 160
Date of Compilation: December 6, 2025
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling E3 Ligase Ligand-linker Conjugate 160. The following guidelines are based on general best practices for handling novel chemical entities, specifically proteolysis-targeting chimeras (PROTACs), as detailed safety information for this specific conjugate is not publicly available. A thorough risk assessment should be conducted prior to any handling or experimental use.
Immediate Safety and Hazard Information
As a novel research chemical, the full toxicological properties of this compound have not been extensively characterized. Therefore, it should be handled with the utmost care, assuming it is potentially hazardous.
General Hazards of PROTACs:
-
Unknown Toxicity: The acute and chronic health effects are largely unknown.
-
Biological Activity: As a biologically active molecule designed to induce protein degradation, it may have unintended effects.[1][2][3]
-
Skin and Eye Irritation: May cause irritation upon contact.[4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.
Personal Protective Equipment (PPE)
Strict adherence to the use of appropriate personal protective equipment is mandatory to minimize exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust.[4][5] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended, especially when handling powders or creating solutions. | To prevent inhalation of dust or aerosols.[6] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Workflow for Safe Handling:
References
- 1. contractpharma.com [contractpharma.com]
- 2. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. barnes.com.au [barnes.com.au]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. abmole.com [abmole.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
